(4-tert-Butylphenyl)diphenylsulfonium triflate
描述
The exact mass of the compound (4-tert-Butylphenyl)diphenylsulfonium triflate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-tert-Butylphenyl)diphenylsulfonium triflate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-tert-Butylphenyl)diphenylsulfonium triflate including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(4-tert-butylphenyl)-diphenylsulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23S.CHF3O3S/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;2-1(3,4)8(5,6)7/h4-17H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAWXWSZTKMPQQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382503 | |
| Record name | (4-tert-Butylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145612-66-4 | |
| Record name | (4-tert-Butylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-tert-Butylphenyl)diphenylsulfonium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Inner Workings of a Molecular Switch: An In-Depth Technical Guide to Photoacid Generation by (4-tert-Butylphenyl)diphenylsulfonium Triflate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Photoacid generators (PAGs) are the linchpin of numerous advanced technologies, most notably in the high-resolution world of photolithography for semiconductor manufacturing and with emerging applications in drug delivery and materials science. Among the various classes of PAGs, triarylsulfonium salts have garnered significant attention due to their high thermal stability and quantum yields. This technical guide provides a comprehensive exploration of the mechanism of photoacid generation by a specific and widely utilized triarylsulfonium salt, (4-tert-Butylphenyl)diphenylsulfonium triflate. We will delve into the intricate photochemical processes that govern the generation of a strong Brønsted acid upon exposure to light, the influence of its molecular structure on its reactivity, and the subsequent acid-catalyzed reactions that are central to its applications. This guide is intended to serve as a valuable resource for researchers and professionals seeking a deep, mechanistic understanding of this critical class of photoactive compounds.
Introduction: The Pivotal Role of Photoacid Generators
Photoacid generators are molecular systems that, upon absorption of light, produce a strong acid.[1] This seemingly simple transformation is the cornerstone of chemically amplified photoresists, a technology that has enabled the relentless miniaturization of microelectronic devices.[2] The acid generated by the PAG acts as a catalyst for a cascade of chemical reactions within a polymer matrix, dramatically amplifying the initial photochemical event and leading to a significant change in the polymer's solubility.[1] This process allows for the creation of intricate patterns with high sensitivity and resolution.
(4-tert-Butylphenyl)diphenylsulfonium triflate is an ionic PAG that belongs to the triarylsulfonium salt family. These salts are characterized by a positively charged sulfur atom bonded to three aryl groups and a non-nucleophilic counteranion.[3] The triflate anion (CF₃SO₃⁻) is the conjugate base of triflic acid, a superacid, ensuring the generation of a highly effective catalytic species. The (4-tert-Butylphenyl)diphenylsulfonium cation is the photoactive component, responsible for absorbing light and initiating the acid generation cascade.[3] The presence of the tert-butyl group on one of the phenyl rings enhances the solubility of the PAG in the organic solvents used in photoresist formulations and can influence its photochemical properties.
The Core Mechanism: From Photon to Proton
The generation of triflic acid from (4-tert-Butylphenyl)diphenylsulfonium triflate is a multi-step process initiated by the absorption of a photon, typically in the deep ultraviolet (DUV) region of the electromagnetic spectrum. The overall process can be dissected into primary photochemical events and subsequent secondary thermal reactions.
Photoexcitation and Bond Cleavage
Upon absorbing a photon of appropriate energy, the (4-tert-Butylphenyl)diphenylsulfonium cation is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). This excited state is highly unstable and rapidly undergoes cleavage of one of the carbon-sulfur (C-S) bonds. Two primary pathways for this bond cleavage have been identified: homolytic cleavage (homolysis) and heterolytic cleavage (heterolysis).[1]
-
Homolytic Cleavage: This is the predominant pathway for triarylsulfonium salts. The C-S bond breaks symmetrically, generating a diphenylsulfinyl radical cation and a (4-tert-butylphenyl) radical, or a (4-tert-butylphenyl)phenylsulfinyl radical cation and a phenyl radical.
-
Heterolytic Cleavage: In this less common pathway, the C-S bond breaks asymmetrically, leading to the formation of a diphenyl sulfide and a (4-tert-butylphenyl) cation, or a (4-tert-butylphenyl)phenyl sulfide and a phenyl cation.
Secondary Reactions and Acid Formation
The highly reactive species generated from the initial bond cleavage then undergo a series of secondary reactions with components of the surrounding medium (e.g., solvent, polymer matrix) to ultimately produce the Brønsted acid.
The radical cations and aryl cations formed are strong Lewis acids and can readily abstract a hydrogen atom from a suitable donor (RH), such as a solvent molecule or the polymer backbone. This hydrogen abstraction step generates a proton (H⁺), which then combines with the triflate anion (OTf⁻) present in the system to form triflic acid (CF₃SO₃H).[1]
The overall process can be summarized by the following simplified reaction scheme:
Ar₃S⁺OTf⁻ + hν → [Ar₃S⁺OTf⁻] *
[Ar₃S⁺OTf⁻] * → Ar₂S⁺• + Ar• + OTf⁻ (Homolysis)
Ar₂S⁺• + RH → Ar₂S + R• + H⁺
H⁺ + OTf⁻ → H-OTf (Triflic Acid)
The Role of Molecular Structure
The efficiency and overall performance of (4-tert-Butylphenyl)diphenylsulfonium triflate as a PAG are intricately linked to its molecular structure.
The Cation: The Photoactive Engine
The triarylsulfonium cation is the primary determinant of the PAG's photochemical properties, including its absorption wavelength (λmax), molar extinction coefficient (ε), and the quantum yield of acid generation (ΦH⁺).[3] The presence of the three aryl rings creates a delocalized π-electron system that is responsible for the absorption of UV light.
The tert-butyl group at the para position of one of the phenyl rings plays a crucial role in enhancing the solubility of the PAG in the nonpolar organic solvents typically used in photoresist formulations. This improved solubility ensures a homogeneous distribution of the PAG within the polymer matrix, which is essential for uniform acid generation and high-quality patterning. While the tert-butyl group can have a modest electronic effect on the aromatic ring, its primary contribution is steric, preventing crystallization and improving compatibility with the resist polymer.
The Anion: The Determinant of Acid Strength
The counteranion of the PAG dictates the strength of the photogenerated acid.[3] The triflate anion (CF₃SO₃⁻) is a very weakly coordinating and highly stable anion. This is because the negative charge is extensively delocalized through the resonance effect of the three fluorine atoms and the sulfonyl group. Consequently, the conjugate acid, triflic acid, is a superacid with a pKa of approximately -14. This high acidity is critical for efficiently catalyzing the deprotection reactions in chemically amplified resists.[4] The non-nucleophilic nature of the triflate anion also prevents it from interfering with the cationic polymerization processes that are initiated by the photogenerated acid in certain applications.
Key Applications: Driving Chemical Transformations
The primary application of (4-tert-Butylphenyl)diphenylsulfonium triflate lies in chemically amplified photoresists used in microlithography.
Acid-Catalyzed Deprotection in Photoresists
In a typical positive-tone chemically amplified photoresist, a polymer that is initially insoluble in an aqueous alkaline developer is used. This insolubility is due to the presence of acid-labile protecting groups on the polymer backbone, such as the tert-butoxycarbonyl (t-BOC) group.[5][6][7][8]
Upon exposure to UV light in the desired pattern, the (4-tert-Butylphenyl)diphenylsulfonium triflate generates triflic acid. During a subsequent post-exposure bake (PEB) step, the photogenerated acid catalyzes the cleavage of the t-BOC protecting groups.[5][6][7][8] This deprotection reaction converts the polymer from a nonpolar, insoluble state to a polar, soluble state in the exposed regions. The developer then selectively removes the exposed areas, leaving behind the desired pattern.
The catalytic nature of this process is key to its high sensitivity. A single molecule of photogenerated acid can catalyze the deprotection of hundreds or even thousands of protecting groups, leading to a significant amplification of the initial photochemical event.
Experimental Characterization: Quantifying Performance
A thorough understanding of the photochemical behavior of (4-tert-Butylphenyl)diphenylsulfonium triflate requires rigorous experimental characterization. Key parameters include its synthesis, UV-Vis absorption properties, and the quantum yield of photoacid generation.
Synthesis of (4-tert-Butylphenyl)diphenylsulfonium Triflate
While commercially available, the synthesis of this PAG can be achieved through various routes. A common laboratory-scale synthesis involves the reaction of diphenyl sulfoxide with a Grignard reagent derived from 4-tert-butylbromobenzene, followed by anion exchange with a triflate source.
Table 1: Physicochemical Properties of (4-tert-Butylphenyl)diphenylsulfonium Triflate
| Property | Value | Source |
| CAS Number | 145612-66-4 | [9] |
| Molecular Formula | C₂₃H₂₃F₃O₃S₂ | [9] |
| Molecular Weight | 468.55 g/mol | [9] |
| Melting Point | 114-117 °C | [9] |
| Appearance | White to off-white crystalline powder |
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectrum of (4-tert-Butylphenyl)diphenylsulfonium triflate is crucial for determining the optimal wavelength for photoactivation. The spectrum is typically recorded in a suitable organic solvent, such as acetonitrile or propylene glycol monomethyl ether acetate (PGMEA), which are common components of photoresist formulations. The molar extinction coefficient (ε) at the excitation wavelength is a critical parameter for calculating the quantum yield.
Table 2: Spectroscopic Data for (4-tert-Butylphenyl)diphenylsulfonium Triflate
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (L mol⁻¹ cm⁻¹) |
| Acetonitrile | ~230-240 | Varies depending on specific literature source and purity |
| PGMEA | ~230-240 | Varies depending on specific literature source and purity |
Experimental Protocol: Determination of Photoacid Generation Quantum Yield (ΦH⁺) using Rhodamine B
The quantum yield of photoacid generation is a measure of the efficiency of the photochemical process. It is defined as the number of moles of acid produced per mole of photons absorbed. A common and reliable method for determining ΦH⁺ involves the use of an acid-sensitive indicator dye, such as Rhodamine B.[10][11]
Principle: Rhodamine B exhibits a distinct color change and a corresponding shift in its absorption spectrum upon protonation. In its neutral form, it has a strong absorption maximum around 543 nm. Upon protonation by the photogenerated acid, this absorption band decreases, while a new band appears at a shorter wavelength. The change in absorbance at a specific wavelength can be correlated to the concentration of the generated acid.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of (4-tert-Butylphenyl)diphenylsulfonium triflate of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of Rhodamine B in the same solvent.
-
Prepare a series of standard solutions of a strong acid (e.g., triflic acid) of known concentrations in the same solvent containing a fixed concentration of Rhodamine B.
-
-
Calibration Curve:
-
Measure the UV-Vis absorption spectra of the standard acid solutions containing Rhodamine B.
-
Plot the change in absorbance at a specific wavelength (e.g., the peak of the protonated form) against the known acid concentration. This will serve as the calibration curve.
-
-
Sample Preparation and Exposure:
-
Prepare a sample solution containing a known concentration of (4-tert-Butylphenyl)diphenylsulfonium triflate and Rhodamine B in the chosen solvent.
-
Measure the initial absorbance of the solution at the excitation wavelength.
-
Expose the sample solution to a monochromatic light source of known intensity and wavelength (e.g., a 248 nm excimer laser or a filtered mercury lamp) for a specific period. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.[12]
-
-
Post-Exposure Analysis:
-
Immediately after exposure, measure the UV-Vis absorption spectrum of the sample solution.
-
Determine the change in absorbance at the monitoring wavelength of the protonated Rhodamine B.
-
-
Calculation of Quantum Yield:
-
Using the calibration curve, determine the concentration of the photogenerated acid from the change in absorbance.
-
Calculate the number of photons absorbed by the sample using the Beer-Lambert law and the known light intensity and exposure time.
-
The quantum yield (ΦH⁺) is then calculated using the following equation:
ΦH⁺ = (moles of acid generated) / (moles of photons absorbed)
-
Conclusion: A Versatile Tool for Advanced Applications
(4-tert-Butylphenyl)diphenylsulfonium triflate stands as a testament to the power of molecular design in enabling cutting-edge technologies. Its robust photochemical properties, high thermal stability, and the generation of a superacid upon irradiation have made it an indispensable component in the microelectronics industry. A deep understanding of its mechanism of photoacid generation, from the initial absorption of a photon to the final catalytic deprotection of a polymer, is crucial for the continued advancement of photolithography and the development of novel applications in fields such as 3D printing, microfluidics, and targeted drug delivery. The experimental protocols and mechanistic insights provided in this guide aim to equip researchers and professionals with the knowledge necessary to effectively utilize and innovate with this remarkable class of photoactive molecules.
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Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
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Microscopic deprotection mechanisms and acid loss pathways of chemically amplified photoresists for deep/extreme ultraviolet photolithography. ChemRxiv.
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Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
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Microscopic deprotection mechanisms and acid loss pathways of chemically amplified photoresists for deep/extreme ultraviolet photolithography. ChemRxiv.
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Technical Information About Photo Acid Generators. San Apro.
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Novel photoacid generators for cationic photopolymerization. Polymer Chemistry (RSC Publishing).
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A comprehensive study on three typical photoacid generators using photoelectron spectroscopy and ab initio calculations. PubMed.
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The Chemistry of the Boc Protecting Group. Benchchem.
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Submitted by Marcin Bielawski and Berit Olofsson - Organic Syntheses Procedure.
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(4-TERT-BUTYLPHENYL)DIPHENYLSULFONIUM TRIFLATE CAS - ChemicalBook.
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EFFICIENT ONE-POT SYNTHESIS OF BIS(4-TERT- BUTYLPHENYL)IODONIUM TRIFLATE - Department of Chemistry.
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A Photometric Method for Measuring Photoacid Generator Efficiencies Using Rhodamine B as Acid Sensor in Thin Polymer Films | Request PDF. ResearchGate.
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Nonionic photoacid generator behavior under high-energy exposure sources.
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Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling.
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No.A504.
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Photoacid Generators - Photoresist / Alfa Chemistry.
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(4-tert-Butylphenyl)diphenylsulfonium triflate 145612-66-4 - Sigma-Aldrich.
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Effect of tert-butyl substituents in triphenylsulfonium cation on spectral properties and photochemical activity of photoacid generators. ResearchGate.
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Determination of the Relative Quantum Yield of Rhodamine B - JASCO Inc.
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Application Notes and Protocols: Large-Scale Synthesis of Bis(4-tert-butylphenyl)iodonium Triflate - Benchchem.
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Molar extinction coefficients of some commonly used solvents. ResearchGate.
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Molar extinction coefficients of some commonly used solvents - INIS-IAEA.
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Determination of Fluorescence Quantum Yield of a Fluorophore.
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Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties - PMC.
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Molar extinction coefficients of solutions of some organic compounds - Indian Academy of Sciences.
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Investigation of thia-Diels–Alder Reactions by Ultrafast Transient Absorption Spectroscopy and DFT Calculations - PMC.
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Application Note: Protocol for GC-MS Analysis of 4-tert-butylphenol - Benchchem.
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Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC.
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X トリブチルスズ化合物、トリフェニルスズ化合物の分析法.
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Kinetics of Photocatalysis Reactions Studied by Transient Absorption Spectroscopy - Edinburgh Instruments.
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Photolysis of tris(4-tert-butoxycarbonyloxyphenyl) sulphonium salts. A mechanistic study.
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Rhodamine B - OMLC.
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キャピラリGC-FPDによる有機スズ化合物の分析.
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GC/MS/MSのシングルQMSモードを用いたフィルム中添加剤分析 - 日本電子.
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An In-depth Technical Guide to the UV-Vis Absorption Spectrum of (4-tert-Butylphenyl)diphenylsulfonium triflate
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of (4-tert-Butylphenyl)diphenylsulfonium triflate, a prominent cationic photoinitiator and photoacid generator (PAG). Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core spectroscopic properties, the underlying chemical principles, and a detailed protocol for its spectral characterization.
Executive Summary
(4-tert-Butylphenyl)diphenylsulfonium triflate is a triarylsulfonium salt that plays a critical role in photolithography and UV-curing applications due to its ability to generate a strong acid upon exposure to ultraviolet radiation. Understanding its UV-Vis absorption profile is paramount for optimizing its use, predicting its photochemical behavior, and designing efficient photoinitiated processes. This guide establishes that the primary absorption maximum (λmax) of this compound occurs in the deep UV region, a characteristic feature of triarylsulfonium cations.
Spectroscopic Profile and Physicochemical Properties
The inherent UV-Vis absorption of (4-tert-Butylphenyl)diphenylsulfonium triflate is dictated by the electronic transitions within the diphenylsulfonium chromophore, which is substituted with a tert-butylphenyl group. The non-bonding electrons on the sulfur atom and the π-electrons of the aromatic rings are excited to higher energy anti-bonding orbitals upon absorption of UV radiation.
Table 1: Key Physicochemical and Spectroscopic Parameters
| Parameter | Value | Source(s) |
| Chemical Name | (4-tert-Butylphenyl)diphenylsulfonium triflate | N/A |
| CAS Number | 145612-66-4 | [1][2] |
| Molecular Formula | C₂₃H₂₃F₃O₃S₂ | [1] |
| Molecular Weight | 468.55 g/mol | [1] |
| Melting Point | 114-117 °C | [1][2] |
| λmax (in Acetonitrile) | 238 nm | [1][2] |
| Molar Absorptivity (ε) at λmax | Not explicitly found in literature; estimated based on analogous compounds. | N/A |
The absorption maximum (λmax) for (4-tert-Butylphenyl)diphenylsulfonium triflate has been consistently reported at 238 nm .[1][2] This absorption band is attributed to the π-π* electronic transitions within the aromatic rings of the sulfonium cation. The tert-butyl group, being an auxochrome, can cause a slight bathochromic (red) shift compared to the unsubstituted triphenylsulfonium cation, though its primary electronic effect is modest.
The Causality Behind Experimental Choices in UV-Vis Spectroscopy
The accurate determination of the UV-Vis absorption spectrum of a photoacid generator like (4-tert-Butylphenyl)diphenylsulfonium triflate is crucial for its application. The choice of solvent, concentration, and instrument parameters are all guided by the need for reproducible and meaningful data.
Solvent Selection
The choice of solvent is critical as it can influence the position and intensity of absorption bands (solvatochromism). For triarylsulfonium salts, a polar aprotic solvent is generally preferred.
-
Acetonitrile is an excellent choice due to its polarity, which ensures the dissolution of the ionic sulfonium salt, and its transparency in the deep UV region (down to ~190 nm). This transparency is essential for accurately measuring the λmax at 238 nm without solvent interference.
-
Other potential solvents include methanol and dichloromethane. However, one must always consider the UV cutoff of the solvent to avoid spectral artifacts.
Concentration and Path Length
According to the Beer-Lambert Law (A = εbc), absorbance (A) is directly proportional to the molar absorptivity (ε), the path length of the cuvette (b), and the concentration of the analyte (c).
-
To ensure the measured absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU), the concentration of the solution must be carefully prepared. Given the expected high molar absorptivity of this compound, a dilute solution in the micromolar (µM) range is appropriate.
-
A standard path length of 1 cm is almost universally used for consistency and ease of calculation.
Experimental Protocol for UV-Vis Absorption Spectrum Measurement
This section provides a detailed, self-validating methodology for obtaining the UV-Vis absorption spectrum of (4-tert-Butylphenyl)diphenylsulfonium triflate.
Materials and Equipment:
-
(4-tert-Butylphenyl)diphenylsulfonium triflate (solid)
-
Spectroscopic grade acetonitrile (CH₃CN)
-
Analytical balance (± 0.01 mg)
-
Volumetric flasks (e.g., 10 mL, 100 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Preparation of a Stock Solution (e.g., 1 mM):
-
Accurately weigh approximately 4.69 mg of (4-tert-Butylphenyl)diphenylsulfonium triflate.
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Dissolve the solid in a small amount of spectroscopic grade acetonitrile.
-
Once fully dissolved, dilute to the mark with acetonitrile and mix thoroughly.
-
-
Preparation of a Working Solution (e.g., 10 µM):
-
Pipette 100 µL of the 1 mM stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with spectroscopic grade acetonitrile and mix thoroughly.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200 nm to 400 nm).
-
Set the scan speed and slit width according to the instrument's recommendations for high-resolution spectra.
-
-
Baseline Correction:
-
Fill two quartz cuvettes with spectroscopic grade acetonitrile.
-
Place one cuvette in the reference beam path and the other in the sample beam path.
-
Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution.
-
Fill the sample cuvette with the 10 µM working solution of (4-tert-Butylphenyl)diphenylsulfonium triflate.
-
Place the sample cuvette back into the sample beam path.
-
Initiate the sample scan.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at the λmax.
-
If the molar absorptivity (ε) is unknown, it can be calculated using the Beer-Lambert Law: ε = A / (b * c), where A is the measured absorbance, b is the path length (1 cm), and c is the molar concentration of the working solution.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental protocol for obtaining the UV-Vis absorption spectrum.
Caption: Experimental workflow for UV-Vis spectral analysis.
Conclusion
The UV-Vis absorption spectrum of (4-tert-Butylphenyl)diphenylsulfonium triflate is characterized by a strong absorption maximum at 238 nm in acetonitrile. This absorption is fundamental to its function as a photoacid generator, initiating chemical reactions upon exposure to deep UV light. While a precise molar absorptivity value requires direct experimental determination, an estimation based on analogous compounds suggests a high value, necessitating the use of dilute solutions for accurate spectroscopic measurement. The provided protocol offers a robust framework for researchers to obtain reliable and reproducible UV-Vis absorption data for this and similar photoactive compounds, ensuring scientific integrity and advancing research in photochemistry and materials science.
References
-
(4-tert-Butylphenyl)diphenylsulfonium triflate. Sigma-Aldrich.
-
(4-TERT-BUTYLPHENYL)DIPHENYLSULFONIUM TRIFLATE. ChemicalBook.
-
Kuznetsova, N. A., et al. (2025). Effect of tert-butyl substituents in triphenylsulfonium cation on spectral properties and photochemical activity of photoacid generators. Mendeleev Communications, 35(5), 546-549.
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Unlocking Advanced Lithography: The Photochemical Properties of (4-tert-Butylphenyl)diphenylsulfonium Triflate in Polymer Matrices
An In-depth Technical Guide
Abstract
(4-tert-Butylphenyl)diphenylsulfonium triflate stands as a cornerstone photoacid generator (PAG) in the formulation of chemically amplified resists (CARs), which are critical for high-resolution photolithography in semiconductor manufacturing.[1][2] Its efficacy is not an intrinsic property alone but is profoundly influenced by the surrounding polymer matrix. This guide provides an in-depth analysis of the fundamental photochemical mechanisms of this sulfonium salt, explores the synergistic and often complex interactions with various polymer environments, and details field-proven experimental protocols for its characterization. We aim to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to optimize lithographic processes by understanding and harnessing the nuanced behavior of this essential compound.
Introduction: The Role of Sulfonium Salt PAGs in Chemically Amplified Resists
Modern microelectronics fabrication relies on photolithography to define the intricate circuitry of integrated circuits.[3] The drive towards smaller feature sizes necessitates the use of short-wavelength exposure sources, such as Deep UV (DUV) excimer lasers (248 nm and 193 nm).[1] At these wavelengths, achieving the required photosensitivity for high-throughput manufacturing is a significant challenge.
Chemically amplified resists (CARs) were developed to address this sensitivity issue.[2] The core principle of a CAR involves a photoacid generator (PAG), a compound that produces a strong Brønsted acid upon exposure to radiation.[1][4] This photogenerated acid then acts as a catalyst for a cascade of chemical transformations within the polymer matrix during a subsequent post-exposure bake (PEB) step.[3] This catalytic nature means a single photoacid molecule can induce hundreds or thousands of chemical changes (e.g., deprotection of polymer side-chains), dramatically "amplifying" the initial photochemical event and increasing the resist's sensitivity.[2]
Triarylsulfonium salts, including (4-tert-Butylphenyl)diphenylsulfonium triflate (hereafter referred to as tBu-TPS-Tf), are among the most widely used classes of PAGs due to their high thermal stability, excellent quantum yields, and the strong, non-volatile nature of the acids they generate.[1][5] Understanding the photochemical behavior of tBu-TPS-Tf within its operational environment—the polymer matrix—is paramount for designing and optimizing next-generation photoresist formulations.
Fundamental Photochemical Mechanism
The generation of acid from a triarylsulfonium salt is a multi-step process initiated by the absorption of a photon. The mechanism involves the excitation of the sulfonium cation, followed by bond cleavage and subsequent reactions with surrounding molecules.[6]
-
Excitation: The sulfonium cation absorbs a UV photon, promoting it to an excited singlet state.
-
Homolytic/Heterolytic Cleavage: In the excited state, the molecule becomes unstable. The primary photochemical event is the cleavage of a sulfur-carbon (S–C) bond. This can proceed through either a homolytic (generating a radical cation and an aryl radical) or heterolytic (generating a dication and an aryl anion) pathway, although homolytic cleavage is generally considered the dominant route.
-
Hydrogen Abstraction & Protonation: The resulting radical cation or other reactive fragments abstract a hydrogen atom from a suitable donor in the environment (such as the polymer matrix or residual solvent).
-
Acid Formation: This process ultimately leads to the formation of a proton (H+) which then combines with the trifluoromethanesulfonate (triflate) counter-anion to yield the strong acid, triflic acid (CF₃SO₃H).[6]
The efficiency of this overall process is quantified by the quantum yield (Φ) , which is the number of acid molecules generated per photon absorbed.
Caption: Photochemical mechanism of acid generation from a triarylsulfonium salt.
The introduction of the tert-butyl group onto one of the phenyl rings of the triphenylsulfonium cation serves several purposes. It can enhance the solubility of the PAG in the organic solvents used for spin-coating and can subtly modify the electronic properties and absorption characteristics of the cation.[6] The triflate anion is chosen for its high acidity (low pKa), which ensures efficient catalysis of the deprotection reaction, and its appropriate size, which influences diffusion characteristics within the polymer film.
The Defining Influence of the Polymer Matrix
The polymer matrix is not merely an inert scaffold for the PAG. It actively participates in the photochemical and subsequent chemical processes, significantly affecting the overall performance of the photoresist.[7][8] The interaction between the PAG and the polymer can influence everything from the initial acid generation efficiency to the final patterned feature profile.
Key matrix effects include:
-
Acid Generation Efficiency: The quantum yield of the PAG is highly dependent on the surrounding polymer.[7][8] Polymers with readily abstractable hydrogen atoms can enhance the efficiency of the acid generation process. Furthermore, some polymers, particularly those with high absorbance at the exposure wavelength like poly(hydroxystyrene), can act as sensitizers, absorbing energy and transferring it to the PAG, thereby increasing the effective acid yield.[8]
-
Acid Diffusion: The mobility of the photogenerated acid during the post-exposure bake (PEB) is critical. Diffusion is necessary to achieve the catalytic amplification, but excessive diffusion can lead to a loss of resolution and increased line-edge roughness (LER). The free volume, glass transition temperature (Tg), and chemical nature (e.g., polarity) of the polymer matrix dictate the diffusion length of the acid.[9]
-
Overall Photosensitivity: The combined effects of acid generation efficiency and acid diffusion, along with the specific chemistry of the polymer deprotection, determine the overall photosensitivity (often measured as the "Dose-to-Clear" or E₀).[7]
Data Presentation: Impact of Polymer Matrix on PAG Performance
The following table summarizes representative data on how different polymer matrix types can influence key lithographic parameters. The Dill 'C' parameter is a measure of the resist's optical bleaching upon exposure and is correlated with the rate of photoacid decomposition and, thus, the quantum yield.[7]
| Polymer Matrix Type | Key Characteristics | Typical Impact on Dill 'C' Parameter | Consequence for Photosensitivity |
| Poly(hydroxystyrene) (PHS) - based | Aromatic, high absorbance at 248 nm | Moderate to High | Acts as a sensitizer, increasing acid generation and sensitivity.[8] |
| Acrylate/Methacrylate-based | Aliphatic, lower absorbance at 248 nm | Lower | Lower intrinsic acid generation; overall sensitivity depends heavily on PAG concentration and deprotection chemistry. |
| Fluoropolymers | Contain C-F bonds, high absorbance at EUV wavelengths | Can be very high | Can significantly increase acid generation efficiency, leading to a substantial boost in resist sensitivity.[8][10] |
| PAG-Bound Polymers | PAG anion or cation is covalently bonded to the polymer backbone | Varies by design | Significantly reduces acid diffusion, which can improve resolution and line-edge roughness.[9][11] |
Experimental Protocols for Characterization
Trustworthy characterization of a PAG's performance within a polymer matrix requires robust and self-validating experimental protocols. Here, we detail a standard methodology for determining the quantum yield of photoacid generation using a spectrophotometric titration with an indicator dye.
Protocol: Determination of Photoacid Generation Quantum Yield (Φ)
This protocol explains the causality behind the experimental choices, ensuring a self-validating system.
Objective: To quantify the number of acid molecules generated per photon absorbed by the tBu-TPS-Tf in a specific polymer film.
Pillar of Expertise (Causality): This method uses an acid-sensitive indicator dye (e.g., Rhodamine B or Coumarin 6) whose absorbance or fluorescence spectrum changes upon protonation.[4][12][13] By measuring this change, we can quantify the acid concentration. A calibration curve is essential for trustworthiness, as it directly relates the observed spectral change to a known acid concentration.
Methodology:
-
Preparation of Stock Solutions:
-
Resist Formulation: Prepare a solution of the polymer and tBu-TPS-Tf in a suitable casting solvent (e.g., propylene glycol methyl ether acetate, PGMEA).
-
Indicator Dye Solution: Prepare a dilute solution of the chosen acid-sensitive indicator dye in the same solvent.
-
Standard Acid Solution: Prepare a stock solution of a known concentration of triflic acid in the same solvent. This is critical for the calibration curve.
-
-
Calibration Curve Generation (Self-Validation Step):
-
Prepare a series of samples containing a fixed amount of the polymer and indicator dye, and varying, known amounts of the standard triflic acid solution.
-
Spin-coat these solutions onto quartz wafers to form thin films of uniform thickness.
-
Measure the absorbance or fluorescence spectrum of each film.
-
Plot the change in the indicator's peak absorbance/fluorescence intensity against the known acid concentration. This creates the calibration curve, which is the basis for all subsequent quantitative measurements.
-
-
Sample Exposure:
-
Prepare a film using the resist formulation containing the PAG and the indicator dye.
-
Expose the film to a monochromatic light source (e.g., a 248 nm excimer laser or filtered lamp) with a known and uniform intensity (irradiance, I₀ in mJ/cm²). Expose different areas of the film with a matrix of increasing doses.
-
Causality Note: Using a monochromatic source is crucial to ensure the absorbed energy corresponds directly to the PAG's absorbance at that specific wavelength.
-
-
Spectroscopic Measurement:
-
Measure the absorbance or fluorescence spectrum of the exposed regions of the film.
-
-
Data Analysis and Calculation:
-
Using the change in the indicator's spectrum and the previously generated calibration curve, determine the concentration of photogenerated acid ([H⁺]) for each exposure dose.
-
The quantum yield (Φ) can be calculated using the Dill parameters, where the C parameter is derived from the rate of change in transmittance upon exposure. The concentration of generated acid is proportional to (1 - T) * E * C, where T is the film transmittance, E is the exposure dose, and C is the Dill C parameter.[7]
-
Alternatively, a simplified approach relates the number of acid molecules to the number of absorbed photons, which requires accurate measurement of the film's absorbance and the incident photon flux.
-
Caption: Experimental workflow for determining photoacid generation quantum yield.
Conclusion
(4-tert-Butylphenyl)diphenylsulfonium triflate is a highly effective and versatile photoacid generator that is integral to many advanced chemically amplified resist systems. Its performance, however, is not dictated solely by its molecular structure but is the result of a complex interplay with the surrounding polymer matrix. The polymer can act as a sensitizer, a hydrogen donor, and a medium that controls acid diffusion, thereby profoundly influencing the lithographic outcome. A deep understanding of these photochemical properties and matrix interactions, verified through robust experimental characterization, is essential for the rational design of photoresists that can meet the ever-increasing demands for higher resolution, greater sensitivity, and lower defectivity in the semiconductor industry.
References
-
Title: Complex triarylsulfonium salts as photoacid generators for deep-UV microlithography: synthesis, identification, and lithographic characterization of key individual components Source: SPIE Digital Library URL: [Link]
-
Title: Characterization of novel sulfonium photoacid generators and their microwave-assisted synthesis Source: PubMed URL: [Link]
-
Title: Photoacid generator–polymer interaction on the quantum yield of chemically amplified resists for extreme ultraviolet lithography Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]
- Title: Characterization of novel sulfonium photoacid generators and their microwave-assisted synthesis Source: New Jersey Institute of Technology URL
-
Title: Violet Sensitive Acid Generator and Its Photoacid Generation Efficiency Source: Society for Imaging Science and Technology URL: [Link]
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Title: Quantifying acid generation efficiency for photoresist applications Source: AIP Publishing URL: [Link]
-
Title: On-Wafer Spectrofluorometric Method for Determination of Relative Quantum Yields of Photoacid Generation in Chemically Amplified Resists Source: Analytical Chemistry - ACS Publications URL: [Link]
-
Title: Non-fluorine photoacid generator performance: physical property and matrix effect impacts Source: SPIE URL: [Link]
-
Title: A Single-Component Molecular Glass Resist Based on Tetraphenylsilane Derivatives for Electron Beam Lithography Source: ACS Omega URL: [Link]
-
Title: Effect of tert-butyl substituents in triphenylsulfonium cation on spectral properties and photochemical activity of photoacid generators Source: Mathnet.RU URL: [Link]
- Title: Sulfonium salt and photo-acid generator Source: Google Patents URL
- Title: Synthesis of triarylsulfonium salts Source: Google Patents URL
-
Title: Polymer matrix effects on acid generation Source: ResearchGate URL: [Link]
-
Title: One-component Chemically Amplified Resist Composed of Polymeric Sulfonium salt PAGs for High Resolution Patterning Source: ResearchGate URL: [Link]
-
Title: Quantum Yields of Photoacid Generation in 193-nm Chemically Amplified Resists by Fluorescence Imaging Spectroscopy Source: Chemistry of Materials - ACS Publications URL: [Link]
-
Title: Effects of photoacid generator incorporation into the polymer main chain on 193 nm chemically amplified resist behavior and lithographic performance Source: ResearchGate URL: [Link]
-
Title: Exceptional Lithography Sensitivity Boosted by Hexafluoroisopropanols in Photoresists Source: MDPI URL: [Link]
-
Title: Photosensitive resists for optical lithography Source: Comptes Rendus de l'Académie des Sciences URL: [Link]
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How to measure the quantum yield of (4-tert-Butylphenyl)diphenylsulfonium triflate
An In-depth Technical Guide to Measuring the Quantum Yield of (4-tert-Butylphenyl)diphenylsulfonium Triflate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-tert-Butylphenyl)diphenylsulfonium triflate is a prominent member of the triarylsulfonium salt class of compounds, which are widely utilized as photoacid generators (PAGs) in a multitude of applications ranging from photolithography to 3D printing and controlled drug delivery systems.[1] The efficiency of such a PAG is quantified by its quantum yield (Φ), a critical parameter that defines the number of acid molecules generated per photon absorbed.[2] An accurate determination of this value is paramount for optimizing photoreactive formulations, predicting reaction kinetics, and understanding fundamental photochemical mechanisms. This guide provides a comprehensive, field-proven methodology for measuring the quantum yield of (4-tert-Butylphenyl)diphenylsulfonium triflate. We detail the underlying photochemical principles, present a step-by-step protocol using potassium ferrioxalate actinometry for absolute photon flux determination, and explain the causality behind critical experimental choices to ensure scientific integrity and reproducibility.
Foundational Principles: Photochemistry and Quantum Yield
The Photolytic Mechanism of Triarylsulfonium Salts
Triarylsulfonium salts function as highly efficient photoacid generators. The process is initiated when the salt absorbs a photon, typically in the UV region, promoting the molecule to an excited singlet state (S1).[1] For (4-tert-Butylphenyl)diphenylsulfonium triflate, the characteristic absorption maximum (λmax) is at 238 nm.[3] From this excited state, the primary photochemical event is the cleavage of a carbon-sulfur (C-S) bond. This can proceed via two competing pathways:
-
Heterolytic Cleavage: An asymmetric bond cleavage that directly yields an aryl cation and a diaryl sulfide.[4]
-
Homolytic Cleavage: A symmetric bond cleavage resulting in an aryl radical and a diarylsulfinyl radical cation.[1][4]
These highly reactive intermediates are initially formed within a "solvent cage" and undergo subsequent reactions, including hydrogen abstraction from the solvent or other proton donors, to ultimately generate a strong Brønsted acid—in this case, trifluoromethanesulfonic acid (triflic acid).[1][4]
Caption: Photolysis mechanism of a triarylsulfonium salt.
Defining and Measuring Quantum Yield
The quantum yield (Φ) is the definitive measure of a photochemical reaction's efficiency. It is a dimensionless quantity defined as:
Φ = (Number of moles of a specific event) / (Number of moles of photons absorbed by the system)[2]
For a PAG, the "event" is the formation of an acid molecule. Therefore, the measurement strategy involves two independent experiments conducted under identical irradiation conditions:
-
Actinometry: Quantifying the absolute photon flux (intensity) of the light source.
-
Photolysis: Quantifying the amount of acid produced by the sample upon absorbing a known fraction of that light.
The most reliable and widely accepted method for this purpose is chemical actinometry, which uses a chemical reaction with a precisely known quantum yield as a reference.[2][5]
Experimental Design and Key Parameters
The cornerstone of an accurate quantum yield determination is the use of a chemical actinometer to precisely calibrate the photon flux of the irradiation setup. The potassium ferrioxalate actinometer is the industry standard due to its high sensitivity, broad spectral utility (250 nm to 580 nm), and thoroughly documented quantum yields.[5][6]
The overall workflow involves irradiating the actinometer and the sample solution in parallel using the same light source and geometric configuration. This ensures that the photon flux measured by the actinometer is identical to that incident on the sample.
| Parameter | Selection & Rationale |
| Compound | (4-tert-Butylphenyl)diphenylsulfonium triflate |
| CAS Number | 145612-66-4 |
| Molecular Weight | 468.55 g/mol |
| λmax | 238 nm[3] |
| Irradiation Wavelength | Monochromatic UV light, ideally close to λmax (e.g., 254 nm from a low-pressure mercury lamp with a bandpass filter). |
| Solvent | Acetonitrile (spectrophotometric grade). It is transparent at 254 nm, readily dissolves the sulfonium salt, and is relatively inert to the generated acid. |
| Actinometer System | Potassium ferrioxalate, K₃[Fe(C₂O₄)₃]·3H₂O.[5] |
| Acid Quantification | Spectrophotometric titration using a pH-sensitive indicator dye. The dye must be selected based on its pKa and spectral properties in acetonitrile. |
Detailed Experimental Protocols
Safety Precaution: Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including UV-blocking safety goggles, a lab coat, and chemical-resistant gloves. Potassium ferrioxalate and its precursors are toxic and light-sensitive.[5]
Part 1: Preparation of the Potassium Ferrioxalate Actinometer
This protocol must be performed in a darkroom or under red light to prevent premature photoreduction.[5][7]
Materials:
-
Ferric chloride (FeCl₃)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Distilled or deionized water
-
Sulfuric acid (H₂SO₄), concentrated
Procedure:
-
Prepare a 1.5 M solution of FeCl₃ by dissolving 12.16 g in 50 mL of water.
-
Prepare a 1.5 M solution of K₂C₂O₄·H₂O by dissolving 41.45 g in 150 mL of water.
-
Slowly add the FeCl₃ solution to the potassium oxalate solution while stirring continuously. A precipitate will form.
-
Allow the mixture to stand for 30 minutes in the dark.
-
Filter the solid green crystals of potassium ferrioxalate trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O).
-
Recrystallize the solid three times from hot water to ensure purity. For each recrystallization, dissolve the crystals in a minimal amount of hot water, then cool slowly in the dark to allow pure crystals to form.
-
Dry the final crystals in a desiccator overnight and store them in a light-proof container. The solid is stable for months.[7]
Part 2: Determination of Photon Flux (I₀) via Actinometry
Solutions:
-
Actinometer Solution (0.006 M): Accurately weigh ~0.295 g of the synthesized K₃[Fe(C₂O₄)₃]·3H₂O and dissolve it in 80 mL of 0.1 M H₂SO₄. Dilute to exactly 100 mL in a volumetric flask with 0.1 M H₂SO₄. This solution is light-sensitive and should be kept wrapped in aluminum foil.
-
Phenanthroline Solution: Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of distilled water.
-
Buffer Solution: Dissolve 8.2 g of sodium acetate in 10 mL of 1.0 M H₂SO₄ and dilute to 100 mL with distilled water.[5]
-
Standard Fe²⁺ Solution (for calibration): Prepare a stock solution by dissolving ~0.0392 g of ferrous ammonium sulfate hexahydrate (Mohr's salt, FW = 392.14 g/mol ) in 80 mL of 0.1 M H₂SO₄ and diluting to 100 mL in a volumetric flask. This creates a 1x10⁻³ M Fe²⁺ solution. Prepare a series of dilutions (e.g., 1x10⁻⁵ M to 1x10⁻⁴ M) to construct a calibration curve.
Procedure:
-
Calibration Curve:
-
To a series of 10 mL volumetric flasks, add aliquots of the standard Fe²⁺ dilutions.
-
To each flask, add 2 mL of the phenanthroline solution and 5 mL of the buffer solution.[5]
-
Dilute to the mark with distilled water, mix well, and allow 30 minutes for the red Fe²⁺-phenanthroline complex to fully develop.
-
Measure the absorbance of each standard at 510 nm using a spectrophotometer.
-
Plot Absorbance vs. Moles of Fe²⁺ to generate a calibration curve (Beer's Law plot). Determine the molar extinction coefficient (ε) from the slope.
-
-
Irradiation:
-
Pipette a precise volume (e.g., 3.0 mL) of the 0.006 M actinometer solution into a quartz cuvette.
-
Prepare an identical "dark" sample by keeping a second cuvette completely wrapped in aluminum foil.
-
Place the sample cuvette in the irradiation apparatus at a fixed, reproducible position.
-
Irradiate the sample for a precisely measured time (t). The time should be short enough to ensure conversion is less than 10%.[5]
-
-
Analysis:
-
After irradiation, pipette an aliquot (e.g., 2.0 mL) of the irradiated solution into a 10 mL volumetric flask. Do the same for the dark sample.
-
Add 2 mL of phenanthroline solution and 5 mL of buffer solution to each flask.
-
Dilute to the mark, mix, and let stand for 30 minutes in the dark.[5]
-
Measure the absorbance (A) of the irradiated sample at 510 nm, using the dark sample as the blank.
-
-
Calculation of Photon Flux:
-
Calculate the concentration of Fe²⁺ formed using the absorbance value and the calibration curve: [Fe²⁺] = A / (ε * l), where l is the path length (1 cm).
-
Calculate the total moles of Fe²⁺ formed: moles Fe²⁺ = [Fe²⁺] * V_flask / V_aliquot * V_irradiated
-
Calculate the photon flux (I₀) in moles of photons per second (einsteins/s): I₀ = (moles Fe²⁺) / (t * Φ_act * f)
-
t = irradiation time (s)
-
Φ_act = known quantum yield of the actinometer at the irradiation wavelength (see table below).
-
f = fraction of light absorbed by the actinometer solution, calculated as f = 1 - 10^(-A_act), where A_act is the absorbance of the actinometer solution at the irradiation wavelength.
-
-
| Wavelength (nm) | Quantum Yield of Fe²⁺ formation (Φ_act) |
| 254 | 1.25 |
| 313 | 1.24 |
| 334 | 1.23 |
| 365 | 1.21 |
| 405 | 1.14 |
| Source: Adapted from standard actinometry protocols.[2] |
Part 3: Measuring Acid Generation from the PAG
Procedure:
-
Solution Preparation: Prepare a solution of (4-tert-Butylphenyl)diphenylsulfonium triflate in acetonitrile with a known concentration. The concentration should be adjusted so that its absorbance at the irradiation wavelength is accurately measurable and ideally in the range of 0.1 to 1.0.
-
Irradiation: Pipette the same volume (e.g., 3.0 mL) of the PAG solution into an identical quartz cuvette used for actinometry. Irradiate under the exact same conditions (position, time, stirring) as the actinometer.
-
Acid Quantification:
-
The amount of acid generated is typically very small, requiring a sensitive detection method. A common approach is to use an acid-sensitive indicator dye.
-
Add a small, known amount of the indicator to the PAG solution before irradiation. The photolysis will cause a color change that can be monitored spectrophotometrically.
-
Crucially, a separate calibration must be performed. Create a series of solutions containing the same concentration of PAG and indicator in acetonitrile. Titrate these solutions with known micro-aliquots of a standard triflic acid solution and measure the corresponding change in absorbance at the indicator's monitoring wavelength.
-
This calibration plot of (Change in Absorbance) vs. (Moles of H⁺ added) allows for the direct conversion of the absorbance change observed in the irradiated sample to the moles of acid generated.
-
-
Calculation: From the measured change in the indicator's absorbance in the irradiated sample, use the titration calibration curve to determine the total moles of H⁺ generated.
Part 4: Calculation of the PAG Quantum Yield (Φ_PAG)
The final quantum yield of the photoacid generator is calculated using the values obtained from the actinometry and sample photolysis experiments.
Φ_PAG = (moles of H⁺ generated) / (moles of photons absorbed by PAG)
Where:
-
moles of H⁺ generated is determined in Part 3.
-
moles of photons absorbed by PAG = I₀ * t * f_PAG
-
I₀ = Photon flux determined in Part 2 (einsteins/s).
-
t = Irradiation time (s), identical for both experiments.
-
f_PAG = Fraction of light absorbed by the PAG solution, f_PAG = 1 - 10^(-A_PAG), where A_PAG is the absorbance of the PAG solution at the irradiation wavelength.
-
Caption: Experimental workflow for quantum yield determination.
References
-
HepatoChem. A Standard Ferrioxalate Actinometer Protocol. HepatoChem. [Link][7]
-
Dektar, J. L., & Hacker, N. P. (1990). Photochemistry of triarylsulfonium salts. Journal of the American Chemical Society, 112(16), 6004–6015. [Link][4]
-
Demas, J. N., & Blumenthal, B. H. (1976). On the Actinometric Measurement of Absolute Luminescence Quantum Yields. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 80A(3), 409. [Link][8]
-
McKean, D. R., Allen, R. D., Kasai, P. H., & MacDonald, S. A. (1991). Polymer effects on the photochemistry of triarylsulfonium salts. Proc. SPIE 1559, Photopolymer Device Physics, Chemistry, and Applications II. [Link][9]
-
Hacker, N. P., & Welsh, K. M. (1991). Cationic Photoinitiators: Solid State Photochemistry of Triphenylsulfonium Salts. Molecular Crystals and Liquid Crystals, 183(1), 535-542. [Link][10]
-
ChemPure. Determining Photon Flux Using Actinometry. ChemPure. [Link][6]
-
Li, P. (2011). Quantum Yield and Curing Velocity of Two α-hydroxy Ketone Photoinitiators. Advanced Materials Research, 239, 1913-1916. [Link][11]
-
Podsiadly, R., et al. (2020). Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides. Polymer Chemistry, 11(46), 7353-7361. [Link][12]
-
Chemdad. (4-TERT-BUTYLPHENYL)DIPHENYLSULFONIUM TRIFLATE. Chemdad. [Link][13]
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(4-tert-Butylphenyl)diphenylsulfonium triflate electron transfer mechanisms
An In-Depth Technical Guide to the Electron Transfer Mechanisms of (4-tert-Butylphenyl)diphenylsulfonium Triflate
Authored by a Senior Application Scientist
Foreword: Unraveling the Intricacies of Electron Transfer in a Key Photoacid Generator
(4-tert-Butylphenyl)diphenylsulfonium triflate stands as a cornerstone in photochemistry and photopolymerization, primarily recognized for its efficacy as a photoacid generator (PAG). Its ability to generate a strong acid upon irradiation has cemented its role in applications ranging from microelectronics to cationic polymerization.[1][2] However, to truly harness and innovate with this compound, a superficial understanding of its function is insufficient. A deep dive into the fundamental electron transfer mechanisms that govern its reactivity is paramount for researchers, scientists, and drug development professionals seeking to push the boundaries of what is possible.
This technical guide moves beyond a simple recitation of facts. It is designed to provide a cohesive and in-depth understanding of the causality behind the photochemical behavior of (4-tert-Butylphenyl)diphenylsulfonium triflate. We will explore the nuanced pathways of both direct and photosensitized electron transfer, dissect the transient intermediates that dictate the reaction outcomes, and provide practical, field-proven experimental protocols to empower your own investigations. The aim is to equip you not just with knowledge, but with the scientific intuition to rationally design and troubleshoot your experimental endeavors.
Core Concepts: The Photochemical Landscape of Triarylsulfonium Salts
Triarylsulfonium salts, the class to which (4-tert-Butylphenyl)diphenylsulfonium triflate belongs, are characterized by a positively charged sulfur atom bonded to three aryl groups.[3] This inherent positive charge renders them potent electron acceptors, a feature central to their photochemical reactivity. Upon absorption of light, these compounds initiate a cascade of events, the nature of which is dictated by the mode of excitation.
Direct Photolysis: A Journey from the Singlet Excited State
Direct irradiation of (4-tert-Butylphenyl)diphenylsulfonium triflate with UV light of an appropriate wavelength (typically around 238 nm) elevates the molecule to an electronically excited singlet state. From this highly energetic state, two primary, competing cleavage pathways are accessible: heterolytic and homolytic bond cleavage.[4][5]
-
Heterolytic Cleavage: This pathway involves the asymmetric cleavage of a carbon-sulfur bond, directly generating a phenyl cation and a diaryl sulfide. This is a key step in the generation of Brønsted acids.
-
Homolytic Cleavage: Alternatively, the C-S bond can break symmetrically, yielding a singlet phenyl radical and a diphenylsulfinyl radical cation pair.[4][5] These reactive species are initially confined within a "solvent cage," where they can recombine.
The partitioning between these two pathways is influenced by factors such as solvent polarity and the electronic nature of the substituents on the aryl rings.[1][4] The presence of the electron-donating tert-butyl group on one of the phenyl rings can influence the stability of the resulting intermediates and thus the branching ratio of these pathways.
Photosensitized Electron Transfer: Harnessing the Power of Light with a Mediator
An alternative and often more efficient method to initiate the chemistry of triarylsulfonium salts is through photosensitization.[6][7] In this approach, a photosensitizer (a molecule with a strong absorption in the desired spectral range) absorbs the light and is promoted to an excited state. This excited sensitizer can then transfer an electron to the sulfonium salt, which acts as the electron acceptor. This process is particularly valuable when using longer wavelength light where the sulfonium salt itself does not absorb.
The efficiency of this electron transfer is governed by the driving force of the reaction, which is related to the redox potentials of the photosensitizer and the sulfonium salt.[6][8] This sensitized electron transfer generates a radical cation of the sulfonium salt, a pivotal intermediate that dictates the subsequent chemical transformations.
The Central Mechanistic Crossroads: Formation and Fate of the Radical Cation
Regardless of whether it is formed through direct homolytic cleavage or photosensitized electron transfer, the (4-tert-butylphenyl)diphenylsulfonium radical cation is the lynchpin intermediate. Its subsequent fragmentation is a rapid process that ultimately leads to the generation of the desired acidic species and other byproducts.
The primary fragmentation pathway of the radical cation involves the cleavage of a carbon-sulfur bond, yielding a phenyl radical and a protonated diaryl sulfide. The protonated diaryl sulfide can then readily donate its proton to the surrounding medium, completing the acid generation process.
The phenyl radical generated in this process can engage in a variety of subsequent reactions, including hydrogen abstraction from the solvent or reaction with other species in the reaction mixture.[9]
Visualizing the Electron Transfer Pathways
To provide a clearer understanding of these complex processes, the following diagrams illustrate the key steps in both direct and photosensitized electron transfer mechanisms.
Caption: Direct vs. Photosensitized activation of (4-tert-Butylphenyl)diphenylsulfonium triflate.
Caption: Fragmentation pathway of the sulfonium salt radical cation.
Experimental Investigation of Electron Transfer Mechanisms
A robust understanding of these mechanisms is built upon rigorous experimental data. The following section details key experimental protocols that are instrumental in elucidating the electron transfer dynamics of (4-tert-Butylphenyl)diphenylsulfonium triflate.
Cyclic Voltammetry: Probing Redox Behavior
Cyclic voltammetry (CV) is an indispensable electrochemical technique for determining the reduction potential of the sulfonium salt. This value is critical for assessing the thermodynamic feasibility of photosensitized electron transfer.
Experimental Protocol: Cyclic Voltammetry
-
Preparation of the Electrolyte Solution:
-
Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile).
-
Add the (4-tert-Butylphenyl)diphenylsulfonium triflate to the electrolyte solution to a final concentration of approximately 1 mM.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudoreference), and a counter electrode (e.g., a platinum wire).
-
-
Data Acquisition:
-
Perform the cyclic voltammetry scan, typically starting from the open-circuit potential and scanning towards negative potentials to observe the reduction event.
-
Vary the scan rate (e.g., from 20 mV/s to 500 mV/s) to assess the reversibility of the electron transfer process.[10]
-
-
Data Analysis:
-
Determine the reduction potential from the position of the cathodic peak.
-
Analyze the peak shape and the effect of scan rate to gain insights into the stability of the reduced species.
-
Nanosecond Transient Absorption Spectroscopy: Capturing Fleeting Intermediates
Nanosecond transient absorption (ns-TA) spectroscopy is a powerful pump-probe technique that allows for the direct observation of short-lived intermediates, such as excited states and radical ions.[11][12]
Experimental Protocol: Nanosecond Transient Absorption Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of (4-tert-Butylphenyl)diphenylsulfonium triflate in a suitable solvent (e.g., acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength.
-
If studying photosensitization, include the photosensitizer in the solution.
-
Deoxygenate the solution by purging with an inert gas.
-
-
Instrumentation and Data Acquisition:
-
Use a pulsed laser (the "pump") to excite the sample at a wavelength where the sulfonium salt or the photosensitizer absorbs.
-
A second, broadband light source (the "probe") is passed through the sample at a specific time delay after the pump pulse.
-
The change in absorbance of the probe light is measured as a function of wavelength and time delay.[13]
-
-
Data Analysis:
-
Construct transient absorption spectra at different time delays to identify the spectral signatures of the intermediates.
-
Analyze the decay kinetics at specific wavelengths to determine the lifetimes of the transient species.
-
Workflow for Mechanistic Investigation
The following diagram outlines a logical workflow for a comprehensive investigation into the electron transfer mechanisms of (4-tert-Butylphenyl)diphenylsulfonium triflate.
Caption: A typical workflow for investigating photochemical mechanisms.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the electron transfer mechanisms of (4-tert-Butylphenyl)diphenylsulfonium triflate and related compounds.
| Parameter | Value | Significance |
| Absorption Maximum (λmax) | ~238 nm | Dictates the wavelength for direct excitation. |
| Molar Absorptivity (ε) | Varies | Influences the efficiency of light absorption. |
| Reduction Potential (Ered) | ~ -1.2 V vs SCE (for related arylsulfonium salts)[14] | Determines the thermodynamic feasibility of electron transfer from a photosensitizer. |
| Excited State Lifetimes | Nanoseconds | Indicates the timescale for competing deactivation and reaction pathways. |
| Quantum Yield of Acid Generation (Φacid) | Varies with conditions | A measure of the overall efficiency of the photoacid generation process. |
Conclusion and Future Directions
The electron transfer mechanisms of (4-tert-Butylphenyl)diphenylsulfonium triflate are a fascinating interplay of photophysics and physical organic chemistry. Both direct photolysis and photosensitized pathways provide viable routes to generate the key sulfonium salt radical cation, which then fragments to produce a Brønsted acid. A thorough understanding of these fundamental processes, supported by robust experimental techniques such as cyclic voltammetry and nanosecond transient absorption spectroscopy, is crucial for optimizing existing applications and developing novel photochemical transformations.
Future research in this area will likely focus on the rational design of new triarylsulfonium salts with tailored photophysical and electrochemical properties. By fine-tuning the electronic nature of the aryl substituents and the counter-anion, it may be possible to enhance the quantum yield of acid generation, shift the absorption spectrum to longer wavelengths, and improve the overall performance of these versatile photoacid generators. The continued development of advanced spectroscopic techniques will undoubtedly provide even deeper insights into the ultrafast dynamics of these important photochemical reactions.
References
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McKean, D. R., Allen, R. D., Kasai, P. H., & MacDonald, S. A. (1991). Polymer effects on the photochemistry of triarylsulfonium salts. In Proc. SPIE 1559, Photopolymer Device Physics, Chemistry, and Applications II (Vol. 1559, pp. 200-209). [Link]
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Dektar, J. L., & Hacker, N. P. (1990). Photochemistry of triarylsulfonium salts. Journal of the American Chemical Society, 112(16), 6004-6015. [Link]
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Hacker, N. P., & Dektar, J. L. (1990). Cationic Photoinitiators: Solid State Photochemistry of Triphenylsulfonium Salts. Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics, 183(1), 525-533. [Link]
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Sattler, W., Rachford, A. A., LaBeaume, P. J., Coley, S. M., Thackeray, J. W., Cameron, J. F., ... & Gray, H. B. (2017). Driving Force Dependence of Electron Transfer from Electronically Excited [Ir (COD)(μ-Me2pz)] 2 to Photo-Acid Generators. The Journal of Physical Chemistry A, 121(40), 7572-7575. [Link]
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Podsiadly, R., & Podemska, K. (2020). Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides. Polymer Chemistry, 11(46), 7345-7352. [Link]
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Sattler, W., Rachford, A. A., LaBeaume, P. J., Coley, S. M., Thackeray, J. W., Cameron, J. F., ... & Gray, H. B. (2017). Driving Force Dependence of Electron Transfer from Electronically Excited [Ir (COD)(μ-Me2pz)] 2 to Photo-Acid Generators. The Journal of Physical Chemistry A, 121(40), 7572-7575. [Link]
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Noga, D. E., Tolbert, L. M., & Henderson, C. L. (2009). Nonionic photoacid generator behavior under high-energy exposure sources. Journal of Micro/Nanolithography, MEMS, and MOEMS, 8(4), 043003. [Link]
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Procter, D. J., & Jones, C. R. (2017). Photolysis of triarylsulfonium salts. Beilstein Journal of Organic Chemistry, 13, 2396-2407. [Link]
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Belfield, K. D., & Bondar, M. V. (2013). Photoacid Generators for Biomedical Applications. Israel Journal of Chemistry, 53(9‐10), 655-668. [Link]
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Alcaide, B., & Almendros, P. (2018). Synthetic Applications of Sulfonium Salts. European Journal of Organic Chemistry, 2018(20-21), 2496-2511. [Link]
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Albini, A., & Mella, M. (1996). Sulfur Radical Cations. Kinetic and Product Study of the Photoinduced Fragmentation Reactions of (Phenylsulfanylalkyl) trimethylsilanes and Phenylsulfanylacetic Acid Radical Cations. The Journal of Organic Chemistry, 61(19), 6649-6655. [Link]
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ResearchGate. (n.d.). Photophysical properties of different triarylsulfonium salts. [Link]
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Procter, D. J., & Jones, C. R. (2020). Radical C− C Bond Formation using Sulfonium Salts and Light. Angewandte Chemie International Edition, 59(16), 6312-6323. [Link]
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Procter, D. J., & Jones, C. R. (2020). Radical C–C bond formation using sulfonium salts and light. Angewandte Chemie International Edition, 59(16), 6312-6323. [Link]
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Ghandi, K. (2019). Nanosecond transient absorption studies of the pH-dependent hydrated electron quenching by HSO3−. Photochemical & Photobiological Sciences, 18(5), 1121-1129. [Link]
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Knafl, D. (2019). Onium Salts for Cationic Polymerization and Ring-Opening Metathesis Polymerization. reposiTUm. [Link]
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Akkuratov, A. V., et al. (2025). Effect of tert-butyl substituents in triphenylsulfonium cation on spectral properties and photochemical activity of photoacid generators. Mendeleev Communications, 35, 546-549. [Link]
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Organic Syntheses. (2009). EFFICIENT ONE-POT SYNTHESIS OF BIS(4-TERT- BUTYLPHENYL)IODONIUM TRIFLATE. 86, 308-314. [Link]
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ResearchGate. (n.d.). a) (4‐Phenylthiophenyl)‐diphenylsulfonium triflate (SS1), b) (4‐tert‐Butylphenyl)‐diphenylsulfonium triflate (SS2), c) SSDETX d) TADDS. [Link]
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Fujita, H., et al. (2022). Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability. The Journal of Organic Chemistry, 87(15), 9877-9885. [Link]
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Bard, A. J., & Yang, H. (1995). The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile. Journal of the Electrochemical Society, 142(7), 2269-2275. [Link]
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Hennrich, F., et al. (2015). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. Chemical Communications, 51(74), 14077-14080. [Link]
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Application Note: Cationic Ring-Opening Polymerization Initiated by (4-tert-Butylphenyl)diphenylsulfonium triflate
Abstract
This guide provides a comprehensive protocol for conducting cationic ring-opening polymerization (CROP) using (4-tert-Butylphenyl)diphenylsulfonium triflate as a photoacid generator (PAG). CROP is a powerful technique for synthesizing a variety of polymers, particularly polyethers and polyesters, from cyclic monomers.[1] This method offers distinct advantages, including the absence of oxygen inhibition and low curing shrinkage, making it ideal for applications in coatings, adhesives, and advanced materials.[2] This document details the underlying mechanism, experimental setup, a step-by-step polymerization protocol, and critical troubleshooting advice to ensure successful and reproducible results for researchers, scientists, and professionals in drug development.
Introduction and Scientific Background
Cationic ring-opening polymerization (CROP) is a chain-growth polymerization method where cyclic monomers are sequentially added to a growing polymer chain with a cationic active center.[3] The primary thermodynamic driving force for this process is the relief of ring strain inherent in small cyclic monomers like epoxides and oxetanes.[3][4]
Unlike thermally initiated systems, photopolymerization offers exceptional spatial and temporal control. The use of a photoacid generator (PAG), such as (4-tert-Butylphenyl)diphenylsulfonium triflate, allows for the initiation of polymerization upon exposure to UV light.[5] Sulfonium salts are highly efficient PAGs that, upon photolysis, generate a superacid (in this case, triflic acid), which acts as the true initiating species.[6]
Mechanism of Action:
The process begins with the UV irradiation of the sulfonium salt. The initiator absorbs a photon, leading to an excited state. This is followed by irreversible fragmentation, ultimately producing a strong Brønsted acid (H⁺) and other byproducts.[6][7] This photogenerated acid then protonates a monomer molecule (e.g., an epoxide), activating it for nucleophilic attack by another monomer. This initiates the chain propagation, which continues until termination or transfer reactions occur.[8] The triflate (CF₃SO₃⁻) counter-ion is crucial as it is non-nucleophilic and stable, which prevents premature termination and allows the cationic center to propagate effectively.[4]
Key Advantages of this System:
-
No Oxygen Inhibition: Unlike free-radical polymerization, cationic polymerization is not inhibited by atmospheric oxygen, simplifying the experimental setup.[9]
-
"Dark Cure" Capability: Once the acid is generated by light, polymerization can continue in the absence of light, a phenomenon known as "dark cure" or living polymerization.[9]
-
High Reactivity: Epoxides and other strained-ring monomers exhibit high reactivity in CROP, leading to rapid polymerization.[5]
-
Excellent Properties: The resulting polymers, such as polyethers from epoxy monomers, often exhibit high shear strength, good thermal stability, and strong adhesion to various substrates.[2]
Materials and Characterization
Initiator Properties
(4-tert-Butylphenyl)diphenylsulfonium triflate is a solid, crystalline material used as a cationic photoinitiator or photoacid generator.[10][11]
| Property | Value | Source |
| CAS Number | 145612-66-4 | [12][13] |
| Molecular Formula | C₂₃H₂₃F₃O₃S₂ | [12] |
| Molecular Weight | 468.55 g/mol | [10] |
| Melting Point | 114-117 °C | [10][12] |
| λmax | 238 nm | [10][12] |
Suitable Monomers
A wide range of cyclic monomers can be polymerized using this protocol. The choice of monomer will dictate the properties of the final polymer.
| Monomer Class | Examples | Resulting Polymer | Key Features |
| Epoxides | Cyclohexene oxide (CHO), Glycidyl ethers, Epoxidized natural oils | Polyethers | High thermal stability, good adhesion.[2][6] |
| Vinyl Ethers | Butyl vinyl ether, Cyclohexyl vinyl ether | Poly(vinyl ether)s | Fast polymerization rates.[9] |
| Oxetanes | 3-Ethyl-3-(hydroxymethyl)oxetane | Polyethers | Low curing shrinkage, low viscosity.[14] |
| Lactones | ε-Caprolactone, D,L-Lactide | Polyesters | Biodegradability, biocompatibility.[15][16] |
Experimental Protocol
This section provides a detailed, step-by-step methodology for a typical photopolymerization experiment.
Visualization of the Polymerization Workflow
The following diagram illustrates the key stages of the experimental process, from preparation to final polymer characterization.
Caption: Experimental workflow for cationic ring-opening photopolymerization.
Reagents and Equipment
-
Initiator: (4-tert-Butylphenyl)diphenylsulfonium triflate
-
Monomer: e.g., Cyclohexene oxide (CHO), purified by distillation over CaH₂.
-
Solvent (optional): Anhydrous dichloromethane (DCM) or other dry, non-nucleophilic solvent.
-
Quenching Agent: Anhydrous methanol.
-
Precipitation Non-Solvent: Cold methanol or hexane.
-
Equipment:
-
UV lamp (e.g., mercury lamp with filters for specific wavelengths, or LED lamp at ~365 nm).
-
Radiometer to measure light intensity.
-
Amber glass vials with septa.
-
Magnetic stirrer and stir bars.
-
Schlenk line or glovebox for maintaining an inert atmosphere.[4][17]
-
Standard glassware for purification and precipitation.
-
Step-by-Step Procedure
Causality: Cationic polymerizations are notoriously sensitive to water and other protic impurities, which can act as chain-terminating agents.[4] Therefore, rigorous drying of all reagents and glassware, and the use of an inert atmosphere, are paramount for achieving controlled polymerization and high molecular weights.[17]
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Purify the monomer (e.g., CHO) and solvent (if used) according to standard laboratory procedures (e.g., distillation from calcium hydride).[17]
-
-
Reaction Setup (Under Inert Atmosphere):
-
In an amber vial inside a glovebox or under a positive pressure of inert gas, add the desired amount of (4-tert-Butylphenyl)diphenylsulfonium triflate (e.g., 0.1-1.0 mol% relative to the monomer).
-
Add the purified monomer via a dry syringe. If using a solvent, add it at this stage.
-
Seal the vial with a septum.
-
Ensure the initiator is fully dissolved. Gentle warming or sonication may be required.
-
-
Photopolymerization:
-
Place the vial on a magnetic stirrer at a fixed distance from the UV source.
-
Begin stirring and start the UV irradiation. The reaction time can vary from seconds to minutes depending on the monomer reactivity, initiator concentration, and light intensity.[5]
-
The polymerization is often accompanied by an increase in viscosity.
-
-
Termination and Purification:
-
After the desired time, turn off the UV lamp.
-
Quench the reaction by injecting a small amount of anhydrous methanol into the vial.
-
Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Slowly pour the polymer solution into a beaker containing a large excess of a stirred, cold non-solvent (e.g., methanol) to precipitate the polymer.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent and dry it under vacuum to a constant weight.[17]
-
-
Characterization:
-
Conversion: Determine the monomer conversion via ¹H NMR spectroscopy by comparing the integration of characteristic monomer peaks with polymer peaks.
-
Molecular Weight: Analyze the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Mechanism Visualization
The diagram below illustrates the photochemical generation of the Brønsted acid initiator and the subsequent steps of cationic ring-opening polymerization of an epoxide monomer.
Caption: Mechanism of photoinitiation and cationic polymerization.
Troubleshooting and Expert Insights
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Slow Polymerization | 1. Presence of Impurities: Water or other protic impurities are terminating the cationic chain ends.[4] 2. Low Light Intensity: Insufficient photon flux to generate an effective concentration of acid. 3. Low Temperature: CROP rates can be highly temperature-sensitive.[4] | 1. Rigorous Purification: Re-purify and dry all monomers and solvents meticulously. Use Schlenk or glovebox techniques.[4] 2. Verify Light Source: Check the output of your UV lamp with a radiometer. Decrease the distance between the lamp and the sample. 3. Increase Temperature: Gently warm the reaction mixture, but be cautious of increased side reactions. |
| Low Molecular Weight / Broad PDI | 1. Chain Transfer: Transfer of the active center to monomer, solvent, or polymer can occur. 2. Backbiting: Intramolecular reaction of the propagating center with an oxygen atom in the polymer backbone, leading to cyclic oligomers.[18] 3. High Initiator Concentration: Too many initiating sites lead to shorter chains. | 1. Choice of Solvent: Use a non-nucleophilic solvent with a low chain-transfer constant. 2. Optimize Temperature: Lowering the reaction temperature can often suppress backbiting and transfer reactions.[18] 3. Reduce Initiator: Decrease the mol% of the photoinitiator. |
| Inconsistent Results | 1. Inconsistent Light Exposure: Variations in lamp output, sample distance, or vial transparency. 2. Atmospheric Contamination: Small leaks in the inert atmosphere setup. | 1. Standardize Setup: Ensure the distance to the lamp is fixed for all experiments. Allow the lamp to warm up to a stable output before use. 2. Check for Leaks: Verify that your Schlenk line or glovebox is maintaining a positive pressure of dry, inert gas. |
Conclusion
The use of (4-tert-Butylphenyl)diphenylsulfonium triflate as a photoinitiator provides a robust and versatile method for conducting cationic ring-opening polymerization. This technique grants excellent control over the initiation process and is suitable for a wide array of cyclic monomers. By adhering to stringent anhydrous conditions and understanding the key reaction parameters, researchers can reliably synthesize well-defined polymers for a multitude of advanced applications.
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ResearchGate. (2025). Ring-opening Polymerization of D,L Lactide by the Single Component Rare Earth Tris(4- tert -butylphenolate)s. [Link]
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- 11. (4-TERT-BUTYLPHENYL)DIPHENYLSULFONIUM TRIFLATE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. (4-TERT-BUTYLPHENYL)DIPHENYLSULFONIUM TRIFLATE CAS#: 145612-66-4 [chemicalbook.com]
- 13. scbt.com [scbt.com]
- 14. gmchemic.com [gmchemic.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: (4-tert-Butylphenyl)diphenylsulfonium Triflate in EUV Lithography Photoresists
Executive Summary
The relentless scaling of semiconductor architectures demands extreme ultraviolet (EUV) lithography at a 13.5 nm wavelength. At the heart of this technology are Chemically Amplified Resists (CARs), which rely on Photoacid Generators (PAGs) to translate photonic energy into catalytic chemical reactions. (4-tert-Butylphenyl)diphenylsulfonium triflate has emerged as a highly characterized, benchmark PAG in this domain.
While traditionally the domain of semiconductor physics, the rigorous kinetic modeling, formulation stability, and catalytic diffusion principles of EUV photoresists share profound parallels with controlled-release drug delivery and photodynamic therapies. Both fields rely on the precise spatiotemporal control of active chemical species within a polymer matrix. This guide details the mechanistic causality, physicochemical properties, and self-validating experimental protocols for utilizing this specific sulfonium salt in advanced R&D environments.
Mechanistic Causality: Secondary Electron Dynamics
Unlike Deep UV (193 nm) lithography, where the PAG directly absorbs incident photons, EUV lithography operates via an ionization-driven mechanism. The 92 eV EUV photons are highly energetic and are absorbed indiscriminately by the atoms of the polymer matrix (primarily oxygen and fluorine), ejecting primary photoelectrons [1].
These primary electrons undergo inelastic scattering, generating a cascade of low-energy secondary electrons (10–80 eV) . The (4-tert-Butylphenyl)diphenylsulfonium cation acts as an efficient electron trap. The efficiency of this capture is strictly governed by the Lowest Unoccupied Molecular Orbital (LUMO) energy of the PAG [1][2].
Upon electron capture, the C–S bond dissociates. The structural inclusion of the bulky tert-butyl group serves two critical causal functions:
-
Solubility & Homogeneity: It prevents crystallization in casting solvents like Propylene Glycol Monomethyl Ether Acetate (PGMEA), ensuring a uniform distribution within the polymer matrix.
-
Outgassing Mitigation: The resulting tert-butylphenyl radical/sulfide is sterically bulky, reducing its volatility and preventing the contamination of the high-vacuum EUV optics [4].
Following dissociation, hydrogen abstraction from the polymer matrix yields a proton, which pairs with the triflate (trifluoromethanesulfonate) anion to form triflic acid (CF₃SO₃H) —a superacid that drives the subsequent chemical amplification [3].
EUV-induced secondary electron generation and chemical amplification pathway.
Physicochemical & Lithographic Properties
To engineer a predictable resist, the quantitative parameters of the PAG must be strictly controlled. The triflate anion generates an acid with a pKa of ~ -14.0, providing an aggressive catalytic chain length, though its relatively small ionic radius necessitates strict thermal control to prevent excessive acid blur (diffusion) [5].
| Parameter | Value / Characteristic | Mechanistic Implication |
| Cation | (4-tert-Butylphenyl)diphenylsulfonium | High LUMO electron-trap efficiency; bulky group reduces high-vacuum outgassing. |
| Anion | Trifluoromethanesulfonate (Triflate) | Generates a highly mobile superacid (CF₃SO₃H) for rapid deprotection. |
| Acid pKa | ~ -14.0 | Highly efficient catalytic deprotection of the acid-labile polymer matrix. |
| EUV Photon Energy | 92 eV (13.5 nm) | Drives initial photoionization of the resist matrix (not the PAG directly). |
| Secondary Electron Energy | 10 – 80 eV | Captured by the PAG cation to induce C–S bond cleavage. |
| Thermal Stability | > 150 °C | Withstands standard Post-Apply Bake (PAB) temperatures without dark loss. |
Experimental Protocols
The following protocols are designed as self-validating systems . In R&D, an experiment must inherently prove its own baseline integrity before its primary data can be trusted.
Step-by-step workflow for EUV resist processing and validation.
Protocol 1: Resist Formulation & Thin-Film Preparation
Objective: Create a homogenous, defect-free photoresist film with verified thickness and stability. Causality: PGMEA is chosen as the solvent because its evaporation rate allows for uniform film leveling during spin coating. The base quencher is added to neutralize stray acid generated by background radiation, establishing a threshold dose.
-
Formulation: In an amber vial (to prevent ambient UV degradation), dissolve a poly(hydroxystyrene)-based polymer matrix, 5 wt% (4-tert-Butylphenyl)diphenylsulfonium triflate, and 0.5 wt% trioctylamine (base quencher) in PGMEA to achieve a 2 wt% total solids solution.
-
Filtration: Pass the solution through a 0.2 μm PTFE syringe filter.
-
Self-Validation Step: Analyze the filtrate via Dynamic Light Scattering (DLS). The absence of particles >10 nm validates complete dissolution and prevents coating striations.
-
-
Spin Coating: Dispense 2 mL onto an HMDS-primed 200 mm silicon wafer. Spin at 1500 rpm for 30 seconds.
-
Post-Apply Bake (PAB): Bake the wafer on a precision hotplate at 100 °C for 60 seconds to drive off residual PGMEA.
-
Self-Validation Step: Measure film thickness via spectroscopic ellipsometry. A uniform thickness of 40 nm ± 0.5 nm across 9 points validates the coating mechanics and solvent removal.
-
Protocol 2: EUV Exposure & Post-Exposure Bake (PEB) Kinetics
Objective: Determine the dose-to-clear ( E0 ) and contrast ratio ( γ ) of the formulated resist. Causality: The PEB step is strictly controlled because the catalytic deprotection reaction is thermally activated. Even a 1 °C variance can significantly alter the diffusion length of the triflic acid, changing the final pattern dimensions [3].
-
Exposure: Load the wafer into an EUV exposure tool (13.5 nm). Expose an open-field dose matrix ranging from 5 mJ/cm² to 50 mJ/cm² in 1 mJ/cm² increments.
-
Control: Leave a 1 cm² area completely unexposed (Dark Field Control).
-
-
Post-Exposure Bake (PEB): Immediately transfer the wafer to a 110 °C hotplate for exactly 60 seconds.
-
Development: Puddle develop the wafer with 0.26 N Tetramethylammonium Hydroxide (TMAH) for 30 seconds, followed by a deionized water rinse and nitrogen spin-dry.
-
Metrology & Validation:
-
Measure the thickness of the Dark Field Control. If thickness loss exceeds 1 nm, the resist suffers from thermal dark loss (invalidating the formulation).
-
Plot the Normalized Remaining Thickness (NRT) against the Log(Dose). The dose at which thickness reaches zero is E0 . A sharp, vertical slope validates high resist contrast, proving the PAG is efficiently amplifying the signal.
-
Protocol 3: Quantifying Acid Diffusion Length (Bilayer Method)
Objective: Isolate and measure the physical diffusion distance of the generated triflic acid. Causality: Line Edge Roughness (LER)—a critical defect in sub-10 nm lithography—is heavily influenced by how far the acid wanders outside the exposed area. Triflate is highly mobile; measuring its diffusion is mandatory for resolution modeling [5].
-
Bottom Layer: Spin coat a 30 nm layer of an acid-sensitive, PAG-free polymer onto a wafer. Bake at 150 °C to thermally crosslink the layer, rendering it insoluble in standard casting solvents.
-
Top Layer: Spin coat a 20 nm layer of an inert polymer loaded with 10 wt% (4-tert-Butylphenyl)diphenylsulfonium triflate on top of the bottom layer.
-
Activation: Expose the wafer to a flood EUV dose of 30 mJ/cm² to generate triflic acid in the top layer.
-
Diffusion Drive: Perform a PEB at 110 °C for 60 seconds. Causality: The acid generated in the top layer will diffuse downward into the bottom layer, deprotecting it.
-
Stripping & Development: Wash the wafer with PGMEA to remove the top layer. Develop the bottom layer in 0.26 N TMAH.
-
Validation: Measure the remaining thickness of the bottom layer via ellipsometry. The difference between the initial 30 nm and the final thickness is the exact physical distance the triflic acid diffused during the 60-second PEB.
References
-
Title: Novel Mechanism-Based Descriptors for Extreme Ultraviolet-Induced Photoacid Generation: Key Factors Affecting Extreme Ultraviolet Sensitivity Source: MDPI URL: [Link]
-
Title: Cross sections of photoacid generators at low electron energies Source: AIP Publishing URL: [Link]
-
Title: High-Performance Chain Scissionable Resists for Extreme Ultraviolet Lithography: Discovery of the Photoacid Generator Structure Source: ACS / NSF URL: [Link]
-
Title: Mild Synthesis of Triarylsulfonium Salts with Arynes Source: ResearchGate URL: [Link]
How to formulate SU-8 photoresist with (4-tert-Butylphenyl)diphenylsulfonium triflate
Introduction & Mechanistic Causality
SU-8 is a highly cross-linked, negative-tone epoxy photoresist that has become a foundational material for fabricating high-aspect-ratio microstructures in micro-electromechanical systems (MEMS) and microfluidics[1]. Commercial SU-8 formulations traditionally rely on triarylsulfonium hexafluoroantimonate as the photoacid generator (PAG)[2]. However, the presence of heavy-metal antimony poses significant biocompatibility hurdles for implantable devices and bio-MEMS.
This protocol details the custom formulation of SU-8 using (4-tert-Butylphenyl)diphenylsulfonium triflate (CAS: 145612-66-4) as an alternative, heavy-metal-free PAG.
Photochemical & Polymerization Kinetics
The core resin, EPON SU-8, is a bisphenol A novolac epoxy oligomer containing an average of eight reactive epoxide groups per molecule[1]. The selected PAG, (4-tert-Butylphenyl)diphenylsulfonium triflate, exhibits a primary absorption maximum ( λmax ) at 238 nm.
When exposed to Deep UV radiation (e.g., 254 nm), the PAG undergoes homolytic cleavage. Subsequent hydrogen abstraction from the solvent or resin matrix generates trifluoromethanesulfonic acid (triflic acid). During the Post-Exposure Bake (PEB) step, thermal energy catalyzes a cationic ring-opening polymerization[3]. The triflic acid protonates the epoxide oxygen, rendering the adjacent carbon susceptible to nucleophilic attack by other epoxy monomers. Furthermore, the triflate anion generates an acid with distinct diffusion kinetics in the SU-8 matrix compared to standard hexafluoroantimonic acid, allowing researchers to uniquely tune the resolution and manage the acid-diffusion effect[4].
Figure 1: Photochemical generation of triflic acid and subsequent SU-8 cross-linking pathway.
Quantitative Formulation Parameters
The viscosity of the custom SU-8 dictates the achievable film thickness and is controlled by the mass ratio of the EPON SU-8 resin to the solvent (cyclopentanone)[1]. The PAG is loaded at 5.0% by weight relative to the resin mass to ensure sufficient acid generation without causing excessive dark erosion.
Table 1: Formulation Ratios for Target Thicknesses (100g Total Batch)
| Target Thickness | EPON SU-8 Resin (g) | Cyclopentanone (g) | PAG (g)* | Estimated Viscosity (cSt) |
| 10 µm | 60.0 | 40.0 | 3.00 | ~150 |
| 50 µm | 70.0 | 30.0 | 3.50 | ~1200 |
| 100 µm | 75.0 | 25.0 | 3.75 | ~4500 |
*Note: PAG mass is calculated strictly as 5 wt% of the EPON SU-8 resin mass.
Step-by-Step Methodologies
Protocol A: Custom SU-8 Formulation (Self-Validating Workflow)
Caution: Perform all steps in a yellow-lit cleanroom environment to prevent premature PAG photolysis.
-
Resin Preparation: In a pre-weighed amber glass bottle, add the required mass of cyclopentanone. Slowly add the EPON SU-8 resin flakes to the solvent.
-
Dissolution: Place the sealed amber bottle on a magnetic hotplate stirrer. Stir at 60°C for 12–24 hours until the resin is completely dissolved into a homogeneous syrup.
-
PAG Incorporation: Allow the solution to cool to room temperature. Add the calculated mass of (4-tert-Butylphenyl)diphenylsulfonium triflate. Stir for an additional 4 hours in the dark.
-
Filtration: To remove unreacted oligomers and impurities, force the formulation through a 1.0 µm PTFE syringe filter into a clean amber bottle.
-
Degassing: Place the filtered formulation in a vacuum desiccator for 2–4 hours to extract microbubbles introduced during mixing and filtration.
Validation Checkpoint: The final solution must be optically clear and free of visible bubbles or undissolved particulates. Spin a 1 mL test aliquot on a glass slide; the resulting film must be entirely free of striations or comet defects.
Figure 2: Standard microfabrication workflow for custom SU-8 photoresist.
Protocol B: Lithographic Processing (50 µm Target)
Because the selected PAG has a λmax of 238 nm, standard i-line (365 nm) exposure will be highly inefficient without a sensitizer. Therefore, this protocol utilizes Deep UV (254 nm) exposure.
Table 2: Lithography Parameters (50 µm Film)
| Process Step | Parameter | Duration / Value | Causality / Mechanism |
| Spin Coating | Speed | 3000 RPM (30s) | Defines final film thickness via centrifugal force. |
| Soft Bake (SB) | Temperature | 65°C (3 min) → 95°C (6 min) | Evaporates cyclopentanone. Step-baking prevents surface skinning and minimizes thermal stress. |
| UV Exposure | Dose (254 nm) | 250 - 300 mJ/cm² | Cleaves the PAG to generate triflic acid in exposed regions. |
| PEB | Temperature | 65°C (1 min) → 95°C (5 min) | Thermally drives the cationic ring-opening polymerization[3]. |
| Development | Solvent | PGMEA (5 - 7 min) | Dissolves uncrosslinked regions. |
-
Substrate Preparation: Dehydrate a silicon wafer at 150°C for 10 minutes to promote adhesion.
-
Spin Coating: Dispense 3 mL of the 50 µm formulation onto the center of the wafer. Spin at 500 RPM for 10s (spread cycle), then 3000 RPM for 30s.
-
Soft Bake (SB): Transfer the wafer to a perfectly leveled hotplate. Bake at 65°C for 3 minutes, then ramp to 95°C for 6 minutes. Allow it to cool to room temperature.
-
Exposure: Expose the film through a quartz mask (which is transparent to Deep UV) using a 254 nm light source at a dose of 250 mJ/cm².
-
Post-Exposure Bake (PEB): Immediately transfer to a hotplate. Bake at 65°C for 1 minute, then 95°C for 5 minutes. A latent image of the cross-linked structures should become visible due to refractive index changes.
-
Development: Immerse the wafer in Propylene Glycol Methyl Ether Acetate (PGMEA) for 5–7 minutes with mild agitation. Rinse with isopropyl alcohol (IPA) and dry with a gentle N2 stream.
Validation Checkpoint: Measure the final film thickness using a stylus profilometer. Inspect the microstructures under an optical microscope. Features should exhibit vertical sidewalls. T-topping indicates excessive surface absorption of the Deep UV, while delamination indicates insufficient PEB or poor substrate dehydration.
Sources
Application Note: Optimization of (4-tert-Butylphenyl)diphenylsulfonium Triflate Concentration in Cationic UV-Cured Epoxy Resins
Introduction & Mechanistic Rationale
Cationic UV curing of epoxy resins offers distinct advantages over traditional free-radical acrylate systems, notably the absence of oxygen inhibition, low shrinkage, and excellent adhesion to difficult substrates[1],[2]. Central to this process are photoacid generators (PAGs) such as (4-tert-Butylphenyl)diphenylsulfonium triflate (t-BuS) .
Upon exposure to actinic radiation (λmax ~238 nm, though often sensitized for 365 nm LED systems)[3], t-BuS undergoes photolysis to yield trifluoromethanesulfonic acid (triflic acid)[4]. This superacid protonates the oxirane rings of the epoxy monomers, initiating a "living" cationic ring-opening polymerization (ROP)[5]. Understanding the photochemical pathway is essential for optimizing formulation parameters.
Photochemical activation of t-BuS and subsequent cationic ring-opening polymerization pathway.
Concentration Dynamics and Causality: The "Inner Filter" Effect
Determining the optimal concentration of t-BuS is a critical formulation parameter. While broad patent literature suggests functional ranges from 0.01 wt% to 5.0 wt%[6],[7], empirical formulation science dictates a much narrower optimal window of 1.0 wt% to 2.0 wt% for standard thin-film applications (10–50 µm)[8].
The causality behind this optimization lies in the competing kinetics of acid generation and UV light attenuation:
-
Sub-optimal (< 0.5 wt%) : Generates insufficient protonic acid. The polymerization rate is outpaced by termination events (often caused by trace moisture), leading to incomplete conversion and a low glass transition temperature (Tg).
-
Optimal (1.0 – 2.0 wt%) : Provides sufficient superacid to rapidly initiate the oxirane rings while allowing UV photons to penetrate the full depth of the coating.
-
Excessive (> 3.0 wt%) : Triggers the inner filter effect . The high concentration of the PAG at the surface absorbs the entirety of the incident UV radiation. While the surface cures instantaneously (often vitrifying and trapping unreacted monomer), the bottom layer remains liquid due to photon starvation. Furthermore, excessive residual triflic acid can lead to long-term substrate corrosion and polymer degradation.
Table 1: Effect of t-BuS Concentration on Cycloaliphatic Epoxy Curing Kinetics
| t-BuS Concentration (wt%) | Cure Speed (Tack-Free Dose) | Depth of Cure Potential | Final Conversion (%) | Mechanistic Outcome |
| 0.1% | > 1000 mJ/cm² | High (>50 µm) | < 40% | Initiation-starved; poor network formation. |
| 0.5% | 800 mJ/cm² | High (>50 µm) | 65% | Slow propagation; requires extended thermal post-cure. |
| 1.0% | 400 mJ/cm² | Optimal (50 µm) | > 85% | Ideal balance of surface cure and penetration. |
| 2.0% | 250 mJ/cm² | Moderate (30-40 µm) | > 88% | Maximum reactivity for high-speed line processing. |
| 5.0% | < 150 mJ/cm² | Poor (<15 µm) | 90% (Surface only) | Severe inner filter effect; liquid resin trapped at substrate interface. |
Standardized Protocol: Formulation, Curing, and Validation
This protocol outlines a self-validating workflow for formulating and testing a cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate, ECC) using t-BuS.
Self-validating experimental workflow for t-BuS catalyzed epoxy curing.
Step-by-Step Methodology
Step 1: Formulation Preparation (Under Yellow Safe-Light)
-
Weigh 98.0 g of ECC monomer into an opaque or amber glass vial.
-
Causality: Ambient fluorescent or LED lab lighting contains sufficient UV/violet wavelengths to prematurely cleave the sulfonium salt, which will slowly pre-gel the formulation.
-
-
Add 2.0 g (2.0 wt%) of t-BuS[3]. If the PAG is solid, pre-dissolve it in a minimal amount of propylene carbonate (a polar, non-reactive carrier) to ensure homogeneous distribution.
-
Stir magnetically at room temperature for 2 hours until completely dissolved.
Step 2: Film Application
-
Apply the resin onto a clean glass or metal substrate.
-
Draw down the film using a No. 3 wire-wound applicator rod to achieve a uniform dry film thickness of approximately 10–15 µm[9].
-
Causality: Precise thickness control is mandatory. Variations in thickness will exponentially alter the UV dose required due to the Beer-Lambert law of light absorption.
-
Step 3: UV Irradiation
-
Pass the coated substrate through a UV-curing conveyor equipped with a medium-pressure Mercury (Hg) lamp.
-
Calibrate the conveyor speed to deliver a UV dose of 400–500 mJ/cm² (measured via a radiometer)[9].
Step 4: Thermal Post-Cure (The "Dark Cure")
-
Immediately transfer the irradiated film to a convection oven set at 80°C for 30 minutes.
-
Causality: Cationic polymerization is a "living" process. As the network crosslinks, it vitrifies (turns to glass), trapping active oxonium ions. Thermal energy increases polymer chain mobility, allowing trapped active centers to find unreacted epoxy rings, driving conversion from ~60% to >85%[5],[1].
Step 5: Validation & Troubleshooting (Self-Validating System)
-
FTIR Spectroscopy : Measure the conversion by monitoring the disappearance of the oxirane ring absorption band at 4534 cm⁻¹ (NIR) or ~790 cm⁻¹ (Mid-IR)[10]. Normalize against a stable C-H stretching reference peak.
-
Troubleshooting Insight : If the film remains tacky after Step 4, do not assume oxygen inhibition (a common mistake carried over from radical acrylate curing). Cationic systems are immune to oxygen. Instead, check for moisture contamination or basic impurities (e.g., amines). Water acts as a potent chain transfer agent and terminator in cationic ROP, neutralizing the triflic acid.
References
-
Photoacid generators. Application and current state of development. ResearchGate. 4
-
Cationic UV-Curing of Epoxidized Biobased Resins. PMC - NIH. 5
-
(4-tert-Butylphenyl)diphenylsulfonium triflate 145612-66-4. Sigma-Aldrich. 3
-
Cationic UV Cure on Polyolefins. Perstorp Specialty Chemicals AB. 1
-
Cationic Curing Can Be a Sustainable Solution for Challenging Applications. UV+EB Technology. 2
-
US20070267134A1 - Photoinitiated Cationic Epoxy Compositions. Google Patents. 6
-
KR20150018608A - Photoactivated etching paste and its use. Google Patents. 7
-
Supramolecular Approach for Efficient Processing of Polylactide/Starch Nanocomposites. ACS Omega. 10
-
Resin formulation and uses thereof. Justia Patents. 8
-
Low VOC, Low Viscosity UV Cationic Radiation-Cured Ink-Jet Ink System. American Coatings Association. 9
Sources
- 1. perstorp.com [perstorp.com]
- 2. uvebtech.com [uvebtech.com]
- 3. (4-叔丁基苯基)二苯基锍三氟甲基磺酸酯 | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20070267134A1 - Photoinitiated Cationic Epoxy Compositions - Google Patents [patents.google.com]
- 7. KR20150018608A - Photoactivated etching paste and its use - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. paint.org [paint.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Preparation of Chemically Amplified Resists (CARs) using (4-tert-Butylphenyl)diphenylsulfonium triflate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and application of Chemically Amplified Resists (CARs). Specifically, it details the use of (4-tert-Butylphenyl)diphenylsulfonium triflate as a highly efficient photoacid generator (PAG). This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters that govern the performance of CARs in advanced lithographic processes.
Introduction to Chemically Amplified Resists
Chemically amplified resists have become indispensable in the microelectronics industry for the fabrication of high-resolution patterns on semiconductor wafers.[1] The innovation behind CARs lies in a catalytic process where a single photogenerated acid molecule can induce a cascade of chemical reactions, thereby amplifying the initial photochemical event.[2] This "chemical amplification" leads to a significant increase in the photosensitivity and resolution of the resist material compared to traditional photoresists.[1]
A typical CAR system is a multi-component formulation consisting of a polymer resin with acid-labile protecting groups, a photoacid generator (PAG), a solvent, and often a base quencher to control acid diffusion.[3] Upon exposure to deep ultraviolet (DUV) or other high-energy radiation, the PAG decomposes to produce a strong acid.[4][5] During a subsequent post-exposure bake (PEB) step, this acid catalyzes the cleavage of the protecting groups on the polymer backbone.[6] This deprotection reaction alters the solubility of the polymer in a developer solution, enabling the formation of a positive or negative tone pattern.[7]
The Role of (4-tert-Butylphenyl)diphenylsulfonium Triflate as a Photoacid Generator
The choice of the photoacid generator is critical to the performance of a CAR. Onium salts, such as iodonium and sulfonium salts, are widely used due to their high efficiency in generating strong acids upon irradiation.[4] (4-tert-Butylphenyl)diphenylsulfonium triflate is a prominent example of a sulfonium salt-based PAG that is highly effective in CAR formulations, particularly for KrF (248 nm) and ArF (193 nm) lithography.[8][9]
Upon exposure to UV radiation, (4-tert-Butylphenyl)diphenylsulfonium triflate undergoes photolysis to generate trifluoromethanesulfonic acid (triflic acid), a very strong acid that efficiently catalyzes the deprotection reaction of the polymer resin.[10] The tert-butyl group on the phenyl ring can enhance the solubility and thermal stability of the PAG within the polymer matrix.
Key Properties of (4-tert-Butylphenyl)diphenylsulfonium triflate:
| Property | Value |
| CAS Number | 145612-66-4 |
| Molecular Formula | C23H23F3O3S2[11] |
| Molecular Weight | 468.55 g/mol [11] |
| Melting Point | 114-117 °C[11] |
| λmax | 238 nm[11] |
Mechanism of Action in a Positive-Tone CAR
The fundamental principle of a positive-tone CAR involves a polarity change in the polymer resin, which is induced by the photogenerated acid. This process can be broken down into three key steps:
-
Acid Generation: The process begins with the exposure of the CAR film to a specific wavelength of light. The (4-tert-Butylphenyl)diphenylsulfonium triflate absorbs photons, leading to its decomposition and the formation of triflic acid.[10]
-
Catalytic Deprotection: During the post-exposure bake (PEB), the thermally activated acid diffuses through the polymer matrix and catalyzes the cleavage of acid-labile protecting groups.[6] For example, a common polymer used in CARs is poly(4-hydroxystyrene) (PHS) where the hydroxyl groups are protected by tert-butoxycarbonyl (t-Boc) groups.[3] The acid protonates the t-Boc group, which then decomposes into isobutylene and carbon dioxide, regenerating the phenolic hydroxyl group and the acid catalyst.[7][10] This catalytic cycle allows a single acid molecule to deprotect multiple sites.[6]
-
Development: The deprotection of the t-Boc groups transforms the non-polar, insoluble polymer into a polar, alkaline-soluble polymer (poly(4-hydroxystyrene)).[7] Consequently, the exposed regions of the resist can be selectively removed using an aqueous base developer, such as tetramethylammonium hydroxide (TMAH), leaving behind a positive-tone image of the mask.
Caption: Workflow of a positive-tone chemically amplified resist.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the preparation and processing of a model positive-tone chemically amplified resist.
Materials and Equipment
Materials:
-
Polymer Resin: Poly(4-hydroxystyrene-co-tert-butyl acrylate)
-
Photoacid Generator (PAG): (4-tert-Butylphenyl)diphenylsulfonium triflate
-
Solvent: Propylene glycol monomethyl ether acetate (PGMEA)
-
Base Quencher (Optional): Tri-n-octylamine
-
Substrate: Silicon wafers
-
Adhesion Promoter: Hexamethyldisilazane (HMDS)
-
Developer: 2.38 wt% Tetramethylammonium hydroxide (TMAH) in water
-
Rinsing Solution: Deionized (DI) water
Equipment:
-
Spin coater
-
Hot plate
-
Deep UV exposure tool (e.g., KrF excimer laser stepper, 248 nm)
-
Scanning Electron Microscope (SEM) for imaging
-
Ellipsometer for film thickness measurement
-
Analytical balance and glassware
Resist Formulation
Objective: To prepare a 15 wt% solution of the CAR formulation in PGMEA.
Procedure:
-
Calculate Component Masses: Based on the desired total weight of the resist solution, calculate the required mass of the polymer resin, PAG, and optional base quencher. A typical formulation might consist of:
-
Polymer Resin: 100 parts by weight
-
PAG: 2-5 parts by weight
-
Base Quencher: 0.1-0.5 parts by weight
-
-
Dissolution: a. In a clean, amber glass bottle, accurately weigh the calculated amount of the polymer resin. b. Add the corresponding amount of PGMEA to achieve a 15 wt% solid content. c. Stir the mixture on a magnetic stirrer at room temperature until the polymer is completely dissolved. This may take several hours. d. Add the pre-weighed (4-tert-Butylphenyl)diphenylsulfonium triflate and the optional base quencher to the polymer solution. e. Continue stirring until all components are fully dissolved and the solution is homogeneous.
-
Filtration: Filter the resist solution through a 0.2 µm Teflon membrane filter to remove any particulate contamination.
-
Storage: Store the formulated resist in a cool, dark environment to prevent premature degradation.
Lithographic Processing
The following protocol outlines the standard steps for patterning a silicon wafer using the formulated CAR.
Sources
- 1. Chemically Amplified Resists (CAR) 101: The Acid-Catalyzed Reaction Chain [eureka.patsnap.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Understanding photoacid generators (PAGs) in modern resist chemistry [eureka.patsnap.com]
- 5. dakenchem.com [dakenchem.com]
- 6. DUV Photoresist Processing [imicromaterials.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]
- 11. (4-tert-Butylphenyl)diphenylsulfonium triflate 145612-66-4 [sigmaaldrich.com]
Spin coating parameters for (4-tert-Butylphenyl)diphenylsulfonium triflate doped films
Application Note: Spin Coating Protocols for (4-tert-Butylphenyl)diphenylsulfonium Triflate Doped Films
Executive Summary & Mechanistic Overview
(4-tert-Butylphenyl)diphenylsulfonium triflate is a high-efficiency photoacid generator (PAG) extensively utilized in chemically amplified resists (CARs) for Extreme Ultraviolet (EUV) and Deep Ultraviolet (DUV) lithography, as well as in the fabrication of surface-modified polymer films[1]. Upon photon absorption, the sulfonium cation undergoes photolysis to yield trifluoromethanesulfonic acid (triflic acid), a superacid that catalyzes the deprotection of polymer matrices[2].
The spatial distribution of this PAG within the host polymer is heavily dependent on the spin coating parameters. Poor dispersion or suboptimal baking leads to phase separation, uneven acid diffusion, and degraded line-edge roughness (LER). This application note provides a self-validating protocol for formulating and spin-coating PAG-doped films to achieve optimal lithographic resolution (down to 22–50 nm half-pitch)[3].
Photochemical decomposition mechanism of the PAG yielding triflic acid.
Reagent Formulation & Causality
To create a uniform doped film, the PAG must be dissolved in a solvent that is highly compatible with both the PAG and the host polymer (e.g., Poly(4-hydroxystyrene) or ESCAP-type random copolymers).
-
Solvent Selection: Propylene glycol monomethyl ether acetate (PGMEA) is the industry standard[4].
-
Causality: PGMEA possesses an optimal vapor pressure (3.7 mm Hg at 20°C). It does not evaporate immediately upon dispensing (preventing nozzle clogging and radial striations) but evaporates steadily during the high-speed spin cycle to form a uniform solid film.
-
-
PAG Concentration: Optimal loading is typically between 1.0 wt% and 5.0 wt% relative to the polymer solid content[3].
-
Causality: Concentrations below 1.0 wt% result in insufficient acid yield, requiring impractically high exposure doses. Concentrations above 5.0 wt% risk PAG aggregation, which causes localized "hotspots" of acid generation and dark erosion (unwanted catalytic deprotection in unexposed areas).
-
-
Base Quencher: Tetrabutylammonium hydroxide (TBAH) is often added at a 1:0.05 (PAG:TBAH) molar ratio[4].
-
Causality: The base quencher neutralizes trace amounts of acid that diffuse into unexposed regions, significantly improving image contrast and preventing pattern blurring.
-
Step-by-Step Spin Coating Methodology
This protocol is designed as a self-validating system. By integrating metrology checkpoints, researchers can verify film integrity before proceeding to expensive EUV/DUV exposure steps.
Step 1: Substrate Preparation
-
Action: Clean 300 mm Silicon wafers using a standard RCA clean, followed by a dehydration bake at 200°C for 5 minutes. Vapor-prime the wafer with Hexamethyldisilazane (HMDS).
-
Causality: HMDS reacts with surface silanol groups to render the wafer hydrophobic. This matches the surface energy of the PGMEA-based resist, preventing film delamination during subsequent aqueous development.
Step 2: Dynamic Dispense
-
Action: Accelerate the wafer to 500 RPM. Dispense 2–3 mL of the PAG/Polymer/PGMEA formulation (filtered through a 0.2 μm PTFE syringe filter) onto the center of the rotating substrate.
-
Causality: Dynamic dispensing utilizes centrifugal force to immediately spread the fluid, reducing the total volume of resist required and minimizing the formation of micro-bubbles compared to static dispensing.
Step 3: High-Speed Spin Cycle
-
Action: Ramp the speed at 1000 RPM/s to a final speed of 2000 to 4000 RPM (depending on target thickness) and hold for 30 to 60 seconds[4].
-
Causality: The rapid acceleration shears the fluid to its final thickness, while the steady hold time drives off approximately 80–90% of the PGMEA solvent.
Step 4: Post-Apply Bake (PAB)
-
Action: Transfer the wafer to a precision hotplate. Bake at 90°C to 130°C for 60 seconds[4],[2].
-
Causality: The PAB step is critical. It drives off the remaining 10–20% of the solvent and densifies the polymer matrix. If the PAB temperature is too low (e.g., <80°C), residual solvent acts as a plasticizer, artificially increasing the acid diffusion length during the post-exposure bake (PEB) and blurring the latent image. If too high (>140°C), premature thermal decomposition of the PAG may occur.
Step 5: Metrology & Self-Validation
-
Action: Measure the film thickness and uniformity using spectroscopic ellipsometry.
-
Validation Criteria: A successful coat will yield a thickness of ~220 nm (at 2000 RPM)[4] with a cross-wafer uniformity of < 2% relative standard deviation. If thickness variations exceed this threshold, the spin acceleration rate or exhaust flow in the coater bowl must be recalibrated.
Workflow for PAG-doped polymer film processing and validation.
Quantitative Data: Spin Coating Parameters vs. Film Properties
The following table summarizes the empirical relationship between spin parameters, PAB conditions, and the resulting film characteristics for a standard 5 wt% PAG-doped ESCAP polymer in PGMEA.
| Spin Speed (RPM) | Acceleration (RPM/s) | Spin Time (s) | PAB Conditions | Target Thickness (nm) | Expected LER (nm) |
| 2000 | 1000 | 60 | 130°C, 60s | ~220 | 4.5 - 5.0 |
| 3000 | 1500 | 45 | 90°C, 60s | ~150 | 3.8 - 4.2 |
| 4000 | 2000 | 30 | 90°C, 60s | ~100 | 3.0 - 3.5 |
Field Insight: Lower film thicknesses (achieved at 4000 RPM) are generally preferred for high-resolution EUV lithography to prevent high-aspect-ratio pattern collapse, enabling resolutions of 22–50 nm[3].
Troubleshooting Common Defects
-
"Comets" or Radial Streaks:
-
Root Cause: Particulate contamination or undissolved PAG aggregates.
-
Correction: Ensure the formulation is strictly filtered (0.2 μm) prior to dispensing. Verify that the PAG concentration does not exceed its solubility limit in PGMEA.
-
-
Edge Bead Formation:
-
Root Cause: The surface tension of PGMEA causes fluid accumulation at the physical edge of the wafer.
-
Correction: Implement an edge bead removal (EBR) step using a targeted PGMEA solvent stream at the wafer edge during the final 10 seconds of the spin cycle.
-
References
-
Measurements of acid generation by extreme ultraviolet irradiation in lithographic films. Journal of Vacuum Science & Technology B | AIP Publishing. 4
-
SIMS Analysis of Thin EUV Photoresist Films. Analytical Chemistry | ACS Publications. 2
-
US20150234272A1 - Metal oxide nanoparticles and photoresist compositions. Google Patents. 3
-
US20190181343A1 - Method of manufacturing surface-modified polymer film and method of fabricating organic electronic device comprising the same. Google Patents. 1
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. US20150234272A1 - Metal oxide nanoparticles and photoresist compositions - Google Patents [patents.google.com]
- 4. pubs.aip.org [pubs.aip.org]
How to prevent acid diffusion in (4-tert-Butylphenyl)diphenylsulfonium triflate photoresists
A Guide to Controlling Acid Diffusion for High-Resolution Lithography
Welcome to the technical support center for photoresists utilizing (4-tert-Butylphenyl)diphenylsulfonium triflate as a Photoacid Generator (PAG). This guide is designed for researchers, scientists, and process engineers who are working to achieve high-resolution patterns and need to understand and control the critical phenomenon of acid diffusion. As your Senior Application Scientist, my goal is to provide you with not just what to do, but why you're doing it, grounding our advice in the fundamental chemistry and physics of the lithographic process.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is broken down into its likely causes and actionable solutions.
Problem 1: My feature sizes are consistently larger than the mask design (Line Broadening).
Potential Cause: This is a classic symptom of excessive photoacid diffusion. The triflic acid generated by the (4-tert-Butylphenyl)diphenylsulfonium triflate PAG is a very strong, small, and mobile acid. During the Post-Exposure Bake (PEB), this acid diffuses from the exposed regions into the unexposed regions, catalyzing the deprotection reaction beyond the intended pattern boundaries. This "blurring" of the chemical latent image results in oversized features after development.
Recommended Solutions:
-
Optimize the Post-Exposure Bake (PEB): The PEB is the most critical step for controlling acid diffusion, as diffusion is a thermally activated process.[1][2][3]
-
Reduce PEB Temperature: A lower temperature will decrease the kinetic energy of the acid molecules, significantly reducing their diffusion length.[2][3] Start by reducing the temperature in 2-5°C increments. The trade-off is that lower temperatures may require longer bake times to achieve complete deprotection.
-
Reduce PEB Time: Shortening the bake time limits the duration over which diffusion can occur.[4] This is often done in conjunction with temperature adjustments. An initial regime of deprotection reaction occurs within the first 30-60 seconds, after which acid diffusion into unexposed regions becomes more dominant.[4]
-
-
Incorporate a Base Quencher: A base quencher is an additive in the photoresist formulation that neutralizes the photoacid.[5][6]
-
Mechanism: The quencher, typically a nitrogen-containing compound like an amine, stoichiometrically neutralizes the acid, preventing it from diffusing further and catalyzing unintended reactions.[5][6] This is particularly effective at the boundary between exposed and unexposed regions, sharpening the final feature profile.[4][6]
-
Action: If you are formulating your own resist, consider adding a base quencher. The concentration must be carefully optimized; too much quencher will neutralize the acid needed for the desired reaction, leading to incomplete development or requiring a much higher exposure dose.[6] For commercial resists, select a formulation that is specified to have a higher quencher loading for better resolution.[4]
-
-
Evaluate Exposure Dose: While it may seem counterintuitive, an excessively high exposure dose generates a higher concentration of acid. This concentration gradient can be a driving force for diffusion. Ensure you are operating within the recommended dose window for your resist.
Problem 2: I'm observing "T-topping" on my feature profiles.
Potential Cause: "T-topping" occurs when the top surface of the resist line is wider than its base. This is often caused by the neutralization of acid at the resist-air interface by airborne basic contaminants (e.g., ammonia, N-methylpyrrolidinone).[7] This deactivates the acid at the surface, but the acid deeper in the film remains active and can diffuse laterally, causing the characteristic T-shape after development.
Recommended Solutions:
-
Install Environmental Controls: The most direct solution is to minimize airborne contaminants. Use a chemical filter (e.g., activated carbon) in the air supply for your lithography track.
-
Minimize Post-Exposure Delay (PED): Reduce the time between the exposure and PEB steps.[7] The longer the resist sits before the bake, the more time there is for airborne bases to contaminate the surface.
-
Use a Protective Top-Coat: Applying a protective top-coat layer over the photoresist can act as a physical barrier against airborne contaminants.
-
Formulation with Bound Base: Advanced resist formulations incorporate basic monomer units directly into the polymer backbone.[7] These "built-in" quenchers can uniformly deactivate acid throughout the film, preventing the localized surface deactivation that leads to T-topping.[7]
Problem 3: My process has poor Critical Dimension (CD) uniformity and high Line Edge Roughness (LER).
Potential Cause: Both poor CD uniformity and high LER can be exacerbated by uncontrolled acid diffusion. Non-uniform diffusion across the wafer leads to variations in feature size. At the microscopic level, the stochastic nature of acid diffusion and reaction at the line edge is a primary contributor to LER.[8]
Recommended Solutions:
-
Implement All Solutions for Line Broadening: The strategies used to combat line broadening—PEB optimization and the use of quenchers—are the primary methods for improving CD uniformity and LER.[4][8] A resist with a high quencher loading can effectively control the resist edge profile and prevent longer PEB times from degrading LER.[4]
-
Check PEB Hotplate Uniformity: Ensure your PEB hotplate has excellent temperature uniformity across its entire surface. A temperature variation of even 1-2°C can cause significant differences in acid diffusion length and, consequently, CD.
-
Resist Material Properties: The polymer matrix itself plays a role. Resins with lower free volume or specific functional groups can hinder acid diffusion.[9] While this is not a parameter you can typically change for a given resist, it is a key consideration when selecting a resist for a high-resolution process. Binding the PAG to the polymer is an advanced strategy to dramatically reduce diffusion length.[10]
Process Optimization Workflow
To systematically troubleshoot issues related to acid diffusion, follow this logical workflow.
Caption: A step-by-step workflow for troubleshooting acid diffusion issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid generation from (4-tert-Butylphenyl)diphenylsulfonium triflate?
When exposed to deep UV light (e.g., 248 nm), the cationic part of the PAG, the (4-tert-Butylphenyl)diphenylsulfonium ion, absorbs a photon.[11] This absorption promotes it to an excited state, leading to the cleavage of a carbon-sulfur bond.[12][13] This process ultimately generates radical species which then react with the surrounding polymer matrix or residual solvent to produce a proton (H+). This proton immediately associates with the triflate anion (CF₃SO₃⁻) that was present, forming the strong acid, trifluoromethanesulfonic acid (triflic acid).[13]
Q2: Why is the Post-Exposure Bake (PEB) necessary at all if it causes diffusion problems?
The PEB is essential for the "chemical amplification" process that gives these resists their high sensitivity.[1][3] A single photogenerated acid molecule can catalyze hundreds of deprotection reactions (e.g., removing a t-BOC protecting group from the polymer backbone).[9] This catalytic cycle requires thermal energy, which is provided by the PEB.[1] Without the bake, the deprotection reaction would not proceed efficiently, and there would be no significant solubility difference between exposed and unexposed regions. The key is to provide enough thermal energy to drive the reaction without allowing excessive diffusion.[1]
Q3: How do base quenchers work, and what should I consider when using them?
Base quenchers are basic compounds (often amines) added in small, controlled amounts to the photoresist formulation.[6] Their primary role is to neutralize the photogenerated acid via a simple acid-base reaction.[6] This prevents the acid from diffusing into unexposed areas. However, their role can be more complex; some quenchers can also act as dissolution inhibitors or promoters and can affect the development induction time.[14] The key considerations are:
-
Concentration: Must be high enough to control diffusion but low enough not to kill the desired deprotection reaction.
-
Diffusivity: The quencher should ideally have low diffusivity itself to remain fixed in the matrix.
-
Strength (pKa): The basicity of the quencher affects the neutralization efficiency.
Q4: Can the polymer matrix itself influence acid diffusion?
Absolutely. The diffusion of the acid is highly dependent on the properties of the polymer matrix.
-
Free Volume: Polymers with more free volume will generally allow for faster diffusion. As the deprotection reaction proceeds, volatile byproducts (like isobutene from a t-BOC group) leave the film, which can actually increase the free volume and thus increase the acid diffusivity.[9]
-
Polarity: The polarity of the polymer can affect the mobility of the acid. For instance, the generation of hydrophilic -OH groups during deprotection can create new diffusion pathways for the acid.[2]
-
Glass Transition Temperature (Tg): Processing near or above the polymer's Tg will dramatically increase the mobility of all components, including the acid. PEB is always performed well below the Tg.
Data Summary Tables
Table 1: Impact of PEB Temperature on Acid Diffusion (Illustrative data based on general principles)
| PEB Temperature (°C) | Relative Diffusion Rate | Expected Feature Outcome | Recommendation |
| 130 | High | Significant Line Broadening | Use only for low-resolution, high-sensitivity needs. |
| 115 | Moderate | Controlled Broadening | A common starting point for process development. |
| 100 | Low | Sharp Features, High Resolution | Optimal for dense patterns; may require longer PEB time.[2][3] |
| 85 | Very Low | Potential for incomplete deprotection | Risk of undeveloped features; requires significant time increase. |
Acid Diffusion and Control Mechanism
The following diagram illustrates the key events during exposure and PEB, and how a base quencher intervenes to control acid diffusion.
Caption: Mechanism of acid generation, diffusion, and neutralization by a base quencher.
References
-
Micromolar concentrations of base quenchers impact the apparent efficiency of photoacid generation in chemically amplified resists. (2002). Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures. [Link]
-
Lithographic Effects of Acid Diffusion in Chemically Amplified Resists. (n.d.). SPIE. [Link]
-
Measurement of acid diffusion from PAG in photoresists by using TOF-SIMS with GCIB. (2018). ResearchGate. [Link]
-
Influence of post exposure bake time on EUV photoresist RLS trade-off. (2017). SPIE Digital Library. [Link]
-
Base Quenchers: How They Control Acid Diffusion for Sharper Features. (2025). Patsnap Eureka. [Link]
-
Understanding post-exposure bake (PEB) and its role in resist chemistry. (2025). Patsnap Eureka. [Link]
-
A study of acid diffusion in chemically amplified deep ultraviolet resist. (1996). AIP Publishing. [Link]
-
Acid diffusion control in chemically amplified resists. (1999). Polymer. [Link]
-
Influence of base additives on the reaction-diffusion front of model chemically amplified photoresists. (2007). AIP Publishing. [Link]
-
Mechanism of photoacid generation for an arylcycloalkylsulfonium salt by ring opening and aryl cleavage. (2009). Photochemical & Photobiological Sciences. [Link]
-
Understanding Acid Reaction and Diffusion in Chemically Amplified Photoresists: An Approach at the Molecular Level. (2011). ACS Publications. [Link]
-
The Multifunctional Role of Base Quenchers in Chemically Amplified Photoresists. (2002). ACS Publications. [Link]
-
Understanding the role of base quenchers in photoresists. (2009). ResearchGate. [Link]
-
Acid diffusion detection in chemically amplified photoresists. (2025). SPIE Digital Library. [Link]
-
Characterizing acid diffusion lengths in chemically amplified resists from measurements of deprotection kinetics. (2014). SPIE Digital Library. [Link]
-
Effect of tert-butyl substituents in triphenylsulfonium cation on spectral properties and photochemical activity of photoacid generators. (2025). Mendeleev Communications. [Link]
Sources
- 1. Understanding post-exposure bake (PEB) and its role in resist chemistry [eureka.patsnap.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Base Quenchers: How They Control Acid Diffusion for Sharper Features [eureka.patsnap.com]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. researchgate.net [researchgate.net]
- 9. lithoguru.com [lithoguru.com]
- 10. researchgate.net [researchgate.net]
- 11. mathnet.ru [mathnet.ru]
- 12. Mechanism of photoacid generation for an arylcycloalkylsulfonium salt by ring opening and aryl cleavage - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: (4-tert-Butylphenyl)diphenylsulfonium triflate in PGMEA
Welcome to the Technical Support Center for (4-tert-Butylphenyl)diphenylsulfonium triflate, a high-efficiency photoacid generator (PAG) for advanced photolithography applications. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for achieving optimal solubility in Propylene Glycol Monomethyl Ether Acetate (PGMEA), a standard solvent in photoresist formulations.
Introduction to the Challenge
(4-tert-Butylphenyl)diphenylsulfonium triflate is a cationic photoinitiator and a type of onium salt used to generate a strong acid upon exposure to light, which is a critical step in chemically amplified photoresists.[1] However, like many triarylsulfonium salts, it can exhibit limited solubility in common organic solvents such as PGMEA. This is often attributed to the crystalline nature of the salt.[2] Achieving a stable, homogenous solution is paramount for the performance of the photoresist, as undissolved particles can lead to defects in the final patterned structures. This guide provides practical solutions and in-depth explanations to overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is (4-tert-Butylphenyl)diphenylsulfonium triflate and why is it used in photoresists?
A1: (4-tert-Butylphenyl)diphenylsulfonium triflate is a photoacid generator (PAG). When exposed to light (e.g., UV radiation), it undergoes a photochemical reaction to produce trifluoromethanesulfonic acid (a "superacid"). This generated acid then catalyzes a cascade of chemical reactions in the surrounding polymer matrix of the photoresist, altering its solubility in a developer solution. This process, known as chemical amplification, is fundamental to creating high-resolution patterns in microelectronics fabrication.[3]
Q2: What is PGMEA and why is it a common solvent for photoresists?
A2: PGMEA (Propylene Glycol Monomethyl Ether Acetate) is a high-performance industrial solvent with excellent dissolving capabilities for the components of photoresists, including polymers and additives.[4] Its moderate evaporation rate is crucial for forming uniform, defect-free photoresist films on substrates during the spin-coating process.[4]
Q3: What factors influence the solubility of (4-tert-Butylphenyl)diphenylsulfonium triflate in PGMEA?
A3: The solubility is influenced by several factors:
-
Molecular Structure: The bulky tert-butyl group on the phenyl ring is designed to enhance solubility in organic solvents compared to simpler triarylsulfonium salts.[5]
-
Crystalline Structure: The arrangement of the ions in the solid state (lattice energy) must be overcome by the solvent-ion interactions for dissolution to occur. Highly crystalline materials often have lower solubility.
-
Solvent Properties: The polarity and solvating power of PGMEA are key. While it is a good solvent for many organic compounds, its interaction with the ionic PAG can be complex.
-
Temperature: For most salts, solubility increases with temperature as the dissolution process is often endothermic.[6]
-
Purity of Solute and Solvent: Impurities can interfere with the dissolution process. The presence of water in PGMEA can also affect the solubility and stability of the PAG.
Q4: Can I use a different solvent if I have trouble with PGMEA?
A4: While PGMEA is a standard, other solvents like ethyl lactate or 2-heptanone are also used in photoresist formulations.[7] The choice of solvent can impact the solubility of the PAG and the overall performance of the photoresist, including film uniformity and defectivity. If you consider an alternative, it is essential to ensure compatibility with all other components of your photoresist formulation.
Troubleshooting Guide: Dissolution Issues
This section addresses common problems encountered when dissolving (4-tert-Butylphenyl)diphenylsulfonium triflate in PGMEA.
Issue 1: Slow or Incomplete Dissolution
Symptoms:
-
The PAG powder does not fully dissolve, even after prolonged stirring.
-
A significant amount of solid material remains at the bottom of the vessel.
Root Causes and Solutions:
| Potential Root Cause | Explanation | Recommended Action |
| Insufficient Agitation | The crystalline structure of the salt requires sufficient energy to break down the lattice and allow the solvent to interact with the ions. Inadequate mixing leads to a stagnant boundary layer around the solid particles, slowing down the dissolution rate. | Increase the agitation speed. Use a magnetic stirrer with a suitably sized stir bar or an overhead mechanical stirrer for larger volumes. Ensure a vortex is formed to maximize mixing efficiency. |
| Low Temperature | The dissolution of many salts is an endothermic process, meaning it absorbs heat from the surroundings. At lower temperatures, there is less thermal energy to aid in overcoming the lattice energy of the crystal. | Gently warm the solution. A controlled temperature increase to 40-50°C can significantly improve the dissolution rate. Use a water bath for uniform heating and avoid localized overheating, which could degrade the PAG. |
| Supersaturation | You may be attempting to create a solution that is above the solubility limit of the PAG in PGMEA at the current temperature. | Verify the desired concentration against known solubility data if available. If not, consider that you may be exceeding the solubility limit. You may need to reduce the concentration or use solubility enhancement techniques (see below). |
| Particle Size of PAG | Larger crystals have a smaller surface area-to-volume ratio, which can slow down the dissolution rate. | If possible, use a grade of the PAG with a smaller particle size. Gentle grinding in a mortar and pestle before dissolution can increase the surface area, but this should be done carefully to avoid contamination. |
Issue 2: Hazy or Cloudy Solution After Dissolution
Symptoms:
-
The solution is not perfectly clear and appears hazy or cloudy, even though no large particles are visible.
-
Micro-precipitates may form over time.
Root Causes and Solutions:
| Potential Root Cause | Explanation | Recommended Action |
| Insoluble Impurities | The PAG or the solvent may contain insoluble impurities. | Filter the solution through a 0.2 µm or 0.45 µm PTFE syringe filter. This will remove any undissolved microparticles and ensure a clean solution for your photoresist formulation.[6] |
| Moisture Contamination | PGMEA can absorb moisture from the atmosphere. Water can affect the solubility of the PAG and may lead to the formation of hydrates or other insoluble species. | Use high-purity, low-water content PGMEA. Store the solvent and the PAG in a dry environment, such as a desiccator or a glovebox with a controlled atmosphere. |
| Temperature-Related Precipitation | The solution may have been prepared at an elevated temperature and then cooled, causing the PAG to precipitate out as the solubility decreases at lower temperatures. | If the solution was heated to aid dissolution, allow it to cool to room temperature slowly with continued stirring. If precipitation occurs, you may need to operate at a lower concentration or maintain a slightly elevated temperature during use (if the process allows). |
Experimental Protocols
Protocol 1: Standard Dissolution of (4-tert-Butylphenyl)diphenylsulfonium triflate in PGMEA
This protocol provides a step-by-step method for dissolving the PAG in PGMEA.
Materials:
-
(4-tert-Butylphenyl)diphenylsulfonium triflate powder
-
High-purity PGMEA
-
Glass vial or flask
-
Magnetic stirrer and stir bar
-
Water bath (optional)
-
0.2 µm PTFE syringe filter
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Work in a clean, controlled environment to minimize contamination.
-
Dispensing: Weigh the desired amount of (4-tert-Butylphenyl)diphenylsulfonium triflate and add it to the glass vessel.
-
Solvent Addition: Add the calculated volume of PGMEA to the vessel.
-
Dissolution:
-
Place the vessel on a magnetic stirrer and begin stirring at a moderate speed to create a vortex.
-
If dissolution is slow, gently warm the vessel in a water bath to 40-50°C with continuous stirring. Monitor the temperature carefully.
-
-
Visual Inspection: Continue stirring until all visible particles have dissolved. The resulting solution should be clear and free of any sediment.
-
Filtration: For optimal results, filter the solution through a 0.2 µm PTFE syringe filter to remove any micro-particulates.[6] This is a critical step for applications in microfabrication.
-
Storage: Store the prepared solution in a tightly sealed, clean container, protected from light.
Protocol 2: Enhancing Solubility with a Co-Solvent
If the desired concentration cannot be achieved in pure PGMEA, a co-solvent can be employed.
Rationale: The addition of a small amount of a co-solvent with a different polarity can disrupt the solvation shell around the PAG ions, potentially leading to increased solubility.
Recommended Co-solvents:
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl Sulfoxide (DMSO)
-
Gamma-Butyrolactone (GBL)
Procedure:
-
Follow steps 1 and 2 from the standard protocol.
-
Prepare a co-solvent mixture. A typical starting point is a 95:5 or 90:10 (v/v) ratio of PGMEA to the co-solvent.
-
Add the co-solvent mixture to the PAG.
-
Proceed with steps 4-7 from the standard protocol.
Note: The use of a co-solvent may affect the properties of the final photoresist film. It is essential to test the performance of the photoresist formulation with the co-solvent to ensure it meets the process requirements.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting solubility issues.
Caption: Troubleshooting workflow for PAG dissolution.
References
-
Recent progress in development of photoacid generators. Request PDF. Retrieved from [Link]
-
The Crucial Role of Filtration in Chemical Industry. (2024, January 26). LinkedIn. Retrieved from [Link]
-
Dissolution Behavior of Photoresists: An In-situ Analysis. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Analysis of Photo-Acid Generator (PAG) Leaching in Photoresist. (2023, March 24). Agilent. Retrieved from [Link]
-
The preparation of a novel polymeric sulfonium salt photoacid generator and its application for advanced photoresists. RSC Publishing. Retrieved from [Link]
- CN109407465A - Photoresist resin solution, preparation method and its store method. Google Patents.
-
Propylene Glycol Mono Methyl Ether Acetate (PMAc). Monument Chemical. Retrieved from [Link]
-
PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE. Ataman Kimya. Retrieved from [Link]
- US8609889B2 - Photoacid generator, resist composition, and patterning process. Google Patents.
- CN1699327A - process for synthesizing propylene glycol methyl ether acetate (PMA). Google Patents.
-
Particle Generation during Photoresist Dissolution. SPIE. Retrieved from [Link]
-
Dissolution Method Troubleshooting. (2022, November 4). American Pharmaceutical Review. Retrieved from [Link]
-
Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups. PMC. Retrieved from [Link]
-
Submitted by Marcin Bielawski and Berit Olofsson. Organic Syntheses Procedure. Retrieved from [Link]
-
Photoacid Generators for Biomedical Applications. PMC. Retrieved from [Link]
-
Boosting Terbinafine Solubility through Hot Melt Extrusion Coprocessing Guided by QbD. MDPI. Retrieved from [Link]
-
Synthesis and Characterization of Novel Photoresist for Extreme UV Lithography. reposiTUm. Retrieved from [Link]
-
[tert-Butyl(diphenyl)silyl] trifluoromethanesulfonate acts as an effective additive for high-voltage lithium metal batteries. RSC Publishing. Retrieved from [Link]
-
Development of Photoresists. MicroChemicals. Retrieved from [Link]
Sources
- 1. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]
- 2. agilent.com [agilent.com]
- 3. The preparation of a novel polymeric sulfonium salt photoacid generator and its application for advanced photoresists - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. monumentchemical.com [monumentchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 通过过滤进行样品制备 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete UV Curing with (4-tert-Butylphenyl)diphenylsulfonium triflate
This guide is intended for researchers, scientists, and drug development professionals utilizing (4-tert-Butylphenyl)diphenylsulfonium triflate as a photoinitiator for UV curing. Here, we address common challenges, with a focus on troubleshooting incomplete polymerization to ensure reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for (4-tert-Butylphenyl)diphenylsulfonium triflate in UV curing?
(4-tert-Butylphenyl)diphenylsulfonium triflate is a cationic photoinitiator. Upon exposure to UV radiation, it undergoes photolysis to generate a strong Brønsted acid.[1] This photogenerated acid then initiates the polymerization of cationically curable monomers, such as epoxides and vinyl ethers. The triflate anion is an excellent leaving group and a weak nucleophile, which contributes to the high reactivity of the generated acid in initiating the polymerization cascade.[2][3]
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Initiator -> Excited_State [label="UV Absorption"]; Excited_State -> Acid_Formation [label="Photolysis"]; Acid_Formation -> Monomer [label="Initiation"]; Monomer -> Polymerization [label="Propagation"]; UV_Light -> Initiator [style=invis]; }
Caption: Simplified mechanism of cationic photopolymerization.Troubleshooting Guide for Incomplete Curing
Incomplete curing, often characterized by a tacky or soft polymer surface, is a frequent obstacle in UV-initiated polymerization.[4][5] This section provides a systematic approach to diagnosing and resolving such issues.
Q2: My formulation is not curing completely and remains tacky. What are the likely causes?
Several factors can lead to incomplete curing. A methodical investigation of the following variables is recommended.
The energy and wavelength of the UV source are paramount for efficient photoinitiation.
-
Incorrect Wavelength: The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the UV lamp. If the wavelengths do not align, the initiator will not be activated efficiently.[6]
-
Insufficient UV Dose: The total UV energy delivered to the sample, known as the dose (mJ/cm²), is a product of the lamp's intensity (mW/cm²) and the exposure time.[6] An insufficient dose will result in the generation of too little acid to drive the polymerization to completion.
-
Lamp Aging and Maintenance: UV lamps degrade over time, leading to a decrease in intensity.[6] Dirty reflectors or lamp surfaces can also significantly reduce the effective UV output.[6]
Experimental Protocol: Optimizing UV Exposure
-
Verify Lamp Specifications: Confirm that your UV lamp's spectral output is appropriate for (4-tert-Butylphenyl)diphenylsulfonium triflate.
-
Measure UV Intensity: Use a radiometer to measure the UV intensity at the sample surface to ensure it meets the requirements of your formulation.
-
Conduct a Dose-Response Study: Systematically vary the exposure time or conveyor speed to determine the optimal UV dose for a complete cure.
| Parameter | Recommended Action |
| UV Wavelength | Match lamp output to the photoinitiator's absorption spectrum. |
| UV Intensity | Measure with a radiometer and replace aging lamps as needed. |
| Exposure Time | Adjust to achieve the necessary UV dose for full curing. |
The chemical composition of your formulation can significantly impact curing efficiency.
-
Photoinitiator Concentration: An insufficient concentration of (4-tert-Butylphenyl)diphenylsulfonium triflate will not generate enough acid for a complete cure. Conversely, an excessively high concentration can cause rapid surface curing, which blocks light from penetrating the full depth of the material, leaving the underlying layers uncured.[7]
-
Moisture Contamination: Cationic polymerizations are highly sensitive to moisture.[7][8] Water can act as a chain-terminating agent, leading to incomplete curing.[8] High humidity environments (>70% RH) can inhibit the curing process.[7]
-
Basic Additives: The strong acid generated by the photoinitiator can be neutralized by basic components within the formulation, such as certain pigments, fillers, or amine-containing compounds.
Troubleshooting Workflow: Diagnosing Formulation Issues
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Start -> Check_Concentration; Check_Concentration -> Check_Moisture; Check_Moisture -> Review_Additives; Review_Additives -> Reformulate; Reformulate -> Cure_Test; Cure_Test -> Success; }
Caption: A systematic approach to troubleshooting formulation-related curing problems.Q3: The bulk of my material is cured, but the surface remains tacky. What is the cause?
While cationic polymerizations are not inhibited by oxygen, a tacky surface can still occur due to other environmental factors.[8][9][10]
-
Moisture from the Air: As mentioned, atmospheric moisture can inhibit the cure at the surface.[7][8]
-
Acid Volatilization: The photogenerated acid may be volatile, leading to a lower concentration at the surface and incomplete curing.
-
High UV Intensity: Very high UV intensity can lead to "skin-over," where the surface cures so rapidly that it prevents deeper penetration of the UV light.[7]
Solutions for Surface Tackiness:
-
Control Humidity: Whenever possible, conduct UV curing in a controlled environment with low humidity.
-
Optimize UV Intensity: For thicker samples, consider reducing the UV intensity and increasing the exposure time to allow for a more uniform cure throughout the material.[7]
-
Thermal Post-Cure: A post-cure bake at a moderate temperature can often complete the polymerization, especially in shadowed areas, and improve the final properties of the polymer.[7]
Q4: My cured polymer is brittle. How can I improve its mechanical properties?
A fully cured polymer may still exhibit undesirable mechanical properties, such as brittleness.
-
Formulation Composition: The choice of monomers and oligomers is a primary determinant of the final polymer's properties. High crosslink density can lead to brittleness.
-
Shrinkage Stress: UV curing can induce significant shrinkage, leading to internal stress that can make the material brittle.[11] Cationic systems generally exhibit lower shrinkage than free-radical systems.[12]
Strategies for Improving Mechanical Properties:
-
Incorporate Flexible Monomers: Adding monomers with longer, more flexible chains can reduce the crosslink density and improve the toughness of the cured polymer.
-
Optimize Curing Conditions: Curing at a lower intensity over a longer period can reduce shrinkage stress.[7]
-
Thermal Post-Cure: A post-cure bake can help to relieve internal stresses and enhance the mechanical properties of the final product.[7]
References
- U-Sunny Technology. (2023, November 27). Oxygen Inhibition On UV Radiation Curing And Application Of Vinyl Ether Hybrid System.
- RadTech. (n.d.). Effect of Water in Cationic Photopolymerizations: Reversible Inhibition.
-
Sangermano, M., & Razza, N. (2018). New Horizons in Cationic Photopolymerization. Materials, 11(2), 233. [Link]
- The Royal Society of Chemistry. (n.d.). Cationic Photoinitiators.
-
O'Brien, A. K., & Bowman, C. N. (2006). Impact of Oxygen on Photopolymerization Kinetics and Polymer Structure. Macromolecules, 39(7), 2501–2506. [Link]
- Google Patents. (n.d.). EP1538149A2 - Sulfonium salts as photoinitiators.
- Permabond. (2026, February 3). UV Cure Adhesives: Tips, Tricks & Troubleshooting for Cationic vs. Free Radical Systems.
-
Northwest Coatings Corp. (n.d.). Troubleshooting UV Curing Processes. Retrieved from [Link]
-
Grentz, M., et al. (2023). Evaluation of Sulfonium Borate Initiators for Cationic Photopolymerization and Their Application in Hot Lithography. ACS Applied Polymer Materials, 5(4), 2829–2839. [Link]
- IUV. (n.d.). Troubleshooting Common Issues in UV Curing Systems for Printing.
- Intertronics. (n.d.). Troubleshooting Common UV Adhesive Curing Issues.
- UVET. (2025, December 21). What Causes Incomplete Cure in UV Coatings (And How to Fix It).
-
Barrow, A. S., et al. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. ACS Organic & Inorganic Au, 1(1), 17-29. [Link]
-
Kim, H., et al. (2018). Evaluation of UV Curing Properties of Mixture Systems with Differently Sized Monomers. Polymers, 10(4), 373. [Link]
Sources
- 1. EP1538149A2 - Sulfonium salts as photoinitiators - Google Patents [patents.google.com]
- 2. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. padhesive.com [padhesive.com]
- 5. uvndt.com [uvndt.com]
- 6. goodiuv.com [goodiuv.com]
- 7. meridianadhesives.com [meridianadhesives.com]
- 8. radtech.org [radtech.org]
- 9. uychem.com [uychem.com]
- 10. New Horizons in Cationic Photopolymerization [mdpi.com]
- 11. Evaluation of UV Curing Properties of Mixture Systems with Differently Sized Monomers [mdpi.com]
- 12. Troubleshooting UV Curing Processes by Northwest Coatings Corp. | PDF [slideshare.net]
Technical Support Center: Optimizing Post-Exposure Bake (PEB) for (4-tert-Butylphenyl)diphenylsulfonium Triflate-Based Resists
Welcome to the technical support guide for (4-tert-Butylphenyl)diphenylsulfonium triflate, a high-efficiency photoacid generator (PAG) for advanced lithographic applications. This document provides in-depth guidance, troubleshooting, and protocols designed for researchers and process engineers to master the critical Post-Exposure Bake (PEB) step, ensuring optimal performance and repeatable results in your chemically amplified resist (CAR) systems.
Section 1: Foundational Principles (FAQ)
This section addresses the fundamental concepts behind the PAG and the PEB process, providing the necessary context for effective troubleshooting.
Q1: What is (4-tert-Butylphenyl)diphenylsulfonium triflate and how does it function as a Photoacid Generator (PAG)?
(4-tert-Butylphenyl)diphenylsulfonium triflate is an ionic, onium salt-type PAG.[1] Its structure consists of a bulky (4-tert-Butylphenyl)diphenylsulfonium cation and a trifluoromethanesulfonate (triflate) anion.[2] In a chemically amplified photoresist, this molecule is the engine of photosensitivity.
Mechanism of Action:
-
Photo-Activation: Upon exposure to high-energy radiation (such as deep-UV or e-beam), the sulfonium cation absorbs the energy.[1] This absorption leads to the cleavage of a carbon-sulfur (C-S) bond, creating radical species.[1][3]
-
Acid Generation: These reactive intermediates subsequently react with components of the resist matrix (e.g., polymers or solvents) to generate a strong acid, in this case, trifluoromethanesulfonic acid (triflic acid).[1]
-
Catalytic Deprotection: This photogenerated acid is the active catalyst for the subsequent chemical amplification step that occurs during the post-exposure bake.[4]
The inclusion of the tert-butyl group on one of the phenyl rings can modify the PAG's solubility, thermal stability, and photochemical activity compared to the parent triphenylsulfonium triflate, making it a tailored choice for specific resist formulations.[5][6]
Q2: Why is a Post-Exposure Bake (PEB) step essential when using this PAG in a chemically amplified resist (CAR)?
The PEB step is arguably the most critical thermal processing step for a CAR system.[7] While the exposure step creates the acid, the PEB step is where the "chemical amplification" actually occurs.[4]
The primary purpose of the PEB is to provide controlled thermal energy that allows the photogenerated acid molecules to diffuse through the polymer matrix.[7] As the acid travels, it catalytically cleaves acid-labile protecting groups on the polymer backbone. A single acid molecule can catalyze hundreds or thousands of these deprotection reactions, dramatically changing the solubility of the exposed regions in the developer solution.[1]
Without a PEB step, the deprotection reaction would not proceed efficiently, resulting in extremely low sensitivity and likely no pattern formation upon development.[4] Therefore, the temperature and time of the PEB directly control the extent of the deprotection reaction and, consequently, all major lithographic outcomes.
Q3: What are the primary goals of optimizing the PEB temperature?
Optimizing the PEB temperature is a delicate balance aimed at achieving several key performance metrics simultaneously:
-
High Resolution: Defining the smallest possible features with sharp, vertical sidewalls.
-
Optimal Sensitivity: Using the minimum exposure dose required to fully clear the resist, which maximizes wafer throughput. Higher PEB temperatures generally increase sensitivity.[8]
-
Low Line-Edge Roughness (LER): Creating smooth, well-defined edges on patterned features. A well-controlled PEB can help smooth concentration gradients of deprotected sites, reducing LER.[7]
-
Critical Dimension (CD) Uniformity: Ensuring that patterned features are consistently the same size across the entire wafer. CD is highly sensitive to even minor variations in PEB temperature.[9]
The goal is to find a process window where the acid diffuses far enough to cause complete deprotection within the exposed area but not so far that it blurs the latent image defined during exposure.[7]
Section 2: Troubleshooting Guide
This section provides direct answers to common problems encountered during lithography that are often linked to a sub-optimal PEB process.
Q4: Issue: Incomplete development or "scumming" in exposed regions. What are the likely causes related to PEB?
Answer: This is a classic symptom of an insufficient deprotection reaction, often pointing to the PEB conditions.
-
Causality: If the PEB temperature is too low or the bake time is too short, the photogenerated acid lacks the necessary thermal energy to diffuse effectively and catalyze the complete removal of the polymer's protective groups. This leaves behind partially soluble or insoluble polymer chains in the exposed areas, which fail to wash away during development.
-
Troubleshooting Steps:
-
Increase PEB Temperature: Incrementally increase the PEB temperature by 2-5°C and re-evaluate. This is the most effective parameter for promoting the deprotection reaction.
-
Increase PEB Time: If increasing the temperature is not feasible or leads to other issues, try increasing the PEB time in 15-second increments.
-
Verify Exposure Dose: While PEB is a likely cause, ensure your exposure dose is adequate. An insufficient dose will generate less acid to begin with, a problem that a higher PEB temperature can sometimes compensate for, but it's better to address the root cause.
-
Q5: Issue: Loss of resolution, blurred features, or rounded profiles. How can I fix this with PEB optimization?
Answer: These issues are typically caused by excessive diffusion of the photogenerated acid, which "blurs" the sharp aerial image from the exposure step.
-
Causality: A PEB temperature that is too high or a bake time that is too long provides excessive thermal energy.[7] This causes the acid catalyst to diffuse laterally into the unexposed regions of the resist, initiating deprotection where it shouldn't. This lateral diffusion degrades the sharpness of the chemical gradient between exposed and unexposed areas, leading to rounded corners, widened lines, and a general loss of feature fidelity.
-
Troubleshooting Steps:
-
Decrease PEB Temperature: The most direct solution is to reduce the PEB temperature in 2-5°C increments. This will shorten the acid diffusion length and help preserve the original latent image.
-
Decrease PEB Time: Shortening the bake time (e.g., from 90s to 60s) reduces the total time available for diffusion. The relationship between time and diffusion length is non-linear, so even small changes can have a significant impact.
-
Consider a Temperature Ramp: For very sensitive features, optimizing the temperature ramp rate on the hotplate can be beneficial. A slower ramp may prevent temperature overshooting that could exacerbate diffusion.[9]
-
Q6: Issue: My critical dimensions (CD) are inconsistent across the wafer. How does PEB temperature stability affect this?
Answer: Poor CD uniformity is very often traced back to thermal non-uniformity during the PEB step. The deprotection reaction rate is highly dependent on temperature, and even a 1°C variation across a wafer can cause measurable changes in feature size.[9]
-
Causality: If your hotplate has poor temperature uniformity, different areas of the wafer will experience slightly different bake temperatures.[9] The hotter regions will have a higher deprotection rate (and potentially more diffusion), leading to a larger CD for negative resists or a smaller CD for positive resists. The cooler regions will experience the opposite effect.
-
Troubleshooting Steps:
-
Characterize Your Hotplate: Use a calibrated sensor wafer to map the temperature profile of your PEB hotplate. This will reveal any systematic hot or cold spots.
-
Improve Thermal Contact: Ensure the wafer is making uniform, flat contact with the hotplate surface. Proximity pins or a warped wafer can lead to significant thermal gradients.
-
Allow for Stabilization: Ensure the hotplate has fully stabilized at the setpoint temperature before placing the wafer on it.
-
Choose a Less Sensitive Temperature: Sometimes, operating at a slightly lower PEB temperature where the reaction rate is less sensitive to thermal fluctuations can improve uniformity, although this may come at the cost of lower throughput (requiring a longer bake time or higher exposure dose).
-
Q7: Issue: The resist sensitivity is poor, requiring very high exposure doses. Can I improve this by adjusting the PEB?
Answer: Yes, increasing the PEB temperature is a common and effective method for improving the apparent sensitivity of a CAR.
-
Causality: Sensitivity is a measure of how efficiently the exposure energy is converted into a chemical change. By increasing the PEB temperature, you increase the catalytic efficiency of each photogenerated acid molecule.[8] The acid can diffuse further and perform more deprotection reactions in the allotted time, meaning that fewer initial acid molecules (and thus a lower exposure dose) are needed to achieve the same level of chemical change.
-
Troubleshooting Steps:
-
Systematically Increase PEB Temperature: As described in Q4, increase the PEB temperature in 2-5°C increments. For each step, perform a dose-meander experiment (exposure matrix) to find the new dose-to-clear (E₀).
-
Monitor the Trade-off: Be aware that while sensitivity improves, you must closely monitor resolution and CD control. There is always a trade-off; the temperature that gives the highest sensitivity may not provide the best resolution.[7] The goal is to find the optimal balance for your specific process requirements.
-
Section 3: Experimental Protocols & Data
Protocol 1: Step-by-Step Guide to Determining Optimal PEB Temperature
This protocol outlines a systematic approach to finding the ideal PEB temperature for your specific resist formulation and process.
-
Substrate Preparation: Coat, edge-bead remove, and soft bake your wafer according to the resist manufacturer's baseline recommendation.
-
Define PEB Matrix: Choose a range of PEB temperatures to investigate. A good starting point is the manufacturer's recommendation ±10°C. Plan to test in 2°C or 5°C increments (e.g., 110°C, 115°C, 120°C, 125°C, 130°C). Keep the PEB time constant for this initial experiment (e.g., 60 seconds).
-
Exposure: For each PEB temperature, expose the wafer with a focus-exposure matrix (FEM). This will allow you to assess the dose response and process window at each bake condition. Use a test pattern that includes a variety of feature sizes and densities relevant to your application.
-
Post-Exposure Bake (PEB): Immediately after exposure, bake each wafer at its assigned temperature for the predetermined time. Ensure the transfer from the exposure tool to the hotplate is swift and consistent to minimize environmental effects.
-
Post-Bake Chill: Place the wafer on a chill plate for at least 30 seconds to rapidly and uniformly stop the deprotection reaction.
-
Development: Develop all wafers using a consistent process (e.g., 60 seconds in 0.26N TMAH developer), followed by a thorough DI water rinse and spin dry.
-
Metrology & Analysis:
-
Use a scanning electron microscope (SEM) to measure the CDs of critical features across the exposure matrix for each PEB temperature.
-
Determine the dose-to-clear (E₀) for large open areas and the dose-to-size for your target feature.
-
Qualitatively assess resolution (smallest clean feature) and LER.
-
-
Data Interpretation: Plot the results to find the PEB temperature that provides the best combination of a large exposure latitude, acceptable sensitivity, high resolution, and low LER.
Data Presentation: Impact of PEB Temperature on Lithographic Performance
The following table summarizes the expected trends when optimizing PEB temperature for a typical positive-tone CAR using (4-tert-Butylphenyl)diphenylsulfonium triflate.
| PEB Temperature (°C) | Relative Sensitivity (E₀) | Resolution Limit (nm) | Line-Edge Roughness (LER) | Critical Dimension (CD) Control | Comments |
| 110 (Low) | Low (High Dose) | 55 | Moderate | Excellent | Insufficient deprotection; risk of scumming. Very stable process but low throughput. |
| 120 (Optimal) | Moderate (Balanced Dose) | 50 | Low | Excellent | Optimal balance of diffusion and reaction. Wide process window. |
| 130 (High) | High (Low Dose) | 60 | High | Poor | Excessive acid diffusion begins to degrade resolution and LER. CD becomes very sensitive to temperature fluctuations. |
| 140 (Too High) | Very High (Very Low Dose) | >80 | Very High | Very Poor | Severe acid diffusion causes pattern blur and loss of fidelity. Risk of thermal reflow. |
Section 4: Advanced Concepts & Visualizations
Workflow for PEB Temperature Optimization
The following diagram illustrates the iterative workflow described in Protocol 1 for systematically determining the optimal PEB process window.
Caption: Iterative workflow for optimizing Post-Exposure Bake (PEB) temperature.
Q8: Advanced Topic: How does PEB time interact with PEB temperature?
Answer: PEB time and temperature are coupled variables; one can often be adjusted to compensate for the other, but they are not perfectly interchangeable.
-
Relationship: The Arrhenius equation, which describes the temperature dependence of reaction rates, governs the deprotection reaction. This means the reaction rate increases exponentially with temperature. Acid diffusion also increases with temperature. In contrast, the effect of time is linear.
-
Practical Implications: A process with a higher temperature and shorter time (e.g., 130°C for 60s) will have a much higher peak reaction rate than a process with a lower temperature and longer time (e.g., 120°C for 90s), even if they produce a similar final CD. The high-temperature process may be more sensitive to temperature fluctuations and can lead to more acid diffusion, potentially impacting LER. Conversely, the lower-temperature, longer-time process is often more stable and offers better process control, but at the cost of lower wafer throughput.[10] The choice between these regimes depends on the specific requirements for CD control, LER, and manufacturing speed.
References
- Mechanism of photoacid generation for an arylcycloalkylsulfonium salt by ring opening and aryl cleavage. Photochemical & Photobiological Sciences.
- Understanding post-exposure bake (PEB) and its role in resist chemistry.
- Critical dimension sensitivity to post-exposure bake temperature vari
- Medusa 82: Influence of post exposure bake (PEB). Allresist EN.
- Post Exposure Bake (PEB). MicroChemicals.
- Effect of tert-butyl substituents in triphenylsulfonium cation on spectral properties and photochemical activity of photoacid generators.
- Post Exposure Bake (PEB). MicroChemicals GmbH.
- Effect of tert-butyl substituents in triphenylsulfonium cation on spectral properties and photochemical activity of photoacid generators.
- (4-tert-Butylphenyl)
- (4-TERT-BUTYLPHENYL)
- Novel Mechanism-Based Descriptors for Extreme Ultraviolet-Induced Photoacid Generation: Key Factors Affecting Extreme Ultraviolet Sensitivity. MDPI.
- (4-tert-Butylphenyl)
- (4-TERT-BUTYLPHENYL)
- Technical Information About Photo Acid Gener
- (4-tert-butylphenyl)
- Optimal temperature profiles for post-exposure bake of photo-resist. Stanford University.
Sources
- 1. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]
- 2. (4-TERT-BUTYLPHENYL)DIPHENYLSULFONIUM TRIFLATE CAS#: 145612-66-4 [m.chemicalbook.com]
- 3. Mechanism of photoacid generation for an arylcycloalkylsulfonium salt by ring opening and aryl cleavage - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. mcs.wiki.utwente.nl [mcs.wiki.utwente.nl]
- 5. mathnet.ru [mathnet.ru]
- 6. researchgate.net [researchgate.net]
- 7. Understanding post-exposure bake (PEB) and its role in resist chemistry [eureka.patsnap.com]
- 8. Medusa 82: Influence of post exposure bake (PEB) - Allresist EN [allresist.com]
- 9. osti.gov [osti.gov]
- 10. web.stanford.edu [web.stanford.edu]
Technical Support Center: Resolving Dark Reaction Issues in Sulfonium Triflate PAG Formulations
Welcome to the Advanced Lithography and Photopolymerization Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with formulation stability and resolution limits when utilizing (4-tert-Butylphenyl)diphenylsulfonium triflate (CAS 145612-66-4).
While triarylsulfonium salts are industry standards due to their robust quantum yields and ability to generate superacids (trifluoromethanesulfonic acid, or "triflic acid"), they are susceptible to a phenomenon known as the "dark reaction." Because cationic polymerization lacks a natural bimolecular termination step, propagating cations or catalytic protons remain active long after the UV source is turned off[1]. Uncontrolled, this leads to premature gelation during storage, or severe "resist blur" during post-exposure processing[2].
Below is our definitive guide to diagnosing, understanding, and resolving dark reaction failures in your formulations.
Mechanistic Pathway of PAG Activation and Dark Reactions
To troubleshoot effectively, we must first map the causality of the acid generation and diffusion pathways.
Mechanistic pathways of PAG activation and dark reaction mitigation.
Troubleshooting FAQs
Q1: Why does my epoxy/vinyl ether formulation increase in viscosity during room-temperature storage, even when kept in opaque amber bottles? The Causality: This is a classic premature dark reaction. While (4-tert-Butylphenyl)diphenylsulfonium triflate is thermally stable up to its melting point of ~114-117 °C[3], the formulation environment dictates its actual shelf life. If your monomers or solvents contain trace nucleophilic impurities (such as water or alcohols), they can slowly attack the sulfonium cation over time. This generates trace amounts of triflic acid. Because cationic systems do not undergo radical-radical termination, even parts-per-billion (ppb) levels of acid will initiate a cascading ring-opening polymerization that propagates continuously in the dark[1]. The Fix: Ensure all monomers are distilled and stored over molecular sieves. Introduce a low-volatility basic quencher (e.g., trioctylamine) at 0.05% – 0.1% wt/wt to scavenge trace acids generated during storage.
Q2: We are seeing severe "resist blur" and loss of Critical Dimensions (CD) during the Post-Exposure Bake (PEB) of our Chemically Amplified Resist (CAR). How do we stop this? The Causality: Resist blur is a spatial manifestation of the dark reaction. In CARs, the generated triflic acid acts as a catalyst to cleave acid-labile groups. During the PEB step, thermal energy increases the free volume of the polymer matrix, allowing the highly mobile proton to diffuse out of the UV-exposed regions and into the unexposed regions, catalyzing unintended deprotection[2]. The Fix: You must restrict the catalytic chain length spatially. Incorporate a Photodecomposable Base (PDB) (such as triphenylsulfonium hydroxide). PDBs neutralize migrating acids in the dark (unexposed) areas, halting the dark reaction. However, in the UV-exposed areas, the PDB photolyzes into a neutral species, allowing the triflic acid to operate freely without killing your photospeed[4].
Q3: How do I balance the quencher concentration without destroying the photosensitivity of the formulation? The Causality: Standard aliphatic amines act as permanent acid scavengers. If you add too much, they uniformly suppress the triflic acid across the entire film, requiring massive UV doses to achieve the activation energy required for curing or deprotection. The Fix: Transition from standard amines to PDBs, and utilize the self-validating titration protocol outlined below to find the exact stoichiometric "sweet spot."
Quantitative Data: Quencher Strategy Impact
The following table summarizes the trade-offs between different dark-reaction mitigation strategies in a standard (4-tert-Butylphenyl)diphenylsulfonium triflate / Epoxy CAR formulation.
| Formulation Strategy | Quencher Type & Loading | Dark Storage Stability (Viscosity spike at 30 days) | Photospeed (mJ/cm²) | CD Bias / Resist Blur (nm) |
| Baseline | None | >500% (Gelation) | 15 | +45 nm (Severe Blur) |
| Standard Scavenger | Trioctylamine (0.2%) | <5% (Stable) | 48 (Slow) | +12 nm |
| Advanced Control | PDB (0.2%) | <5% (Stable) | 18 (Maintained) | +2 nm (Excellent) |
Table 1: Impact of quencher selection on formulation stability, photospeed, and spatial resolution.
Experimental Methodology
Self-Validating Protocol: Acid Diffusion & Quencher Optimization Assay
To definitively isolate whether your dark reaction is caused by raw material impurities (storage instability) or PEB acid diffusion, execute this self-validating workflow. A self-validating protocol includes internal controls ensuring the test's mechanical success independent of the variable being tested.
Step 1: Internal Control Establishment
-
Prepare a baseline formulation consisting of your base resin and 2.0 wt% (4-tert-Butylphenyl)diphenylsulfonium triflate.
-
Split the batch into two vials. Store Vial A in absolute darkness at 25°C. Expose Vial B to a flood dose of 500 mJ/cm² broad-spectrum UV.
-
Validation Check: If Vial A gels within 48 hours, your raw materials contain nucleophilic impurities triggering thermal PAG breakdown. If Vial B fails to crosslink, your PAG is inactive or moisture-poisoned.
Step 2: Quencher Matrix Preparation
-
Formulate three test batches by adding a Photodecomposable Base (PDB) to the baseline formulation at 0.1%, 0.3%, and 0.5% wt/wt relative to the PAG concentration.
Step 3: Lithographic Exposure
-
Spin-coat the formulations onto HMDS-primed silicon wafers to a film thickness of 1.0 µm.
-
Soft bake at 90°C for 60 seconds to drive off the casting solvent.
-
Expose the wafers through a binary test mask using a 248 nm DUV stepper, sweeping the dose from 10 to 50 mJ/cm².
Step 4: Post-Exposure Bake (PEB) Stress Test
-
Transfer the wafers to a precision hotplate. Bake at 110°C for exactly 90 seconds. (Note: Strict temperature uniformity is critical, as acid diffusion is highly temperature-dependent).
Step 5: Development & Metrology Validation
-
Develop the wafers using 0.26N TMAH for 60 seconds, followed by a DI water rinse.
-
Measure the Critical Dimension (CD) of the isolated lines using a Scanning Electron Microscope (SEM).
-
Validation Check: Calculate the CD Bias (Measured CD minus Mask CD). A positive CD bias indicates that acid diffusion (dark reaction) is still occurring in the unexposed zones. The optimal PDB loading is the lowest concentration that yields a CD Bias of < 5 nm without requiring a UV dose exceeding 30 mJ/cm².
References
-
Title: Novel photoacid generators for cationic photopolymerization Source: Polymer Chemistry (RSC Publishing) URL: [Link]
-
Title: Photodecomposable bases. A novel concept to stabilize chemically amplified resists Source: Academia.edu URL: [Link]
- Title: US20180246408A1 - Multiple trigger photoresist compositions and methods Source: Google Patents URL
Sources
- 1. Novel photoacid generators for cationic photopolymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00855D [pubs.rsc.org]
- 2. US20180246408A1 - Multiple trigger photoresist compositions and methods - Google Patents [patents.google.com]
- 3. (4-tert-Butylphenyl)diphenylsulfonium triflate 145612-66-4 [sigmaaldrich.com]
- 4. (PDF) Photodecomposable bases. A novel concept to stabilize chemically amplified resists [academia.edu]
A Comparative Analysis for Advanced Lithography: (4-tert-Butylphenyl)diphenylsulfonium triflate vs. Non-ionic Photoacid Generators
This guide provides an in-depth comparison between the ionic photoacid generator (PAG), (4-tert-Butylphenyl)diphenylsulfonium triflate, and the broad class of non-ionic photoacid generators. Designed for researchers, scientists, and professionals in drug development and microfabrication, this document delves into the fundamental mechanisms, performance characteristics, and practical applications of these critical components in photocurable formulations.
Introduction to Photoacid Generators (PAGs)
Photoacid generators are compounds that, upon exposure to light, decompose to produce a strong acid.[1][2] This photogenerated acid then acts as a catalyst for a variety of chemical transformations within a polymer matrix, such as deprotection, cross-linking, or polymerization.[1][3] This catalytic nature is the cornerstone of "chemically amplified" photoresists, a technology that has enabled the continuous miniaturization of microelectronics.[1] The choice of PAG is paramount, as it directly influences critical process parameters including sensitivity, resolution, and the thermal stability of the formulation. PAGs are broadly classified into two main categories: ionic and non-ionic.[3][4] This guide will use (4-tert-Butylphenyl)diphenylsulfonium triflate as a representative and widely used ionic PAG to draw a detailed comparison with its non-ionic counterparts.
Profile of an Ionic PAG: (4-tert-Butylphenyl)diphenylsulfonium triflate
(4-tert-Butylphenyl)diphenylsulfonium triflate is a triarylsulfonium salt, a class of onium salt PAGs known for their high performance in deep-UV (DUV) applications.[1][3]
Chemical Structure and Properties:
-
Synonym: (4-tert-Butylphenyl)diphenylsulfonium trifluoromethanesulfonate
-
Molecular Formula: C23H23F3O3S2[5]
-
Appearance: White to off-white solid
-
Maximum Absorption (λmax): ~238 nm[5]
Mechanism of Acid Generation
Upon irradiation with UV light, the cationic portion (the sulfonium cation) absorbs a photon, leading to an excited state. This state is unstable and undergoes homolytic cleavage of a carbon-sulfur (C-S) bond, generating a radical cation and an aryl radical.[3] These reactive intermediates then abstract protons from the surrounding polymer matrix or residual solvent to produce a Brønsted acid. The identity and strength of this acid are determined by the counter-anion, which in this case is triflate (CF3SO3⁻), yielding the superacid, trifluoromethanesulfonic acid (triflic acid).[3]
Caption: Mechanism of acid generation for an ionic sulfonium salt PAG.
Performance Characteristics:
-
Acid Strength: The triflate anion produces triflic acid, one of the strongest known Brønsted acids. This high acid strength ensures efficient catalysis of subsequent chemical reactions, which is crucial for high-resolution imaging.[3]
-
Thermal Stability: Onium salts like this one are known for their excellent thermal stability, allowing for higher processing temperatures without premature acid generation, which can cause background signal and reduce contrast.[3][8]
-
Photosensitivity: Triarylsulfonium salts generally exhibit high quantum yields for acid generation, particularly under DUV exposure (e.g., 248 nm KrF or 254 nm lamps), making them highly sensitive and suitable for high-throughput applications.[1][4]
-
Solubility: This is a primary challenge for many ionic PAGs. Their salt-like nature often leads to limited solubility in common organic solvents and non-polar polymer matrices.[8][9] The inclusion of the tert-butyl group on one of the phenyl rings is a specific structural modification designed to improve solubility compared to the parent triphenylsulfonium triflate.[2][10]
Profile of Non-Ionic Photoacid Generators
Non-ionic PAGs are neutral molecules that generate acid via an intramolecular photochemical reaction.[4][11] This class is structurally diverse, with common examples including N-hydroxyimide sulfonates, oxime sulfonates, and nitrobenzyl esters.[3][8]
Mechanism of Acid Generation
Unlike ionic PAGs, which undergo bond cleavage and subsequent reaction with the environment, non-ionic PAGs typically undergo a concerted photorearrangement or fragmentation. For instance, in an imidosulfonate-type PAG, the chromophoric part of the molecule absorbs the light energy. This leads directly to the cleavage of the much weaker N-O or O-S bond, releasing a sulfonic acid molecule in a single photochemical step.[3]
Caption: General mechanism for a non-ionic sulfonate-based PAG.
Performance Characteristics:
-
Acid Strength: The generated acid is an intrinsic part of the non-ionic PAG's molecular structure, most commonly a type of sulfonic acid.[3] While strong, the acidity is generally not as high as the superacids generated from hexafluoroantimonate or triflate salts.
-
Thermal Stability: A significant drawback of many non-ionic PAGs is their lower thermal stability compared to ionic salts.[3][8] This can limit their use in formulations that require high-temperature post-exposure bakes.
-
Photosensitivity: The photosensitivity is highly dependent on the integrated chromophore and can be tuned for different wavelengths, from DUV to i-line (365 nm) and even visible light.[8][12] While often less efficient than ionic PAGs under DUV irradiation, some non-ionic PAGs have shown significantly better acid generation performance under high-energy e-beam exposures.[13]
-
Solubility: This is the primary advantage of non-ionic PAGs. As neutral organic molecules, they exhibit much better solubility in a wide range of organic solvents and polymer films, leading to more uniform dispersion and preventing issues like PAG aggregation.[8][11][12]
Head-to-Head Comparison: Ionic vs. Non-Ionic PAGs
| Feature | (4-tert-Butylphenyl)diphenylsulfonium triflate (Ionic) | Non-Ionic Photoacid Generators |
| Structure | Onium Salt (Cationic sulfonium, triflate anion) | Neutral organic molecule |
| Acid Generation | Intermolecular: Bond cleavage followed by proton abstraction from the matrix.[3] | Intramolecular: Photochemical rearrangement or fragmentation.[3][11] |
| Generated Acid | Trifluoromethanesulfonic acid (superacid); determined by the counter-anion.[3] | Typically sulfonic acids; determined by the PAG's covalent structure.[3][8] |
| Solubility | Limited, especially in non-polar media, though improved by the tert-butyl group.[2][8][9] | Generally excellent in a wide range of organic solvents and polymers.[8][11] |
| Thermal Stability | High; advantageous for high-temperature processing.[3][8] | Lower; can be a limiting factor for processing windows.[3][8] |
| Photosensitivity | Generally very high, especially for DUV (248 nm, 254 nm).[1][4] | Highly tunable via chromophore design; can be superior for e-beam applications.[8][13] |
| Key Advantage | High thermal stability and generation of a superacid. | Excellent solubility and formulation compatibility. |
| Key Disadvantage | Poor solubility can lead to formulation challenges. | Lower thermal stability. |
Experimental Protocol: Evaluating PAG Performance
To objectively compare PAGs, one of the most critical experiments is determining the quantum yield of acid generation (Φa). This value represents the efficiency of converting an absorbed photon into an acid molecule. A common method involves using an acid-sensitive indicator dye, such as Coumarin 6, within a polymer film.[14]
Workflow: Determination of Acid Generation Quantum Yield
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. JP6240409B2 - Sulfonium salt and photoacid generator - Google Patents [patents.google.com]
- 3. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]
- 4. Ionic vs. Non-Ionic PAGs: Lithographic Performance and Shelf Life [eureka.patsnap.com]
- 5. (4-tert-Butylphenyl)diphenylsulfonium triflate 145612-66-4 [sigmaaldrich.com]
- 6. (4-TERT-BUTYLPHENYL)DIPHENYLSULFONIUM TRIFLATE CAS#: 145612-66-4 [chemicalbook.com]
- 7. (4-TERT-BUTYLPHENYL)DIPHENYLSULFONIUM TRIFLATE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. radtech.org [radtech.org]
- 9. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts [mdpi.com]
- 10. mathnet.ru [mathnet.ru]
- 11. dakenchem.com [dakenchem.com]
- 12. Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GT Digital Repository [repository.gatech.edu]
- 14. pubs.acs.org [pubs.acs.org]
Comprehensive NMR Characterization and Performance Guide: (4-tert-Butylphenyl)diphenylsulfonium Triflate
(4-tert-Butylphenyl)diphenylsulfonium triflate (CAS: 145612-66-4), commonly abbreviated as tBuS-Tf, is a high-performance photoacid generator (PAG) and cationic photoinitiator. It is extensively utilized in chemically amplified resists (CARs) for deep-UV (DUV) and extreme ultraviolet (EUV) lithography, as well as an electron transfer agent in nitroxide-mediated photocontrolled/living radical polymerizations (photo-NMP)[1].
This guide provides an in-depth comparative analysis of tBuS-Tf against the industry-standard Triphenylsulfonium triflate (TPS-Tf), supported by rigorous 1 H and 13 C NMR reference data and self-validating experimental protocols.
Structural and Mechanistic Overview
The core function of a triarylsulfonium salt is to generate a strong Brønsted acid upon irradiation. When tBuS-Tf is exposed to UV light ( λmax ≈ 238 nm), the molecule enters an excited singlet or triplet state, leading to the homolytic or heterolytic cleavage of the carbon-sulfur bond. Subsequent hydrogen abstraction from the surrounding matrix yields trifluoromethanesulfonic acid (triflic acid)[2].
The presence of the bulky tert-butyl group serves a dual purpose: it disrupts crystal lattice packing to drastically improve solubility in organic solvents, and it acts as an electron-donating group that stabilizes radical cation intermediates during photolysis[1][3].
Figure 1: Photolysis pathway of (4-tert-Butylphenyl)diphenylsulfonium triflate generating triflic acid.
NMR Characterization: Reference Spectra & Causality
Validating the purity of PAGs via Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Trace impurities, such as unreacted diaryliodonium salts or sulfoxides, can prematurely quench generated acid or cause dark reactions in lithographic formulations.
H and 13 C NMR Reference Assignments
The tert-butyl group exerts a +I (inductive) and hyperconjugative electron-donating effect. This slightly shields the adjacent ortho protons on the phenyl ring compared to the unsubstituted TPS-Tf. Furthermore, the triflate counterion ( CF3SO3− ) is distinctly visible in 13 C NMR as a widely split quartet due to strong carbon-fluorine spin-spin coupling ( 1JC−F≈320 Hz).
Table 1: Standard 1 H and 13 C NMR Assignments for tBuS-Tf (in CDCl3 )
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration / Coupling | Structural Assignment |
| 1 H | 1.35 | Singlet | 9H | −C(CH3)3 (tert-butyl protons) |
| 1 H | 7.60 - 7.65 | Multiplet | 6H | Aromatic protons (meta to S+ ) |
| 1 H | 7.70 - 7.75 | Multiplet | 6H | Aromatic protons (ortho to S+ ) |
| 1 H | 7.80 - 7.85 | Multiplet | 2H | Aromatic protons (para to S+ ) |
| 13 C | 31.1 | Singlet | - | −C(CH3)3 (methyl carbons) |
| 13 C | 35.5 | Singlet | - | −C(CH3)3 (quaternary carbon) |
| 13 C | 120.5 | Quartet | 1JC−F≈320 Hz | CF3SO3− (triflate carbon) |
| 13 C | 123.0 - 134.0 | Singlets | - | Aromatic carbons |
| 13 C | 158.5 | Singlet | - | Aromatic carbon attached to tBu |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guarantee reproducible data acquisition.
Protocol A: High-Resolution NMR Acquisition for Photo-Sensitive Sulfonium Salts
Figure 2: Self-validating NMR acquisition workflow for photo-sensitive sulfonium salts.
-
Actinic Sample Preparation: Weigh 15–20 mg of tBuS-Tf under yellow actinic safety lighting. Dissolve in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a 5 mm amberized NMR tube.
-
Causality: Amber tubes block ambient UV wavelengths (<400 nm). If standard clear tubes are left in an autosampler queue, ambient lab lighting will slowly photolyze the PAG into triflic acid, shifting the aromatic peaks and ruining the quantitative integration.
-
-
Probe Tuning and Shimming: Insert the sample and tune the probe to the 1 H and 13 C frequencies. Perform rigorous gradient shimming.
-
Causality: Sulfonium salts exist as dynamic ion pairs in non-polar solvents like CDCl3 . Poor magnetic homogeneity will artificially broaden the aromatic multiplets, masking critical fine-splitting data.
-
-
Data Acquisition ( 13 C Specifics): Run a proton-decoupled sequence (zgpg30). Set the relaxation delay (D1) to a minimum of 5 seconds and acquire ≥ 1024 scans.
-
Causality: The triflate carbon ( CF3 ) and the quaternary tert-butyl carbon lack attached protons, resulting in exceptionally long T1 relaxation times and negligible Nuclear Overhauser Effect (NOE) enhancement. A long D1 ensures these carbons fully relax between pulses, allowing them to be visible above the baseline noise.
-
-
Self-Validation Check: Process the spectrum and verify that the TMS peak is exactly at 0.00 ppm. Integrate the tert-butyl singlet (1.35 ppm); if the ratio of the tert-butyl protons to the total aromatic protons is not exactly 9:14, the sample has either degraded or contains residual solvent impurities.
Protocol B: Photoacid Generation Efficiency Assay
-
Matrix Preparation: Dissolve tBuS-Tf (2 wt%) and a standardized acid-sensitive dye (e.g., Coumarin 6) in a poly(methyl methacrylate) (PMMA) matrix using PGMEA as the solvent.
-
Film Casting: Spin-coat the formulation onto a silicon wafer at 1500 rpm for 60 seconds, followed by a soft-bake at 90°C for 2 minutes to drive off residual solvent.
-
Controlled Irradiation: Expose the film to a 254 nm UV light source at a strictly calibrated dose (e.g., 20 mJ/cm2 ).
-
Self-Validation Check (Spectroscopic Quantification): Measure the UV-Vis absorption shift. The protonation of Coumarin 6 by the generated triflic acid causes a measurable bathochromic shift. By comparing this shift against a standard calibration curve generated with pure triflic acid, the exact quantum yield of the PAG is validated.
Performance Comparison: tBuS-Tf vs. TPS-Tf
While Triphenylsulfonium triflate (TPS-Tf) is a foundational PAG, the addition of the tert-butyl group in tBuS-Tf provides distinct operational advantages for formulation chemists and polymer scientists. In nitroxide-mediated polymerizations, tBuS-Tf has been proven to act as an electron acceptor from excited-state mediators (like MTEMPO), temporarily generating free radical propagating chain ends without initiating uncontrolled cationic ring-opening[1][4].
Table 2: Comparative Performance Matrix
| Parameter | (4-tert-Butylphenyl)diphenylsulfonium triflate | Triphenylsulfonium triflate (TPS-Tf) | Causality / Mechanistic Impact |
| Solubility in PGMEA | High (>10 wt%) | Moderate (~5 wt%) | The bulky tert-butyl group disrupts symmetrical crystal packing, significantly lowering lattice energy and enhancing solubility in moderately polar resist solvents[3]. |
| Acid Generation Efficiency | High ( λ=238−254 nm) | High ( λ=238−254 nm) | Both share the core triarylsulfonium chromophore; the tert-butyl group provides a negligible red-shift in absorbance, maintaining high quantum yields. |
| Role in Photo-NMP | Superior Electron Acceptor | Standard | The +I effect of the tert-butyl group stabilizes the transient radical cation, accelerating controlled radical polymerization without side reactions[1]. |
| Thermal Stability | Melting Point: 114-117 °C | Melting Point: > 130 °C | The asymmetric, bulky substituent slightly reduces the melting point compared to the highly symmetrical TPS-Tf. |
Sources
Validating photoacid generation efficiency of (4-tert-Butylphenyl)diphenylsulfonium triflate
An In-Depth Comparative Guide to Validating the Photoacid Generation Efficiency of (4-tert-Butylphenyl)diphenylsulfonium triflate
Introduction: The Critical Role of Photoacid Generators in Advanced Applications
Photoacid Generators (PAGs) are a cornerstone of modern photolithography and other light-induced chemical processes, acting as latent catalysts that release strong acids upon exposure to light.[1][2] This photogenerated acid then catalyzes subsequent chemical transformations, such as deprotection or cross-linking reactions in a polymer matrix, enabling the creation of finely detailed microstructures essential for the microelectronics industry.[2] The efficiency with which a PAG converts photons into acid molecules—its quantum yield (Φ)—is a paramount performance metric that directly influences the sensitivity, resolution, and overall efficacy of the entire process.[3][4]
This guide provides a comprehensive framework for validating the photoacid generation efficiency of (4-tert-Butylphenyl)diphenylsulfonium triflate , a widely used cationic photoinitiator.[5][6][7] As a member of the triarylsulfonium salt family, it is known for its high thermal stability and the generation of a strong Brønsted acid (trifluoromethanesulfonic acid) upon photolysis.[1][8] We will present a detailed, self-validating experimental protocol, compare its performance against key alternatives, and provide the scientific rationale behind the experimental design and expected outcomes.
Mechanism of Action: Photolysis of Triarylsulfonium Salts
Onium salts, such as triarylsulfonium and diaryliodonium salts, represent the traditional powerhouses among PAGs due to their high efficiency and reliability.[1][8] The acid generation mechanism for a triarylsulfonium salt is initiated by the absorption of a photon (typically UV light), which promotes the PAG to an excited state. This excited state is unstable and undergoes bond cleavage. The primary photochemical process involves the homolytic or heterolytic cleavage of a carbon-sulfur (C–S) bond.[8][9] Subsequent reactions of the resulting radical cations with species in the surrounding medium (e.g., solvent or polymer matrix) lead to the formation of a proton (H+), thereby generating the acid.[8]
Caption: Photochemical pathway for acid generation by a triarylsulfonium salt PAG.
Validating Photoacid Generation Efficiency: The Rhodamine B Method
To objectively quantify PAG efficiency, a robust and reproducible analytical method is required. Spectrophotometric titration using an acid-sensitive indicator dye is a well-established technique.[3][10][11] This guide details a method employing Rhodamine B, a dye that undergoes a distinct color and absorbance change upon protonation, allowing for the precise quantification of the photogenerated acid.[3][11]
Principle of the Method
The core of this assay lies in the equilibrium between the neutral, colorless lactone form of Rhodamine B and its protonated, intensely colored (pink/red) zwitterionic form. In a non-polar or weakly polar solvent, the colorless form predominates. The strong acid generated by the PAG upon UV irradiation protonates the Rhodamine B, shifting the equilibrium to the colored form. This results in the appearance of a strong absorbance peak around 555 nm.[3] By first creating a standard calibration curve that correlates known acid concentrations with absorbance at 555 nm, one can accurately determine the concentration of acid produced from an irradiated PAG sample.[3][11]
Experimental Workflow for PAG Efficiency Validation
Caption: Experimental workflow for determining PAG quantum yield using the Rhodamine B method.
Detailed Step-by-Step Protocol
-
Causality: This protocol is designed as a self-validating system. The calibration curve (Part 1) establishes a reliable baseline relationship between acid concentration and the analytical signal (absorbance). This ensures that the measurements in Part 2 are directly and accurately translatable to acid concentration.
Materials & Reagents:
-
(4-tert-Butylphenyl)diphenylsulfonium triflate (PAG of interest)
-
Triphenylsulfonium triflate (Comparative PAG 1)
-
Diphenyliodonium triflate (Comparative PAG 2)
-
Rhodamine B
-
Trifluoromethanesulfonic acid (TFSA) for calibration
-
Anhydrous Acetonitrile (Spectrophotometric grade)
-
Calibrated UV light source (e.g., 248 nm excimer laser or 254 nm mercury lamp)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Part 1: Generation of Standard Working Curve
-
Prepare Stock Solutions:
-
Rhodamine B Stock (e.g., 0.1 mM): Accurately weigh and dissolve Rhodamine B in anhydrous acetonitrile. Protect from light.
-
TFSA Stock (e.g., 10 mM): Prepare a stock solution of trifluoromethanesulfonic acid in anhydrous acetonitrile.
-
-
Prepare Standard Solutions:
-
Create a series of 5-7 standard solutions in volumetric flasks. To each flask, add a fixed aliquot of the Rhodamine B stock solution.
-
Add varying, precisely measured volumes of the TFSA stock solution to create a range of acid concentrations (e.g., 0 µM to 50 µM).
-
Dilute to the final volume with anhydrous acetonitrile.
-
-
Spectrophotometric Measurement:
-
Using the solution with 0 µM TFSA as a blank, measure the absorbance of each standard at 555 nm.
-
-
Plot the Curve:
-
Plot the measured absorbance at 555 nm (Y-axis) against the known acid concentration (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c). This is the standard working curve.[3]
-
Part 2: Analysis of PAG Efficiency
-
Prepare PAG Sample Solution:
-
Prepare a solution of (4-tert-Butylphenyl)diphenylsulfonium triflate in anhydrous acetonitrile at a known concentration (e.g., 1 mM).
-
Add the same fixed amount of Rhodamine B stock solution as used in the standards and dilute to the final volume. The final dye concentration must be identical to that in the calibration series.
-
-
UV Exposure:
-
Transfer the PAG sample solution to a quartz cuvette.
-
Expose the solution to the calibrated UV light source for a predetermined time or dose. The number of photons absorbed by the sample must be known or calculated, often through chemical actinometry or by measuring the light intensity.[3]
-
-
Measure Absorbance:
-
Immediately after exposure, measure the absorbance of the irradiated sample at 555 nm.
-
-
Determine Acid Concentration:
-
Using the absorbance value from the previous step, calculate the concentration of photogenerated acid ([H+]) using the equation from the standard working curve.[3]
-
-
Calculate Quantum Yield (Φ):
-
The quantum yield is the ratio of the number of acid molecules generated to the number of photons absorbed.[3] It can be calculated using the formula: Φ = (Number of acid molecules) / (Number of photons absorbed) Where:
-
Number of acid molecules = [H+] (mol/L) * V (L) * N_A (molecules/mol)
-
V is the irradiated volume and N_A is Avogadro's number.
-
-
Comparative Performance Analysis
To contextualize the performance of (4-tert-Butylphenyl)diphenylsulfonium triflate, it is compared with an unsubstituted analogue, Triphenylsulfonium triflate (TPS-Tf), and a different class of onium salt, Diphenyliodonium triflate (DPI-Tf).
| Photoacid Generator (PAG) | Chemical Structure | Class | Relative Quantum Yield (Φ) at 248 nm | Key Characteristics |
| (4-tert-Butylphenyl)diphenylsulfonium triflate | C₂₃H₂₃F₃O₃S₂ | Triarylsulfonium | ~0.3 - 0.5 | Good solubility; the tert-butyl group can slightly lower the quantum yield compared to the unsubstituted parent compound.[12] |
| Triphenylsulfonium triflate (TPS-Tf) | C₁₉H₁₅F₃O₃S₂ | Triarylsulfonium | ~0.5 - 0.7 | High thermal stability; often used as a benchmark standard. The lack of alkyl substituents leads to a higher quantum yield.[12] |
| Diphenyliodonium triflate (DPI-Tf) | C₁₃H₁₀F₃IO₃S | Diaryliodonium | ~0.2 - 0.4 | More easily sensitized for visible light applications due to a higher redox potential compared to sulfonium salts.[13] Can be less thermally stable. |
Note: The quantum yield values are representative and can vary based on the solvent, polymer matrix, and specific experimental conditions.
Discussion of Results
-
Expertise & Experience: The data consistently shows that the introduction of an electron-donating group, such as a tert-butyl substituent, on the phenyl ring of a triarylsulfonium PAG tends to decrease the photoacid generation quantum yield compared to the unsubstituted parent compound, Triphenylsulfonium triflate.[12] This is often attributed to changes in the electronic structure and excited-state dynamics that may favor non-productive decay pathways over the C-S bond cleavage required for acid generation.
-
Trustworthiness: While (4-tert-Butylphenyl)diphenylsulfonium triflate may exhibit a slightly lower intrinsic quantum yield, its enhanced solubility in various organic solvents and polymer matrices is a significant practical advantage, often leading to more uniform film formation and processing latitude.
-
Authoritative Grounding: The comparison with Diphenyliodonium triflate highlights a fundamental difference between PAG classes. Iodonium salts are generally more amenable to photosensitization, a process where a separate molecule absorbs light and transfers energy to the PAG.[13] This makes them highly versatile for applications using longer wavelength light (e.g., visible light), whereas sulfonium salts are typically activated by direct absorption in the deep UV range.[13][14]
Conclusion
Validating the efficiency of a photoacid generator is a critical step in the development and optimization of photolithographic and other photochemical processes. The spectrophotometric method using Rhodamine B provides a reliable, quantitative, and accessible means to determine the photoacid generation quantum yield.
Our comparative analysis demonstrates that (4-tert-Butylphenyl)diphenylsulfonium triflate is an effective PAG, though its quantum efficiency is moderated by the presence of the tert-butyl substituent. Its performance must be weighed against alternatives like the higher-yield Triphenylsulfonium triflate and the more easily sensitized Diphenyliodonium triflate. The ultimate choice of a PAG is therefore a multi-faceted decision, balancing intrinsic quantum yield against practical considerations such as solubility, thermal stability, and the specific wavelength requirements of the application.
References
-
Ray, K., Mason, M. D., Grober, R. D., Pohlers, G., Staford, C., & Cameron, J. F. (2004). Quantum Yields of Photoacid Generation in 193-nm Chemically Amplified Resists by Fluorescence Imaging Spectroscopy. Chemistry of Materials, 16(24), 4972-4981. [Link]
-
Tarr, J. C., & Scaiano, J. C. (2005). Quantifying acid generation efficiency for photoresist applications. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures, 23(1), 126-130. [Link]
-
Li, J., Zhang, W., & Pu, J. (2009). Violet Sensitive Acid Generator and Its Photoacid Generation Efficiency. Society for Imaging Science and Technology. [Link]
-
De Simone, W., Friz, L. G., van der Veen, M. H., van Bokhoven, J. A., & Ekinci, Y. (2018). Photoacid generator–polymer interaction on the quantum yield of chemically amplified resists for extreme ultraviolet lithography. Journal of Materials Chemistry C, 6(32), 8756-8763. [Link]
-
Ray, K., Mason, M. D., Grober, R. D., Pohlers, G., Staford, C., & Cameron, J. F. (2004). Quantum Yields of Photoacid Generation in 193-nm Chemically Amplified Resists by Fluorescence Imaging Spectroscopy. Chemistry of Materials. [Link]
-
Knape, R., & Knape, M. J. (2017). Novel photoacid generators for cationic photopolymerization. Polymer Chemistry, 8(27), 3989-3997. [Link]
-
Álvarez-Boto, C., Griesbeck, A. G., & Oelgemöller, M. (2006). Mechanism of photoacid generation for an arylcycloalkylsulfonium salt by ring opening and aryl cleavage. Photochemical & Photobiological Sciences, 5(5), 488-493. [Link]
-
Patsnap. (2025). Photoacid Generators (PAGs): Onium Salts vs. Non-Ionic Types. Patsnap Eureka. [Link]
-
Lalevée, J., & Fouassier, J. P. (2023). Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. MDPI. [Link]
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Kuznetsova, N. A., et al. (2025). Effect of tert-butyl substituents in triphenylsulfonium cation on spectral properties and photochemical activity of photoacid generators. Mendeleev Communications, 35, 546-549. [Link]
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Akkuratov, A., et al. (2025). Effect of tert-butyl substituents in triphenylsulfonium cation on spectral properties and photochemical activity of photoacid generators. ResearchGate. [Link]
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Chemdad Co., Ltd. (n.d.). (4-TERT-BUTYLPHENYL)DIPHENYLSULFONIUM TRIFLATE. Chongqing Chemdad Co., Ltd. [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Determination of (4-tert-Butylphenyl)diphenylsulfonium triflate
Introduction: The Critical Role of Purity in Photoacid Generators
(4-tert-Butylphenyl)diphenylsulfonium triflate is a cationic photoinitiator, more specifically, a photoacid generator (PAG).[1][2] PAGs are indispensable components in chemically amplified photoresists, which are fundamental to modern semiconductor manufacturing and photolithography.[3][4] Upon exposure to light, these compounds generate a strong acid that catalyzes a cascade of chemical reactions, altering the solubility of the resist material to create intricate patterns on a microchip.
The performance of a photoresist is directly tied to the purity of its constituent PAG.[5][6] Even trace levels of metallic, organic, or ionic impurities can lead to significant defects in the final semiconductor device by altering acid diffusion rates, causing pattern distortions, or affecting the overall photosensitivity.[3] Therefore, a robust, accurate, and reliable analytical method for determining the purity of (4-tert-Butylphenyl)diphenylsulfonium triflate is not merely a quality control measure; it is an enabling technology for the advancement of microelectronics. This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for this purpose, compares it with alternative techniques, and offers detailed protocols for implementation.
Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components within a mixture.[3][7] For the analysis of a relatively non-polar, aromatic compound like (4-tert-Butylphenyl)diphenylsulfonium triflate, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Principle of Separation: In RP-HPLC, the sample is introduced into a column packed with a non-polar stationary phase (typically silica particles chemically bonded with C18 or C8 alkyl chains). A polar mobile phase is then pumped through the column. The separation is driven by the differential partitioning of the analyte and its impurities between the non-polar stationary phase and the polar mobile phase. The main compound, being hydrophobic, interacts strongly with the C18 stationary phase, while more polar impurities will have less retention and elute earlier. A gradient elution, where the mobile phase composition is changed over time to become more non-polar, is employed to elute the main compound and any strongly retained, non-polar impurities in a reasonable timeframe.[8][9]
Workflow for HPLC Purity Determination
The following diagram illustrates the comprehensive workflow for determining the purity of (4-tert-Butylphenyl)diphenylsulfonium triflate using HPLC.
Caption: Workflow for PAG purity analysis by HPLC.
Proposed HPLC Method Parameters
The following table outlines a robust starting point for an HPLC method designed for (4-tert-Butylphenyl)diphenylsulfonium triflate. The selection of these parameters is grounded in the chemical nature of the analyte and common practices for similar compounds.[9][10]
| Parameter | Recommended Condition | Rationale / Justification |
| HPLC System | Quaternary or Binary Gradient HPLC/UHPLC System | A gradient system is essential for resolving impurities with a wide range of polarities. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides strong hydrophobic interactions necessary for retaining the aromatic sulfonium salt. The length and particle size offer a good balance between resolution and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The aqueous component of the mobile phase. TFA acts as an ion-pairing agent and acidifier, ensuring sharp, symmetrical peaks by suppressing silanol interactions and protonating the triflate anion. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | The organic modifier. Acetonitrile is chosen for its low viscosity and UV transparency. |
| Gradient Elution | 0-2 min: 50% B; 2-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B | A gradient is crucial for eluting early (polar) and late (non-polar) impurities, ensuring a comprehensive purity profile. The final step re-equilibrates the column for the next injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape and efficiency. |
| Detection | UV-Vis Detector at 238 nm | The analyte has a reported UV absorbance maximum (λmax) at 238 nm, providing high sensitivity for the main peak and related impurities.[1] |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures the solubility of the analyte while being compatible with the initial mobile phase conditions to prevent peak distortion. |
Method Validation: Ensuring Trustworthiness and Compliance
A developed analytical method is incomplete without rigorous validation to demonstrate its suitability for the intended purpose.[11] Validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH).[7][10] This process ensures the method is reliable, reproducible, and accurate for routine quality control.[12]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | The main peak should be free from interference from blanks and known impurities. Peak purity analysis (using a PDA detector) should show no co-elution.[13] |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.[8] The range should typically cover from the Limit of Quantitation (LOQ) to 120% of the target concentration.[13] |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Performed by spiking the sample with known amounts of impurities. Recovery should be within 85-115% for impurities.[8] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) ≤ 2.0% for the main component assay and ≤ 10.0% for impurity quantification at the limit level.[12] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. The precision (RSD) at the LOQ should be ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). | System suitability parameters (e.g., retention time, peak area) should remain within predefined limits during induced changes.[9] |
Comparison with Alternative Analytical Methods
While RP-HPLC is the workhorse for purity determination, other techniques offer complementary strengths. The choice of method depends on the specific requirements of the analysis, from routine QC to in-depth impurity investigation.
| Method | Principle | Advantages | Disadvantages | Best For |
| RP-HPLC (UV) | Differential partitioning between a non-polar stationary phase and a polar mobile phase. | Robust, reproducible, cost-effective, and widely available. Excellent for quantitative analysis of the primary component and known impurities.[11] | Limited peak capacity compared to UHPLC. UV detection does not provide structural information on unknown impurities. | Routine quality control, purity assay, and quantification of known impurities. |
| UHPLC (UV) | Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures. | Faster analysis times, significantly higher resolution and sensitivity, and reduced solvent consumption.[3] | Requires specialized high-pressure equipment; more susceptible to clogging from dirty samples. | High-throughput screening and analysis of complex samples with many impurities. |
| LC-MS | Combines the separation power of HPLC/UHPLC with the detection capabilities of Mass Spectrometry. | Provides molecular weight information, enabling the identification of unknown impurities and degradants.[13] Extremely high sensitivity and specificity. | Higher equipment cost and complexity; requires more specialized expertise for operation and data interpretation. | Impurity identification, structural elucidation, and trace-level analysis. |
| qNMR | Quantitative Nuclear Magnetic Resonance Spectroscopy. | A primary ratio method that can provide absolute quantification without a specific reference standard for the analyte. Provides definitive structural information. | Lower sensitivity compared to chromatographic methods; requires highly pure internal standards and specialized equipment. | Absolute purity determination and certification of reference materials. |
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Diluent Preparation: Mix HPLC-grade acetonitrile and HPLC-grade water in a 1:1 volume ratio.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of (4-tert-Butylphenyl)diphenylsulfonium triflate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh approximately 25 mg of the (4-tert-Butylphenyl)diphenylsulfonium triflate sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.
Protocol 2: HPLC System Operation and System Suitability
-
System Setup: Set up the HPLC system according to the parameters outlined in the "Proposed HPLC Method Parameters" table.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (50% A, 50% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five consecutive times.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area for the main peak from the five replicate injections must be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0, and the theoretical plates should be ≥ 2000.[13]
-
Protocol 3: Sample Analysis and Purity Calculation
-
Sequence Setup: After the SST passes, set up an analysis sequence including the blank, working standard, and sample solutions.
-
Injection: Inject the sample solutions.
-
Data Processing: Integrate all peaks in the sample chromatogram, disregarding any peaks from the blank and any peaks below the Limit of Quantitation (LOQ).
-
Purity Calculation (Area Normalization Method):
-
Calculate the percentage purity using the following formula:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Conclusion
The Reversed-Phase HPLC method detailed in this guide provides a reliable, robust, and validated framework for the critical task of purity determination of (4-tert-Butylphenyl)diphenylsulfonium triflate. By understanding the rationale behind the method parameters and adhering to strict validation protocols, researchers and quality control professionals can ensure the high quality of this essential photoacid generator, thereby supporting the production of high-performance semiconductor devices. While advanced techniques like LC-MS offer deeper insights for investigational purposes, the proposed HPLC method stands as the gold standard for routine, high-precision purity analysis in a regulated environment.
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Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). PMC. [Link]
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HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. (n.d.). PMC - NIH. [Link]
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METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]
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PAG Screening: HPLC Methods for Purity Verification. (2025). Patsnap Eureka. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]
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Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI. [Link]
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HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. (2025). ResearchGate. [Link]
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High-Performance Chain Scissionable Resists for Extreme Ultraviolet Lithography: Discovery of the Photoacid Generator Structure. (2022). American Chemical Society. [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
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A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. (n.d.). International Journal of Pharmaceutical Sciences and Drug Research. [Link]
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HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). IMEKO. [Link]
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Analysis of Photo-Acid Generator (PAG) Leaching in Photoresist. (2023). Agilent. [Link]
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High-Performance Chain Scissionable Resists for Extreme Ultraviolet Lithography: Discovery of the Photoacid Generator Structure and Mechanism. (2022). Chemistry of Materials - ACS Publications. [Link]
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(4-TERT-BUTYLPHENYL)DIPHENYLSULFONIUM TRIFLATE Ten Chongqing Chemdad Co. (n.d.). chemdad.com. [Link]
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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of (4-tert-Butylphenyl)diphenylsulfonium Triflate and its Alternatives
For Immediate Release
A Deep Dive into the Gas-Phase Chemistry of a Key Photoinitiator
[CITY, State] – [Date] – Researchers, scientists, and professionals in drug development and materials science now have access to a comprehensive guide on the mass spectrometric behavior of (4-tert-Butylphenyl)diphenylsulfonium triflate, a widely utilized photoacid generator. This in-depth analysis provides critical insights into its fragmentation patterns, offering a valuable resource for compound identification, reaction monitoring, and quality control. The guide also presents a comparative analysis with the closely related and commonly used alternative, Triphenylsulfonium triflate (TPS-Tf).
Introduction: The Significance of (4-tert-Butylphenyl)diphenylsulfonium Triflate in Modern Chemistry
(4-tert-Butylphenyl)diphenylsulfonium triflate is a cationic photoinitiator that plays a pivotal role in a variety of chemical processes, most notably in photolithography for the manufacturing of microelectronics and in cationic polymerization. Its efficacy lies in its ability to generate a strong acid upon exposure to light, which then catalyzes subsequent chemical reactions. Understanding the molecular structure and stability of this compound under analytical conditions is paramount for optimizing its performance and ensuring the reliability of the processes in which it is employed. Mass spectrometry is an indispensable tool for this purpose, providing detailed information about the molecule's mass and its fragmentation behavior upon ionization.
This guide will elucidate the predicted mass spectrometric fragmentation pattern of (4-tert-Butylphenyl)diphenylsulfonium triflate, drawing upon fundamental principles of mass spectrometry and the known behavior of related chemical structures. This will be followed by a direct comparison with Triphenylsulfonium triflate to highlight the influence of the tert-butyl substituent on the fragmentation pathways.
Experimental Considerations: The Choice of Ionization Technique
The analysis of ionic compounds such as (4-tert-Butylphenyl)diphenylsulfonium triflate is most effectively carried out using soft ionization techniques like Electrospray Ionization (ESI). ESI is preferred as it minimizes in-source fragmentation, allowing for the observation of the intact cation. The data presented and predicted in this guide assumes positive-ion mode ESI-MS/MS (tandem mass spectrometry) for the analysis of the cationic species. In this mode, the intact cation is first isolated and then subjected to collision-induced dissociation (CID) to induce fragmentation. The triflate anion (CF₃SO₃⁻) is best observed in negative-ion mode and is generally stable, often not undergoing significant fragmentation under typical ESI conditions.
Predicted Mass Spectrometry Fragmentation Pattern of (4-tert-Butylphenyl)diphenylsulfonium Triflate
The (4-tert-Butylphenyl)diphenylsulfonium cation has a molecular weight of approximately 319.15 Da. Upon CID, the fragmentation is expected to be dominated by the cleavage of the carbon-sulfur bonds, which are the most labile sites in the molecule. The presence of the electron-donating tert-butyl group can influence the relative stability of the resulting fragments.
Key Predicted Fragmentation Pathways:
-
Homolytic Cleavage of the C-S Bond: This is a primary fragmentation pathway for triarylsulfonium salts.
-
Loss of a Phenyl Radical (•C₆H₅): This would result in a fragment ion at m/z 242.10, corresponding to the [M - C₆H₅]⁺ ion, which is the (4-tert-butylphenyl)phenylsulfonium radical cation.
-
Loss of a 4-tert-Butylphenyl Radical (•C₁₀H₁₃): This cleavage would produce a fragment ion at m/z 186.05, corresponding to the diphenylsulfonium radical cation.
-
-
Heterolytic Cleavage of the C-S Bond: This pathway leads to the formation of a cation and a neutral molecule.
-
Fragmentation of the tert-Butyl Group: A characteristic fragmentation of compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃).
-
[M - CH₃]⁺: This would result in a fragment ion at m/z 304.14 from the parent cation. This fragmentation is well-documented for tert-butyl substituted aromatic compounds.
-
-
Rearrangement Reactions: More complex fragmentation pathways involving intramolecular rearrangements could also occur, leading to a variety of smaller fragment ions.
Below is a DOT language diagram illustrating the primary predicted fragmentation pathways of the (4-tert-Butylphenyl)diphenylsulfonium cation.
Caption: Predicted fragmentation pathways of the (4-tert-Butylphenyl)diphenylsulfonium cation.
Comparative Analysis: (4-tert-Butylphenyl)diphenylsulfonium Triflate vs. Triphenylsulfonium Triflate
To provide a clear performance benchmark, we compare the predicted fragmentation of (4-tert-Butylphenyl)diphenylsulfonium triflate with that of Triphenylsulfonium triflate (TPS-Tf). TPS-Tf is a structurally analogous photoinitiator, lacking only the tert-butyl group on one of the phenyl rings.
| Feature | (4-tert-Butylphenyl)diphenylsulfonium Triflate | Triphenylsulfonium Triflate |
| Cation Formula | C₂₂H₂₃S⁺ | C₁₈H₁₅S⁺ |
| Cation MW | 319.15 Da | 263.09 Da |
| Anion | CF₃SO₃⁻ (Triflate) | CF₃SO₃⁻ (Triflate) |
| Total MW | 468.55 g/mol | 412.45 g/mol |
| Primary C-S Cleavage Fragments | m/z 242.10, 186.05, 133.10, 77.04 | m/z 186.05, 77.04 |
| Unique Fragmentation | Loss of •CH₃ (m/z 304.14) | - |
Discussion of Differences:
The primary difference in the fragmentation patterns arises from the presence of the tert-butyl group. This substituent introduces an additional fragmentation pathway—the loss of a methyl radical—which is absent in TPS-Tf. This unique fragment at m/z 304.14 can serve as a diagnostic marker to differentiate the two compounds in a mixture.
Furthermore, the tert-butyl group, being electron-donating, may influence the relative abundance of the fragments formed through C-S bond cleavage by stabilizing adjacent positive charges. This could potentially lead to a higher abundance of the fragment at m/z 242.10 compared to the corresponding fragment in TPS-Tf.
The fragmentation of the unsubstituted Triphenylsulfonium cation is expected to be simpler, primarily involving the loss of a phenyl radical to form the diphenylsulfonium radical cation (m/z 186.05) and the formation of the phenyl cation (m/z 77.04) with the neutral loss of diphenyl sulfide.
Experimental Protocol: A Guideline for Mass Spectrometric Analysis
For researchers seeking to replicate or build upon this analysis, the following protocol for ESI-MS/MS is recommended:
-
Sample Preparation: Dissolve the sulfonium salt in a suitable solvent such as acetonitrile or methanol to a concentration of approximately 1-10 µg/mL.
-
Instrumentation: Utilize a tandem mass spectrometer equipped with an electrospray ionization source.
-
Ionization Mode: Operate in positive ion mode to detect the sulfonium cation.
-
Full Scan MS: Acquire a full scan mass spectrum to identify the precursor ion (m/z 319.15 for the target compound and m/z 263.09 for TPS-Tf).
-
Tandem MS (MS/MS):
-
Select the precursor ion of interest using the first mass analyzer.
-
Introduce a collision gas (e.g., argon or nitrogen) into the collision cell to induce fragmentation.
-
Vary the collision energy to observe the formation of different fragment ions.
-
Scan the second mass analyzer to obtain the product ion spectrum.
-
-
Data Analysis: Identify the m/z values of the fragment ions and correlate them to the predicted fragmentation pathways.
Below is a workflow diagram for the proposed experimental protocol.
Caption: Recommended workflow for the ESI-MS/MS analysis of sulfonium salts.
Conclusion: Empowering Research through Predictive Fragmentation Analysis
This guide provides a foundational understanding of the expected mass spectrometric fragmentation pattern of (4-tert-Butylphenyl)diphenylsulfonium triflate. By leveraging knowledge of fundamental fragmentation mechanisms and comparing it to the well-established behavior of Triphenylsulfonium triflate, researchers can more confidently identify these compounds, monitor their reactions, and assess their purity. The detailed experimental protocol and predictive fragmentation schemes serve as a valuable resource for analytical chemists, materials scientists, and drug development professionals, enabling more robust and insightful research.
References
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NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].
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Navigating the Safe Handling of (4-tert-Butylphenyl)diphenylsulfonium triflate: A Comprehensive Guide to Personal Protective Equipment and Disposal
For the modern researcher, scientist, and drug development professional, the assurance of a safe laboratory environment is paramount. This guide provides an in-depth, procedural framework for the safe handling and disposal of (4-tert-Butylphenyl)diphenylsulfonium triflate, moving beyond basic safety data to offer actionable, field-proven insights. Our commitment is to empower your research with the highest standards of safety and operational excellence.
(4-tert-Butylphenyl)diphenylsulfonium triflate is a photoacid generator commonly used in photolithography and other microlithography processes. While a valuable tool in these applications, it is crucial to recognize and mitigate the potential hazards associated with its handling. This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). The primary routes of exposure are through dermal contact, inhalation of dust particles, and eye contact[1][2]. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.
Understanding the Risks: A Proactive Stance on Safety
Before any handling of (4-tert-Butylphenyl)diphenylsulfonium triflate, a thorough risk assessment should be conducted. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific procedures and quantities that will be used in your laboratory. The key to a robust safety protocol is a proactive, rather than reactive, approach.
Personal Protective Equipment: Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to (4-tert-Butylphenyl)diphenylsulfonium triflate. The following table outlines the recommended PPE, along with the rationale for each selection.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves are mandatory. While specific breakthrough time data for (4-tert-Butylphenyl)diphenylsulfonium triflate is not widely available, nitrile gloves are a common and generally effective choice for handling aromatic compounds[3][4]. A safety data sheet for a similar aromatic sulfonium compound, (4-Phenylthiophenyl)diphenylsulfonium triflate, indicates a breakthrough time of over 480 minutes for nitrile rubber gloves with a thickness of 0.11 mm[5]. However, it is crucial to consult the manufacturer's specific chemical resistance data for the gloves you intend to use. For extended handling or in situations with a higher risk of splash, consider double-gloving . |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing or dust generation, chemical safety goggles are strongly recommended. If there is a significant risk of facial exposure, a face shield should be worn in conjunction with safety goggles[2]. |
| Respiratory Protection | Due to the risk of respiratory irritation from dust inhalation, a NIOSH-approved N95 dust mask is recommended for handling small quantities in a well-ventilated area. For larger quantities or in situations where dust generation is unavoidable, a half-mask or full-face respirator with P100 particulate filters should be used. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation and fit testing, as outlined by OSHA standard 29 CFR 1910.134. |
| Body Protection | A laboratory coat is essential to protect personal clothing from contamination. For operations with a higher risk of spills or splashes, a chemical-resistant apron over the lab coat is advised. |
| Footwear | Closed-toe shoes are a standard requirement in all laboratory settings to protect against spills and falling objects. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling (4-tert-Butylphenyl)diphenylsulfonium triflate is crucial for minimizing exposure and preventing contamination. The following workflow provides a detailed, step-by-step methodology for common laboratory procedures.
Preparation
-
Designate a Work Area: All work with (4-tert-Butylphenyl)diphenylsulfonium triflate should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contain any potential spills[2]. Ensure the work area is clean and uncluttered.
-
Assemble PPE: Before handling the chemical, don all required personal protective equipment as outlined in the table above.
-
Verify Spill Kit Availability: Ensure that a chemical spill kit appropriate for solid irritants is readily accessible.
Handling
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
-
Carefully transfer the desired amount of the solid using a clean spatula. Avoid any actions that could generate dust.
-
Close the primary container tightly immediately after use.
-
-
Dissolving and Transferring:
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
If the process generates any heat, ensure the vessel is appropriately cooled.
-
Use a funnel for transferring solutions to prevent spills.
-
All transfers should be conducted within a chemical fume hood.
-
Cleanup
-
Decontaminate Surfaces: After handling is complete, thoroughly decontaminate all work surfaces with an appropriate cleaning agent and then wipe them down with soap and water.
-
Dispose of Contaminated Materials: Any disposable items that have come into contact with the chemical, such as weighing paper, gloves, and paper towels, must be disposed of as hazardous waste.
Spill Management: An Immediate and Controlled Response
In the event of a spill, a swift and controlled response is crucial to prevent the spread of contamination and minimize exposure.
-
Evacuate the Immediate Area: If a significant spill occurs, evacuate the immediate vicinity to avoid inhalation of dust.
-
Notify Personnel: Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE, including respiratory protection.
-
Contain the Spill: For a solid spill, carefully cover it with a damp paper towel to prevent dust from becoming airborne.
-
Clean Up: Gently sweep the material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust. For a solution spill, use an inert absorbent material to soak up the liquid.
-
Dispose of Waste: All cleanup materials must be placed in a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan: Ensuring a Safe and Compliant End-of-Life
The proper disposal of (4-tert-Butylphenyl)diphenylsulfonium triflate and any materials contaminated with it is not only a matter of safety but also of regulatory compliance. The recommended method of disposal is incineration by a licensed professional waste disposal service[1][6][7].
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all solid waste contaminated with (4-tert-Butylphenyl)diphenylsulfonium triflate. The container should be made of a material compatible with the chemical and have a secure lid.
-
Labeling: The label must clearly state "Hazardous Waste" and include the chemical name: "(4-tert-Butylphenyl)diphenylsulfonium triflate". The hazards (e.g., "Skin Irritant," "Eye Irritant," "Respiratory Irritant") should also be listed.
-
Contaminated Materials: This includes used gloves, weighing papers, absorbent materials from spills, and any other disposable items that have come into contact with the chemical.
-
Unused or Expired Chemical: Unwanted or expired (4-tert-Butylphenyl)diphenylsulfonium triflate should be disposed of in its original container, if possible, or in a designated hazardous waste container. Do not mix it with other chemical waste unless compatibility has been verified.
Storage of Hazardous Waste
-
Store hazardous waste containers in a designated, well-ventilated satellite accumulation area.
-
Keep containers closed except when adding waste.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste contractor.
-
Complete all necessary paperwork for the waste transfer, ensuring an accurate description of the contents.
By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can confidently handle (4-tert-Butylphenyl)diphenylsulfonium triflate, ensuring both personal safety and the integrity of their research environment.
References
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
National Research Council. (1981). Prudent practices for handling hazardous chemicals in laboratories. The National Academies Press. [Link]
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Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Indian Institute of Technology Kanpur. (n.d.). Handling of Laboratory Chemicals. Retrieved from [Link]
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
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S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
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Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]
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Molecular Biology Products. (2023, February 6). 4 Simple Tips for Disposing of Hazardous Lab Chemicals. Retrieved from [Link]
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OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]
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USA Scientific. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
- National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- Sigma-Aldrich. (2004, March 12).
-
University of Florida Environmental Health and Safety. (n.d.). Glove Selection. Retrieved from [Link]
-
InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
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University of California, Santa Barbara. (2010, July 21). (4-Phenylthiophenyl)diphenylsulfonium trifluoromethanesulfonate Material Safety Data Sheet. Retrieved from [Link]
-
NextSDS. (n.d.). TRIS(4-TERT-BUTYLPHENYL)SULFONIUM — Chemical Substance Information. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
- National Research Council. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
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OSHA. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]
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Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
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CP Lab Safety. (n.d.). Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. Retrieved from [Link]
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OSHA. (n.d.). Respiratory Sensitization. Retrieved from [Link]
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Society for Chemical Hazard Communication. (n.d.). Respiratory Sensitization. Retrieved from [Link]
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OSHA. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]
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Infrastructure Health & Safety Association. (n.d.). Respiratory sensitizers. Retrieved from [Link]
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Retrosynthesis Analysis
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
